1-Piperazinehexanoic acid-thalidomide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H28N4O6 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
6-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]hexanoic acid |
InChI |
InChI=1S/C23H28N4O6/c28-19-8-7-18(21(31)24-19)27-22(32)16-6-5-15(14-17(16)23(27)33)26-12-10-25(11-13-26)9-3-1-2-4-20(29)30/h5-6,14,18H,1-4,7-13H2,(H,29,30)(H,24,28,31) |
Clé InChI |
UPLXLEGUPWZYRI-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 1-Piperazinehexanoic acid-thalidomide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological mechanism of 1-Piperazinehexanoic acid-thalidomide. This compound is a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents.[1][2] As a conjugate of the E3 ligase ligand thalidomide (B1683933) and a piperazinehexanoic acid linker, it serves as a crucial building block for the synthesis of bifunctional molecules that can induce the degradation of specific target proteins.[1][2]
Core Chemical Properties
Quantitative data for this compound is not extensively available in public literature. However, the properties of closely related thalidomide-piperazine conjugates provide valuable insights.
| Property | Value | Notes |
| Molecular Formula | C23H28N4O6 | |
| Molecular Weight | 456.49 g/mol | |
| IUPAC Name | 6-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazin-1-yl)hexanoic acid | |
| Appearance | Likely a solid | Based on related compounds. |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Based on general solubility of thalidomide derivatives and PROTAC intermediates.[3] |
| Stability | Stable under standard laboratory conditions. Hydrolysis of the glutarimide (B196013) and phthalimide (B116566) rings can occur under strong acidic or basic conditions.[3] |
Biological Activity and Mechanism of Action
This compound functions as a Cereblon (CRBN) E3 ubiquitin ligase ligand.[4][5][6] CRBN is the substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[4][7] By binding to CRBN, the thalidomide moiety of the molecule can recruit this E3 ligase complex.[4][5] In the context of a PROTAC, the other end of the molecule binds to a target protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[8][9][10]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Protocols
The synthesis of this compound is a multi-step process that typically involves the conjugation of a functionalized thalidomide derivative with a piperazine-containing linker. Below is a representative protocol based on established methods for synthesizing similar compounds.[11][12][13]
Synthesis of a Thalidomide-Linker Conjugate
This protocol describes a general method for the synthesis of a thalidomide-linker conjugate via amide bond formation.
Materials:
-
4-aminothalidomide
-
6-bromohexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Activation of Hexanoic Acid: Dissolve 6-bromohexanoic acid (1.0 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 2-4 hours to form the NHS-activated ester.
-
Synthesis of Piperazine-Hexanoic Acid Linker: In a separate flask, dissolve piperazine (2.0 eq) in DMF and add TEA (2.5 eq). Slowly add the activated 6-bromohexanoic acid solution to the piperazine mixture. Stir at room temperature overnight. The product, 1-piperazinehexanoic acid, can be purified by extraction and crystallization.
-
Conjugation to Thalidomide: Dissolve 4-aminothalidomide (1.0 eq) and the purified 1-piperazinehexanoic acid (1.1 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain this compound.
Characterization:
The final product should be characterized by:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Caption: General experimental workflow for PROTAC intermediate synthesis.
This guide provides a foundational understanding of this compound for researchers in drug development. Further investigation into its specific physicochemical properties will be beneficial for the optimization of PROTAC design and synthesis.
References
- 1. This compound | CBI AxonTracker [cbi-tmhs.org]
- 2. amsbio.com [amsbio.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Application of 1-Piperazinehexanoic Acid-Thalidomide for Targeted Protein Degradation
Introduction: The field of targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are highly effective recruiters of the Cereblon (CRBN) E3 ubiquitin ligase complex and are foundational components in many PROTACs.[2][3] This guide provides a detailed technical overview of the synthesis of 1-Piperazinehexanoic acid-thalidomide, a key intermediate that incorporates the CRBN-binding moiety and a versatile linker ready for conjugation to a POI ligand.
Synthetic Pathway and Strategy
The synthesis of this compound is a multi-step process that begins with a functionalized thalidomide analog. A common and efficient strategy involves the nucleophilic aromatic substitution (SNAr) on a fluorinated thalidomide or pomalidomide precursor. This allows for the introduction of a piperazine (B1678402) group, which is subsequently alkylated to append the hexanoic acid linker.
The overall workflow involves three main stages:
-
Introduction of the Piperazine Moiety: A Boc-protected piperazine is coupled to a fluorinated thalidomide derivative.
-
Linker Conjugation: The piperazine is deprotected and then alkylated with a hexanoic acid derivative.
-
Final Hydrolysis: The ester of the hexanoic acid linker is hydrolyzed to yield the terminal carboxylic acid, making it ready for subsequent amide coupling reactions.
Experimental Protocols
The following protocols are representative procedures adapted from established literature for synthesizing thalidomide-based PROTAC building blocks.[2]
Protocol 1: Synthesis of tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazine-1-carboxylate
This protocol describes the initial SNAr reaction to install the protected piperazine moiety.
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorothalidomide (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.2 eq) in dimethyl sulfoxide (B87167) (DMSO).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture in an oil bath at 80-100 °C and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. A precipitate will form.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by silica (B1680970) gel chromatography if necessary.
Protocol 2: Synthesis of this compound
This multi-step protocol covers deprotection, alkylation, and final hydrolysis.
-
Boc Deprotection:
-
Dissolve the product from Protocol 1 (1.0 eq) in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure. Neutralize with a saturated solution of NaHCO₃ and extract the product with DCM. Dry the organic layer over sodium sulfate (B86663) and concentrate to yield the deprotected piperazine-thalidomide intermediate.
-
-
Alkylation with Linker:
-
Dissolve the deprotected intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (3.0 eq) and ethyl 6-bromohexanoate (1.5 eq).
-
Heat the mixture to 60 °C and stir for 12-24 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to obtain the ester-linked intermediate.
-
-
Saponification:
-
Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (B78521) (LiOH) (2.0 eq) and stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under vacuum to yield the final product, this compound.
-
Data Presentation
Quantitative data from the synthesis and characterization are crucial for ensuring the quality of the intermediate.
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | SNAr Coupling | DIPEA, DMSO | 75-85% | >95% |
| 2a | Boc Deprotection | TFA, DCM | 90-98% | >95% |
| 2b | Alkylation | Ethyl 6-bromohexanoate, K₂CO₃ | 60-75% | >95% |
| 3 | Saponification | LiOH, THF/H₂O | 85-95% | >98% |
Table 2: Representative Characterization Data for Final Product
| Analysis | Data Type | Expected Values |
|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) | Signals corresponding to the phthalimide (B116566) aromatic protons (~7.8-8.0 ppm), glutarimide (B196013) protons (~2.0-2.9, 5.1 ppm), piperazine protons (~2.6-3.4 ppm), and hexanoic acid alkyl chain protons (~1.3-2.3 ppm). The imide NH proton appears at ~11.1 ppm.[4] |
| Mass Spec. | ESI-MS [M+H]⁺ | Expected m/z for C₂₃H₂₈N₄O₆ + H⁺ |
| LC-MS | Retention Time & Purity | Single major peak with >98% purity, confirming molecular weight.[5] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The synthesized this compound serves as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a POI-binding ligand, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce degradation of the target protein.[6] The central event is the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for destruction by the 26S proteasome.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
discovery of thalidomide as a CRBN ligand
An In-depth Technical Guide on the Discovery of Thalidomide (B1683933) as a Cereblon (CRBN) Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a drug with a dual legacy, was first introduced in the 1950s as a sedative.[1] Its devastating teratogenic effects led to its withdrawal from the market, creating one of the most significant medical tragedies of the 20th century.[1][2] However, subsequent research revealed its potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties, leading to its re-emergence as a valuable therapeutic for conditions such as erythema nodosum leprosum and multiple myeloma.[1][3][4] For decades, the direct molecular target responsible for both its therapeutic efficacy and its teratogenicity remained a mystery. In 2010, a seminal breakthrough by the Handa and Ito groups identified Cereblon (CRBN) as the primary and direct binding partner of thalidomide, resolving a long-standing enigma and ushering in a new era of targeted protein degradation.[1][5][6]
This technical guide provides a detailed account of the , the mechanism of action, the quantitative biophysical characterization of this interaction, and the key experimental protocols that were instrumental in these findings.
The Pivotal Discovery: Identification of Cereblon (CRBN)
The identification of CRBN as the direct target of thalidomide was accomplished through a meticulous affinity-based proteomic approach.[1] This method is designed to isolate and identify the specific cellular proteins that physically interact with a small molecule.
The core of the discovery was the use of affinity chromatography.[7] A carboxyl derivative of thalidomide was covalently immobilized onto ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads, creating a "bait" to capture interacting proteins from cellular extracts.[1][8] When HeLa cell lysate was passed over these beads, two proteins were specifically purified: Cereblon (CRBN) and Damage-Specific DNA Binding Protein 1 (DDB1).[7][8] Further investigation confirmed that thalidomide binds directly to CRBN, while DDB1 forms a complex with CRBN, thus binding indirectly to the immobilized thalidomide.[8]
This discovery was validated by demonstrating that mutations in the thalidomide-binding domain of CRBN, specifically at residues Tyrosine 384 and Tryptophan 386, abolished thalidomide binding.[8][9] Overexpression of this mutant CRBN in zebrafish and chick embryos conferred resistance to thalidomide-induced developmental defects, cementing CRBN's role as the critical target for thalidomide's teratogenicity.[7][8][9]
Mechanism of Action: The Molecular Glue
CRBN functions as a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, which also includes DDB1, Cullin 4 (CUL4A or CUL4B), and Ring-Box 1 (RBX1).[1][7][8] This complex selectively tags proteins with ubiquitin, marking them for degradation by the proteasome. The binding of thalidomide to CRBN does not inhibit the E3 ligase but rather modulates its function.[7][9]
Thalidomide acts as a "molecular glue," inducing a novel interaction between CRBN and proteins that are not its natural substrates.[7][9] The glutarimide (B196013) moiety of thalidomide fits into a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[2][10] This binding event alters the surface of CRBN, creating a new interface that recruits so-called "neosubstrates."[11] The phthalimide (B116566) ring of the drug, which is more solvent-exposed, is critical for engaging these neosubstrates.[2]
Once a neosubstrate is recruited to the CRL4-CRBN complex, it is polyubiquitinated and subsequently degraded by the proteasome.[8][12] The specific set of neosubstrates degraded depends on the precise chemical structure of the CRBN-binding molecule. For example, the anti-myeloma effects of thalidomide and its analog lenalidomide (B1683929) are mediated by the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][9] Conversely, the teratogenic effects are linked to the degradation of other neosubstrates, such as SALL4.[11][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a primary target of thalidomide teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Thalidomide teratogenicity and its direct target identification] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. spring8.or.jp [spring8.or.jp]
- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Piperazinehexanoic acid-thalidomide for PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The design and chemical nature of the linker are critical determinants of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.
This technical guide focuses on 1-Piperazinehexanoic acid-thalidomide , a linker-E3 ligase ligand conjugate utilized in the development of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This linker incorporates a piperazine (B1678402) moiety and a hexanoic acid chain, providing a balance of rigidity and flexibility. The thalidomide (B1683933) component serves as the CRBN-recruiting ligand.
A notable application of this linker is in the synthesis of JMV7048 , a PROTAC designed to target the Pregnane (B1235032) X Receptor (PXR) for degradation.[1][2][3] PXR is a nuclear receptor that plays a significant role in xenobiotic metabolism and has been implicated in chemoresistance in various cancers.[1][2][3] By inducing the degradation of PXR, PROTACs like JMV7048 offer a promising strategy to overcome drug resistance in cancer therapy.[1][2][3]
This guide will provide a comprehensive overview of the synthesis, mechanism of action, and application of this compound in PROTAC development, with a specific focus on the PXR-degrader JMV7048.
Core Concepts and Mechanism of Action
The fundamental mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand, such as this compound, involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
The key steps are as follows:
-
Ternary Complex Formation: The PROTAC molecule, through its two distinct ligands, simultaneously binds to the protein of interest (e.g., PXR) and the CRBN E3 ligase. The 1-piperazinehexanoic acid linker plays a crucial role in orienting the two proteins optimally for the subsequent ubiquitination step.
-
Ubiquitination: The formation of the ternary complex brings the target protein into close proximity to the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and proteolytically degrades the target protein into small peptides.
-
Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, enabling a catalytic cycle of protein degradation.
Quantitative Data: The PXR Degrader JMV7048
JMV7048 is a PROTAC that utilizes a this compound linker to recruit the CRBN E3 ligase for the degradation of the Pregnane X Receptor (PXR). The in vitro efficacy of JMV7048 has been characterized in the human colon carcinoma cell line LS174T.
| Parameter | Value | Cell Line | Reference |
| DC50 | 379 ± 12 nM | LS174T | [1] |
| Dmax | 62 ± 10% | LS174T | [1] |
DC50 (half-maximal degradation concentration): The concentration of the PROTAC at which 50% of the target protein is degraded.
Dmax (maximum degradation): The maximum percentage of target protein degradation achieved.
Experimental Protocols
Synthesis of this compound and JMV7048
While detailed, step-by-step protocols for the synthesis of this compound and its conjugation to the PXR ligand to form JMV7048 are proprietary and detailed in patent literature (WO2022243365), a general synthetic strategy can be outlined. The synthesis would likely involve a multi-step process:
-
Synthesis of a Boc-protected piperazine-hexanoic acid linker: This would involve the reaction of a suitable piperazine derivative with a protected hexanoic acid.
-
Synthesis of a functionalized thalidomide derivative: A thalidomide analog with a suitable reactive group for linker attachment is required.
-
Conjugation of the linker to thalidomide: The protected piperazine-hexanoic acid linker is coupled to the functionalized thalidomide.
-
Deprotection of the linker: The Boc protecting group on the piperazine is removed to allow for conjugation to the POI ligand.
-
Conjugation to the POI ligand: The deprotected linker-thalidomide moiety is then conjugated to the PXR ligand to yield the final PROTAC, JMV7048.
Western Blotting for PXR Degradation
This protocol describes a general method for assessing the degradation of PXR in LS174T cells following treatment with JMV7048.
Materials:
-
LS174T cells
-
Complete culture medium (e.g., MEM with 10% FBS)
-
JMV7048
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PXR
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed LS174T cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of JMV7048 (or a vehicle control) for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PXR and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for PXR and the loading control.
-
Normalize the PXR signal to the loading control signal.
-
Calculate the percentage of PXR degradation relative to the vehicle-treated control.
-
Cell Viability Assay
This protocol describes a general method for assessing the effect of JMV7048 on the viability of LS174T cells, for example, using an MTT assay.
Materials:
-
LS174T cells
-
Complete culture medium
-
JMV7048
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed LS174T cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of JMV7048 (or a vehicle control) for the desired duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Signaling Pathway
The PXR signaling pathway is a complex network that primarily regulates the expression of genes involved in the metabolism and clearance of xenobiotics and endogenous compounds.
Key components of the PXR signaling pathway:
-
PXR (Pregnane X Receptor): A ligand-activated nuclear receptor.
-
Ligands: A wide range of xenobiotics (e.g., certain drugs) and endogenous molecules can activate PXR.
-
RXR (Retinoid X Receptor): PXR forms a heterodimer with RXR.
-
PXR Response Elements (PXREs): The PXR/RXR heterodimer binds to specific DNA sequences (PXREs) in the promoter regions of target genes.
-
Target Genes: These include drug-metabolizing enzymes (e.g., CYP3A4) and drug transporters (e.g., MDR1).
Mechanism of PXR activation:
-
Ligand Binding: In the cytoplasm, PXR is in an inactive complex with chaperone proteins. Upon ligand binding, PXR undergoes a conformational change and translocates to the nucleus.
-
Heterodimerization: In the nucleus, PXR forms a heterodimer with RXR.
-
DNA Binding: The PXR/RXR heterodimer binds to PXREs in the promoter regions of target genes.
-
Gene Transcription: The binding of the heterodimer to DNA recruits coactivators, leading to the transcription of target genes.
By degrading PXR, JMV7048 prevents the transcription of these target genes, which can lead to increased sensitivity of cancer cells to chemotherapeutic agents that are normally metabolized and cleared by these gene products.
Conclusion
This compound serves as a valuable and versatile linker-E3 ligase ligand conjugate for the development of potent and selective PROTACs. Its application in the PXR-targeting PROTAC, JMV7048, highlights the potential of this chemical scaffold in advancing the field of targeted protein degradation for therapeutic benefit, particularly in overcoming chemoresistance in cancer. The strategic incorporation of a piperazine ring within the linker can offer favorable physicochemical properties, while the hexanoic acid chain provides appropriate length and flexibility for effective ternary complex formation. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in the design, synthesis, and evaluation of novel PROTACs based on this and similar chemical motifs.
References
An In-depth Technical Guide to the Binding Affinity of Thalidomide Analogs to Cereblon
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of targeted protein degradation, the recruitment of E3 ubiquitin ligases is a cornerstone of therapeutic innovation. Ligands for the Cereblon (CRBN) E3 ligase, stemming from the foundational structure of thalidomide (B1683933), are pivotal in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This technical guide provides a detailed examination of the binding affinity of thalidomide and its key analogs to Cereblon. While specific quantitative binding data for the exact molecule "1-Piperazinehexanoic acid-thalidomide" is not extensively available in public literature, this document aggregates well-established data for its parent compound, thalidomide, and its clinically significant derivatives, lenalidomide (B1683929) and pomalidomide. We present detailed experimental protocols for key biophysical assays, quantitative binding data, and visual representations of the relevant biological pathways and experimental workflows to provide a foundational resource for researchers in this dynamic area of drug discovery.
Introduction: The Critical Role of Cereblon Binding
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding directly to Cereblon (CRBN).[1][2][3] CRBN functions as a substrate receptor within the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, which also includes Cullin 4 (CUL4), Ring-Box 1 (RBX1), and DNA Damage-Binding Protein 1 (DDB1).[1][2][4][5] The binding of an IMiD to a hydrophobic pocket in CRBN allosterically modifies the substrate-binding surface of the protein.[2][6] This event does not inhibit the ligase but rather "hijacks" it, inducing the recruitment and subsequent ubiquitination of "neosubstrates"—proteins not typically targeted by the native CRL4^CRBN^ complex.[2][4][5] This mechanism of action, which leads to the proteasomal degradation of key targets like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is central to the therapeutic efficacy of these drugs in multiple myeloma.[4][5] The ability to harness this interaction is fundamental to the design of PROTACs, which use a thalidomide-based moiety to recruit CRBN to a desired protein of interest for degradation.[1][7]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The binding of a thalidomide analog to CRBN is the initiating event in the targeted degradation pathway. A PROTAC molecule, which includes the CRBN-binding ligand, brings the entire CRL4^CRBN^ E3 ligase complex into close proximity with a specific protein of interest, facilitating its ubiquitination and destruction by the proteasome.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vitro Characterization of 1-Piperazinehexanoic Acid-Thalidomide: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth overview of the in vitro characterization of 1-Piperazinehexanoic acid-thalidomide, a key chemical intermediate used in the synthesis of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation, particularly those utilizing Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Role of this compound in PROTAC Development
This compound is a bifunctional molecule that serves as a crucial building block in the synthesis of PROTACs. It comprises a thalidomide (B1683933) moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a piperazinehexanoic acid linker. This linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest for degradation. The primary function of the thalidomide portion is to recruit the CRBN E3 ligase complex, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.
While this compound is a critical intermediate, it is not typically characterized for standalone biological activity in the same manner as a final drug compound. Its in vitro evaluation is primarily focused on its ability to bind to Cereblon and its suitability for chemical conjugation. The biological efficacy is ultimately determined by the final PROTAC molecule it is incorporated into.
A notable example of a PROTAC synthesized using this intermediate is JMV7048, a potent degrader of the Pregnane X Receptor (PXR).[1][2] The in vitro characterization of JMV7048 provides valuable context for the utility of its constituent parts, including the this compound linker-ligand.
In Vitro Characterization of the Final PROTAC: The Case of JMV7048
The following data summarizes the in vitro characterization of JMV7048, a PROTAC targeting PXR that utilizes a derivative of this compound. These experiments were conducted in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (Half-maximal Degradation Concentration) | LS174T | 379 ± 12 nM | [2] |
| Dmax (Maximum Degradation) | LS174T | 62 ± 10% | [2] |
| Cell Line Specificity | Colon carcinoma, hepatoma, pancreatic cancer cell lines | PXR degradation observed | [1][2] |
| Cell Line Specificity | Primary human hepatocytes | No PXR degradation observed | [1][2] |
Experimental Protocols for In Vitro Characterization
The following are detailed methodologies for key experiments relevant to the characterization of E3 ligase ligands and the resulting PROTACs.
Cell Culture and Maintenance
-
Cell Lines: LS174T (human colon carcinoma), various hepatoma and pancreatic cancer cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of the PROTAC (e.g., JMV7048) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein (e.g., PXR) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the target protein levels to the loading control.
Determination of DC50 and Dmax
-
Data Collection: Perform Western blotting as described above with a range of PROTAC concentrations.
-
Data Analysis: Plot the normalized target protein levels against the logarithm of the PROTAC concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic regression model to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation).
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts in the characterization and application of this compound.
Caption: Synthetic route to a PROTAC utilizing the thalidomide-based intermediate.
Caption: PROTAC-mediated targeted protein degradation pathway.
Caption: A typical workflow for the in vitro characterization of a PROTAC.
References
An In-Depth Technical Guide to the Mechanism of 1-Piperazinehexanoic Acid-Thalidomide in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, offering the potential to address disease targets previously deemed "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). This guide provides a comprehensive technical overview of the mechanism of action of PROTACs constructed using the 1-Piperazinehexanoic acid-thalidomide moiety as a key building block for recruiting the E3 ubiquitin ligase Cereblon (CRBN).
Thalidomide (B1683933) and its derivatives are well-established ligands for CRBN, a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex. The 1-Piperazinehexanoic acid component serves as a versatile linker, providing a means to conjugate the CRBN-binding thalidomide moiety to a ligand that targets a specific protein for degradation. The strategic incorporation of a piperazine (B1678402) group within the linker can enhance the physicochemical properties of the final PROTAC, such as aqueous solubility and cell permeability, which are critical for therapeutic efficacy.
This document will delve into the core mechanism of action, present detailed experimental protocols for the characterization of such PROTACs, and summarize key quantitative data to aid researchers in the design and development of novel protein degraders.
Core Mechanism of Action
The fundamental mechanism of a PROTAC utilizing a this compound linker revolves around the formation of a ternary complex, a crucial intermediate that brings the target protein and the E3 ligase into close proximity. This induced proximity is the catalytic event that triggers the ubiquitination and subsequent degradation of the target protein.
The process can be dissected into the following key steps:
-
Ternary Complex Formation: The thalidomide moiety of the PROTAC binds to Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. Simultaneously, the "warhead" of the PROTAC, attached to the 1-Piperazinehexanoic acid linker, binds to the target protein of interest (POI). This results in the formation of a [Target Protein-PROTAC-CRBN] ternary complex.
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. The CRL4-CRBN complex acts as the catalyst for this polyubiquitination process, marking the target protein for degradation.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins into smaller peptides.
-
PROTAC Recycling: After inducing the degradation of the target protein, the PROTAC is released and can engage another target protein and E3 ligase, acting catalytically to degrade multiple protein molecules.
Signaling Pathway Visualization
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
While specific data for a PROTAC utilizing the exact this compound linker is not extensively available in the public domain, the following tables summarize representative data for well-characterized thalidomide-based PROTACs targeting various proteins. This data illustrates the typical quantitative metrics used to evaluate PROTAC efficacy.
Table 1: In Vitro Degradation Efficacy of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4;11 | < 1 | > 90 | [Winter et al., 2015] |
| ARV-825 | BRD4 | RS4;11 | 0.9 | > 95 | [Lu et al., 2015] |
| SHP2 Degrader 11 | SHP2 | Various | 6.02 | > 90 | [Yang et al., 2021] |
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Binding Assay | IC50 (nM) | Ki (nM) | Reference |
| Lenalidomide | TR-FRET | 8.9 | 4.2 | [Lee et al., 2021] |
| Thalidomide | TR-FRET | 22.4 | 10.6 | [Lee et al., 2021] |
| Pomalidomide | TR-FRET | 6.4 | 3.0 | [Lee et al., 2021] |
| Lenalidomide | FP | 296.9 | 177.8 | [Lee et al., 2021] |
| Thalidomide | FP | 404.6 | 249.2 | [Lee et al., 2021] |
| Pomalidomide | FP | 264.8 | 156.6 | [Lee et al., 2021] |
-
IC50: The concentration of a competing ligand that displaces 50% of the fluorescently labeled tracer.
-
Ki: The inhibitory constant, a measure of binding affinity.
-
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
-
FP: Fluorescence Polarization.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the synthesis and characterization of a PROTAC utilizing the this compound linker.
Protocol 1: Synthesis of a this compound-Based PROTAC
This protocol provides a general framework for the synthesis of a PROTAC by conjugating a target protein ligand (warhead) with a carboxylic acid functional group to the deprotected amine of a thalidomide-piperazine-linker.
Materials:
-
Thalidomide-piperazine-hexanoic acid derivative (with a terminal amine)
-
Target protein ligand (warhead) with a terminal carboxylic acid
-
Peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry vial under a nitrogen atmosphere, dissolve the target protein ligand (1 equivalent) in anhydrous DMF. Add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated ligand solution, add a solution of the deprotected thalidomide-piperazine-hexanoic acid amine (1.1 equivalents) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with a small amount of water. Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This is a standard biochemical technique to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence
Structural Analysis of Thalidomide Binding to Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a drug with a complex and dual-faceted history, has re-emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its therapeutic efficacy is intrinsically linked to its binding to the substrate receptor Cereblon (CRBN). CRBN is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][3] The interaction between thalidomide and CRBN is a quintessential example of "molecular glue," wherein the small molecule induces a novel protein-protein interaction, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not the native targets of CRBN.[3] This targeted protein degradation of key transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), is central to the drug's anti-myeloma activity.[4]
This in-depth technical guide provides a comprehensive overview of the structural and biophysical analysis of the thalidomide-CRBN interaction. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to investigate this critical molecular interaction. The guide summarizes key quantitative data, presents detailed experimental protocols for pivotal assays, and utilizes visualizations to elucidate the complex signaling pathways and experimental workflows.
Quantitative Data on Thalidomide and Analog Binding to CRBN
The binding affinity of thalidomide and its analogs (immunomodulatory drugs or IMiDs) to CRBN is a critical determinant of their biological activity. Various biophysical techniques have been employed to quantify this interaction, with the dissociation constant (Kd) being a key metric.
| Compound | Binding Affinity (Kd) | Experimental Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [5] |
| Lenalidomide | ~178 nM | Competitive Titration | [5] |
| Pomalidomide | ~157 nM | Competitive Titration | [5] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Biochemical Assays | [6] |
| Pomalidomide | 12.5 µM | Isothermal Titration Calorimetry (ITC) | [7] |
| Pomalidomide | 2.1 µM (Ki) | Fluorescence Resonance Energy Transfer (FRET) | [7] |
Note: Binding affinities can vary depending on the specific experimental conditions, assay format, and the constructs of the CRBN protein used (e.g., full-length vs. truncated domains).
Structural Insights from X-ray Crystallography
The three-dimensional structure of the DDB1-CRBN complex bound to thalidomide and its analogs has been elucidated by X-ray crystallography, providing atomic-level insights into this crucial interaction.
| PDB ID | Title | Resolution (Å) | Ligand |
| 4CI1 | Structure of the DDB1-CRBN E3 ubiquitin ligase bound to thalidomide | 2.98 | Thalidomide |
| 4TZ4 | Crystal structure of human DDB1-CRBN in complex with lenalidomide | Not specified in snippets | Lenalidomide |
These structures reveal that thalidomide binds to a hydrophobic pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN.[1] The glutarimide (B196013) moiety of thalidomide is buried within this pocket, forming key hydrogen bonds with the backbone of histidine and tryptophan residues. The phthalimide (B116566) ring remains more solvent-exposed, creating a new surface for the recruitment of neosubstrates.[4] The stereospecificity of the interaction is also structurally explained, with the (S)-enantiomer fitting more favorably into the binding pocket than the (R)-enantiomer.[6]
Experimental Protocols
A thorough understanding of the thalidomide-CRBN interaction necessitates the application of various biophysical and biochemical assays. Below are detailed methodologies for key experiments.
X-ray Crystallography of the CRBN-Thalidomide Complex
This protocol outlines the general steps for determining the crystal structure of a protein-ligand complex.
a. Protein Expression and Purification:
-
Co-express human DDB1 and chicken CRBN in insect cells (e.g., Sf9) using a baculovirus expression system. A chimeric complex is often used for better crystallization properties.[4]
-
Purify the complex using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion exchange, and size-exclusion chromatography, to ensure high purity and homogeneity.
b. Crystallization:
-
Mix the purified DDB1-CRBN complex with a molar excess of thalidomide (dissolved in a suitable solvent like DMSO).
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial or in-house screens that vary precipitants, pH, and additives.
-
Optimize lead conditions to obtain diffraction-quality crystals.
c. Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software like HKL2000 or XDS.
-
Solve the structure by molecular replacement using a known structure of DDB1 as a search model.
-
Build and refine the model of the DDB1-CRBN-thalidomide complex using software such as Coot and Phenix, respectively.[8][9]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[6][7][10][11]
a. Sample Preparation:
-
Purify the CRBN protein (or the DDB1-CRBN complex) to high homogeneity.
-
Dialyze the protein extensively against the final ITC buffer to ensure a perfect buffer match.
-
Prepare a concentrated stock solution of thalidomide in the same final dialysis buffer. A small percentage of DMSO may be required for solubility, in which case the protein buffer should contain the same percentage of DMSO.
-
Accurately determine the concentrations of both the protein and the ligand.
b. ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the thalidomide solution into the injection syringe. The ligand concentration should ideally be 10-20 times that of the protein.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Conduct a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
c. Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding kinetics and affinity.[12][13][14][15][16]
a. Chip Preparation and Protein Immobilization:
-
Choose a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize the purified CRBN protein onto the chip surface via amine coupling to a target response level.
-
Deactivate any remaining active esters with ethanolamine.
b. Binding Analysis:
-
Prepare a series of dilutions of thalidomide in a suitable running buffer.
-
Flow the thalidomide solutions over the immobilized CRBN surface at a constant flow rate.
-
Monitor the association (binding) and dissociation (unbinding) phases in real-time.
-
Regenerate the chip surface between different analyte concentrations using a regeneration solution (e.g., a low pH buffer).
c. Data Analysis:
-
Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).
In Vitro Ubiquitination Assay
This assay directly assesses the functional consequence of thalidomide binding to CRBN, which is the ubiquitination of a neosubstrate.[17][18][19][20]
a. Reagents:
-
Recombinant E1 activating enzyme (e.g., UBA1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4^CRBN^ E3 ligase complex
-
Recombinant neosubstrate protein (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
Thalidomide
-
Ubiquitination buffer
b. Reaction Setup:
-
On ice, assemble the reaction mixture containing E1, E2, CRL4^CRBN^, the neosubstrate, ubiquitin, and thalidomide (or DMSO as a control) in the ubiquitination buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
c. Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the neosubstrate to detect the appearance of higher molecular weight bands corresponding to its ubiquitinated forms.
Signaling Pathways and Experimental Workflows
The binding of thalidomide to CRBN initiates a cascade of events that ultimately leads to the degradation of neosubstrates. The following diagrams, generated using the DOT language for Graphviz, illustrate these processes and the workflows used to study them.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spring8.or.jp [spring8.or.jp]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 7. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 8. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 9. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. docs.abcam.com [docs.abcam.com]
The Strategic Imperative of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Among the various linker architectures, the piperazine (B1678402) motif has garnered significant attention. This technical guide provides a comprehensive analysis of the rationale for employing piperazine linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
The Multifaceted Role of the PROTAC Linker
The linker in a PROTAC is far from a passive spacer. It plays a crucial role in dictating the overall properties and biological activity of the molecule. Its length, rigidity, and chemical composition influence the formation of a productive ternary complex between the target protein and the E3 ligase, which is the cornerstone of PROTAC-mediated degradation.[1][2] An optimized linker can pre-organize the two ligands into a bioactive conformation, thereby reducing the entropic penalty of ternary complex assembly.[3][4]
Rationale for Incorporating Piperazine Moieties
The incorporation of a piperazine ring into the linker is a strategic design choice driven by the need to balance rigidity, solubility, and metabolic stability.[5][6] Compared to flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers, piperazine offers several distinct advantages.
Enhanced Rigidity and Conformational Control
The cyclic nature of piperazine imparts a degree of semi-rigidity to the linker.[3][7] This conformational constraint can pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[3][4] This pre-organization can also enhance selectivity by disfavoring the formation of unproductive ternary complexes with off-target proteins.[4]
Improved Physicochemical Properties
Solubility: One of the most significant advantages of piperazine is its ability to enhance the aqueous solubility of PROTACs, which are often large and hydrophobic molecules.[5][8] The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, increasing the polarity of the molecule.[5][9] However, the effectiveness of this is highly dependent on the local chemical environment. Electron-withdrawing groups, such as an amide carbonyl, in close proximity to the piperazine nitrogen can significantly lower its pKa, potentially negating the desired solubility benefit at physiological pH.[5][9]
Permeability: While increased polarity can sometimes hinder passive cell permeability, the protonated piperazine may facilitate endosomal escape, a critical step for PROTACs to reach their cytosolic targets.[4][10] The balance between improved solubility and adequate cell permeability is a key consideration in PROTAC design.[9][11]
Metabolic Stability
Piperazine-containing linkers can exhibit greater metabolic stability compared to more flexible alkyl or PEG chains, which can be susceptible to enzymatic degradation.[7][8] This enhanced stability can lead to a longer intracellular half-life and sustained target degradation. The successful clinical candidates ARV-110 and ARV-471, for example, incorporate rigid linkers containing piperazine and piperidine (B6355638) moieties, which contribute to their improved metabolic stability and potency.[7][10]
Versatile Synthetic Handle
The piperazine scaffold provides a versatile synthetic handle for modular PROTAC assembly.[3] The two nitrogen atoms can be readily functionalized to attach the protein of interest (POI) and E3 ligase ligands, as well as to introduce other chemical modifications to fine-tune the PROTAC's properties.[1][3]
Quantitative Data on Piperazine-Containing PROTACs
The following tables summarize key quantitative data for PROTACs incorporating piperazine linkers, highlighting their impact on physicochemical properties and degradation efficacy.
Table 1: Physicochemical Properties of Piperazine and Related Compounds
| Compound | pKa1 | pKa2 | Temperature (°C) | Reference |
| Piperazine | 9.73 | 5.35 | 25 | [12] |
| 1-Methylpiperazine | - | - | - | [9] |
| 1,4-Dimethylpiperazine | ~8 | - | - | [9] |
| 1-Acetyl-4-methylpiperazine | 7.06 | - | - | [13] |
Note: The pKa values of piperazine-containing linkers in PROTACs can be significantly influenced by the surrounding chemical structure.[4][13]
Table 2: Degradation Efficacy of BRD4-Targeting PROTACs with Piperazine-Containing Linkers
| Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 34 | 15 | 15 | >90 | 22Rv1 | [5] |
This data illustrates that for this particular series, a 15-atom piperazine-containing linker provided the optimal geometry for efficient BRD4 degradation.[5]
Table 3: Experimental pKa Values of Piperazine-Containing PROTACs and Intermediates
| Compound | Structure Description | Experimental pKa | % Protonation at pH 7.5 | Reference |
| PROTAC-1 | Piperazine linker with adjacent triazole | 5.29 | 0.62 | [13] |
| PROTAC-2 | Piperazine linker with adjacent triazole | 3.22, 5.12 | - | [13] |
| Intermediate 10 | Piperazine with adjacent carbonyl | - | 0.01 | [13] |
| Intermediate 14 | Piperazine with carbonyl separated by 4 methylenes | - | 27 | [13] |
| Intermediate 15 | Piperazine with carbonyl separated by 6 methylenes | - | 44.8 | [13] |
This table demonstrates the significant impact of neighboring groups on the pKa of the piperazine ring and its protonation state at physiological pH.[4][13]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of piperazine-containing PROTACs are crucial for reproducible research.
General Synthesis of a Piperazine-Linked PROTAC
This protocol describes a representative amide coupling strategy.
Materials:
-
POI ligand with a carboxylic acid or amine handle
-
Piperazine-containing linker with complementary functionality (e.g., Boc-protected amine or carboxylic acid)
-
E3 ligase ligand with a carboxylic acid or amine handle
-
Coupling agents (e.g., HATU, EDC, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Solvents for workup and purification (e.g., ethyl acetate (B1210297), water, brine)
-
Purification system (e.g., reverse-phase HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Activation: Dissolve the component with the carboxylic acid (e.g., POI ligand) in anhydrous DMF. Add the coupling agent (e.g., HATU or a mixture of EDC and HOBt) and a base (e.g., DIPEA). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.[1][7]
-
Coupling: In a separate vial, dissolve the component with the amine functionality (e.g., the piperazine linker intermediate) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.[7]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by LC-MS.[7]
-
Workup: Upon completion, quench the reaction with water. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Deprotection (if necessary): If a Boc-protecting group is present, it can be removed using standard conditions (e.g., TFA in DCM).
-
Second Coupling: Repeat steps 1-4 to couple the final component (e.g., E3 ligase ligand) to the other end of the piperazine linker.
-
Purification: Purify the final PROTAC using reverse-phase preparative HPLC.[7]
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[7]
Western Blot for PROTAC-Mediated Protein Degradation
This assay quantifies the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[7][14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Normalize protein concentrations and separate equal amounts of protein by SDS-PAGE. Transfer the proteins to a membrane.[14]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein. After washing, incubate with the HRP-conjugated secondary antibody.[14]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.[5][14]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR measures the binding kinetics and affinity of the PROTAC to its target and the E3 ligase, and the formation of the ternary complex.
Materials:
-
SPR instrument and sensor chips
-
Purified E3 ligase and target protein
-
PROTAC solution
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO)
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[3][15]
-
Binary Interaction (PROTAC-E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).[3]
-
Ternary Complex Formation: In the running buffer, prepare a constant, near-saturating concentration of the target protein. In this buffer, prepare a dilution series of the PROTAC. Inject these mixtures over the immobilized E3 ligase.[3]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates for the ternary complex. Calculate the ternary complex binding affinity. The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.[3]
Visualizing Key Concepts and Workflows
Graphviz diagrams are provided to illustrate the signaling pathway of PROTAC action, a typical experimental workflow, and the logical relationships governing the use of piperazine linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Role of the Hexanoic Acid Linker in PROTACs: An In-Depth Technical Guide
Executive Summary: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's native ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial chemical linker connecting them.[2][3] While often perceived as a simple spacer, the linker's composition and length are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][4] This guide provides a detailed examination of the role of the hexanoic acid linker, a common alkyl-based linker, as a case study to understand its impact on ternary complex formation, physicochemical properties, and overall PROTAC performance.
Introduction to PROTAC Technology
Mechanism of Action
PROTACs function by acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), triggering the E3 ligase to transfer ubiquitin molecules to the POI.[1][] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[] The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation, a key advantage over traditional occupancy-based inhibitors.[2]
The Central Role of the Linker
The linker is a pivotal component that dictates the geometry and stability of the ternary complex.[1] Its length, flexibility, and chemical makeup have a profound impact on the drug-like properties of the PROTAC, including solubility and cell permeability.[1]
Linker Classifications:
-
Flexible Linkers: Primarily composed of alkyl chains (like hexanoic acid) or polyethylene (B3416737) glycol (PEG) units. Their conformational flexibility can help in achieving a productive ternary complex, but may come with an entropic penalty upon binding.[1][6]
-
Rigid Linkers: Incorporate structures like phenyl rings, piperazines, or alkynes to reduce the number of rotatable bonds. This can pre-organize the PROTAC into a favorable conformation, potentially improving selectivity and pharmacokinetic properties.[1][7]
The Hexanoic Acid Linker: A Case Study in Alkyl Chains
The hexanoic acid linker, a six-carbon alkyl chain, is a frequently used flexible linker in PROTAC design.[8][9] Its properties are representative of the broader class of simple alkyl linkers.
Impact on Ternary Complex Formation
The primary function of the linker is to successfully bridge the POI and the E3 ligase. The length of an alkyl linker is a critical parameter that requires empirical optimization for each specific POI-E3 ligase pair.[1][10]
-
Optimal Length: A hexanoic acid linker provides a specific length that may be optimal for facilitating favorable protein-protein interactions between the POI and E3 ligase, leading to a stable and productive ternary complex.[1][10]
-
Suboptimal Length: If the linker is too short, it can cause steric clashes, preventing the complex from forming.[10][11] Conversely, if it is too long, it may lead to unproductive binding modes or a "hook effect," where binary complexes are favored over the ternary complex.[1]
-
Cooperativity: An optimized linker, such as a well-suited hexanoic acid chain, can promote positive cooperativity (α > 1). This phenomenon, where the binding of one protein to the PROTAC enhances the binding affinity of the second protein, is a hallmark of highly efficient degraders.[1][12][13]
Influence on Physicochemical Properties
PROTACs are large molecules that often fall "beyond the Rule of 5," making properties like solubility and permeability challenging to optimize.[7][14] The linker is the most common site for modification to improve these characteristics.[15]
-
Solubility and Permeability: Alkyl chains like hexanoic acid are lipophilic, which can enhance cell permeability by allowing the PROTAC to more easily transit the lipid bilayer of the cell membrane.[1] However, this increased lipophilicity often comes at the cost of reduced aqueous solubility.[][17]
-
The "Chameleon Effect": Flexible alkyl linkers are key contributors to the "chameleon effect." This describes the ability of a PROTAC to adopt a more extended, polar conformation in an aqueous environment and fold into a more compact, less polar structure in the hydrophobic environment of the cell membrane.[1][14] This folding, often stabilized by intramolecular hydrogen bonds (IMHBs), can shield the PROTAC's polar surface area, effectively improving its passive diffusion across the membrane.[7][14]
Quantitative Analysis of Alkyl Linker Performance
The optimization of a PROTAC's alkyl linker is an empirical process. The tables below summarize representative data illustrating how linker length and composition affect key performance metrics.
Table 1: Impact of Alkyl Linker Length on Degradation Potency (Representative Data) This table illustrates the common observation that degradation potency is highly sensitive to linker length, with an optimal length providing the best performance.[10]
| PROTAC Variant | Linker Composition | Linker Length (atoms) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| Compound A | Alkyl | 10 (suboptimal) | >1000 | <20 |
| Compound B | Alkyl (Hexanoic) | ~12 | 5 | >95 |
| Compound C | Alkyl | 15 (suboptimal) | 150 | 75 |
| Compound D | Alkyl | 21 (too long) | 292 | 76 |
¹DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency. ²Dₘₐₓ: Maximum percentage of protein degradation. A higher value indicates greater efficacy. (Data is illustrative, based on trends reported in literature such as[2])
Table 2: Effect of Linker Composition on Permeability and Solubility (Representative Data) This table highlights the fundamental trade-off between permeability and solubility driven by linker composition.[14][][17]
| PROTAC Variant | Linker Type | Apparent Permeability (Papp, A-B) (10⁻⁶ cm/s)¹ | Kinetic Solubility (μM)² |
| PROTAC-Alkyl | Hexanoic Acid | < 1.0 (Low-Medium) | < 10 (Low) |
| PROTAC-PEG | PEG-based | < 0.5 (Low) | > 100 (High) |
| PROTAC-Rigid | Phenyl | > 1.0 (Medium) | < 20 (Low-Medium) |
¹Papp (A-B): Apparent permeability in a Caco-2 assay (apical to basolateral). Higher values indicate better permeability.[18] ²Kinetic Solubility: Measured in a standardized buffer (e.g., PBS pH 7.4).[17][19] (Data is illustrative, based on trends reported in literature such as[7][18][20])
Key Experimental Protocols
The evaluation of a PROTAC linker requires a suite of biophysical, cellular, and physicochemical assays.
Ternary Complex Formation and Stability Assays
Protocol 5.1.1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics [12]
-
Immobilization: Covalently immobilize a high-affinity antibody for a tag (e.g., anti-His) on the sensor chip surface. Capture the His-tagged E3 ligase onto the surface.
-
Binary Interaction: Inject varying concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Interaction: Co-inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the E3 ligase surface.
-
Data Analysis: Fit the sensorgrams to a kinetic binding model to determine kon, koff, and KD for the ternary complex. Calculate the cooperativity factor (α) by comparing binary and ternary affinities. An α > 1 indicates positive cooperativity.[12]
Cellular Degradation Assays
Protocol 5.2.1: Western Blotting for Protein Degradation [21]
-
Cell Culture: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein, followed by a secondary HRP-conjugated antibody. Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density to determine the percentage of protein degradation relative to the vehicle control.
Physicochemical Property Assays
Protocol 5.3.1: Caco-2 Permeability Assay [18][22]
-
Cell Culture: Seed Caco-2 cells on a transwell insert plate and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Assay Setup: Wash the monolayer with transport buffer. Add the PROTAC solution to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability.
-
Incubation: Incubate the plate for a set time (e.g., 90-120 minutes).[22]
-
Sampling: Collect samples from the receiver compartment at the end of the incubation period.
-
Analysis: Quantify the PROTAC concentration in the donor and receiver compartments using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the PROTAC is a substrate for active efflux transporters.[23] Note: Due to the low solubility and non-specific binding of many PROTACs, the assay buffer may be supplemented with a low concentration of bovine serum albumin (BSA) to improve recovery.[14][22]
Conclusion and Future Outlook
The hexanoic acid linker, as a representative of simple alkyl chains, plays a multifaceted and critical role in the function of a PROTAC. It is not merely a structural connection but a key modulator of ternary complex stability, degradation efficacy, and the foundational physicochemical properties that govern a molecule's drug-like potential.[1][2] The optimal linker is highly dependent on the specific target and E3 ligase, necessitating empirical testing.[4][10] While synthetically accessible alkyl and PEG linkers have dominated early PROTAC design, the field is rapidly evolving.[2][6] Future strategies will increasingly focus on more sophisticated, functional linkers and leverage computational and structural methods to enable a more rational, predictive approach to linker design, accelerating the development of potent and selective protein-degrading therapeutics.[2][24]
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. enamine.net [enamine.net]
- 23. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 24. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Exploring the Stereochemistry of Thalidomide in CRBN Binding
Abstract: Thalidomide (B1683933), a drug with a notorious history, has been repurposed for treating various cancers, notably multiple myeloma.[1] Its therapeutic efficacy, as well as its tragic teratogenic effects, are now understood to be mediated through its binding to the Cereblon (CRBN) protein.[2] CRBN functions as a substrate receptor within the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][3] A critical aspect of thalidomide's mechanism is its stereochemistry; the molecule exists as a racemic mixture of (R)- and (S)-enantiomers, which interconvert under physiological conditions.[4] These enantiomers exhibit differential binding affinity for CRBN, leading to distinct downstream biological outcomes.[5][6] This technical guide provides a detailed examination of the stereochemical nuances of the thalidomide-CRBN interaction, the structural basis for this selectivity, the resulting differential degradation of neosubstrates, and the experimental methodologies used to elucidate these mechanisms.
The CRL4^CRBN^ E3 Ubiquitin Ligase Pathway
The CRL4^CRBN^ complex is a key component of the ubiquitin-proteasome system. It comprises Cullin 4 (CUL4), RING-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and CRBN.[2][7] In this complex, CRBN acts as the substrate receptor, responsible for recognizing specific proteins destined for ubiquitination and subsequent degradation by the 26S proteasome.[7] Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function as "molecular glues."[3][8] They bind directly to CRBN, altering its substrate specificity to recognize and recruit proteins not normally targeted by the ligase, termed "neosubstrates."[1][9] This recruitment leads to the polyubiquitination of the neosubstrate, marking it for proteasomal degradation.[10]
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spring8.or.jp [spring8.or.jp]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. acs.org [acs.org]
- 5. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 6. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
Foundational Research on Thalidomide-Based E3 Ligase Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of thalidomide-based E3 ligase ligands, pivotal molecules in the field of targeted protein degradation. From their historical context to their modern applications in creating potent therapeutics, this document provides a comprehensive overview of their mechanism of action, structural characteristics, and the experimental methodologies used for their evaluation.
The Core Mechanism: Molecular Glues for Targeted Protein Degradation
Thalidomide (B1683933) and its analogs, including lenalidomide (B1683929) and pomalidomide (B1683931), are the archetypal "molecular glues." Their therapeutic effects are not derived from inhibiting a protein's function in the traditional sense, but rather by reprogramming an E3 ubiquitin ligase to recognize and target new proteins for degradation.[1][2][3][4]
The central player in this mechanism is the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex , for which Cereblon (CRBN) serves as the substrate receptor.[2] Thalidomide and its derivatives bind to a specific pocket on CRBN, creating a novel protein-protein interaction surface. This newly formed interface recruits "neosubstrates"—proteins not normally targeted by the CRL4^CRBN^ complex—leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][2][3][4] This process effectively eliminates disease-causing proteins from the cellular environment.
The CRL4^CRBN^ complex is a multi-protein machine responsible for attaching ubiquitin chains to substrate proteins, marking them for destruction. Its core components include:
-
Cullin 4 (CUL4): A scaffold protein that assembles the complex.
-
RING-Box Protein 1 (RBX1 or ROC1): Recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.
-
Cereblon (CRBN): The substrate receptor that directly binds to both the thalidomide-based ligand and the neosubstrate.[2]
The specificity of which neosubstrate is degraded is determined by the chemical structure of the molecular glue. This has led to the development of a new class of therapeutics called Cereblon E3 Ligase Modulating Drugs (CELMoDs).[5]
Figure 1. Mechanism of Action of Thalidomide-Based Molecular Glues.
Key Neosubstrates and Their Signaling Pathways
The diverse therapeutic and teratogenic effects of thalidomide-based ligands are a direct consequence of the specific neosubstrates they target for degradation.
Ikaros (IKZF1) and Aiolos (IKZF3) in Multiple Myeloma
The anti-myeloma activity of lenalidomide and pomalidomide is primarily attributed to the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8] These proteins are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes, including c-Myc and IRF4, ultimately inducing apoptosis in malignant plasma cells.[6][7][8] Furthermore, the degradation of Ikaros and Aiolos in T cells has an immunomodulatory effect, enhancing the anti-tumor immune response.[6][9]
Figure 2. Ikaros and Aiolos Signaling in Multiple Myeloma.
Casein Kinase 1α (CK1α) in Myelodysplastic Syndrome
Lenalidomide's efficacy in treating myelodysplastic syndrome (MDS) with a deletion on chromosome 5q is linked to the degradation of Casein Kinase 1α (CK1α).[10] CK1α is a negative regulator of the p53 tumor suppressor pathway.[11][12][13][14][15] In del(5q) MDS, the haploinsufficiency of the CSNK1A1 gene (encoding CK1α) makes these cells particularly sensitive to further CK1α reduction. Lenalidomide-induced degradation of the remaining CK1α leads to p53 activation and subsequent cell cycle arrest and apoptosis in the malignant clone.[7][10] CK1α also plays a role in the Wnt/β-catenin signaling pathway.[11][12][13][14][15]
Figure 3. CK1α Signaling in p53 and Wnt Pathways.
GSPT1 in Cancer
The translation termination factor GSPT1 has been identified as a neosubstrate for certain CELMoDs, such as CC-885.[16][17][18][19] GSPT1 is involved in the G1 to S phase transition of the cell cycle and in translation termination.[18][20][21][22][23] Its degradation leads to cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as a therapeutic target.[18][20][21][22][23]
Figure 4. GSPT1 Signaling in Translation and Cell Cycle.
SALL4 and Teratogenicity
The teratogenic effects of thalidomide, such as limb malformations, are linked to the degradation of the transcription factor SALL4.[2][5][11][12][20] SALL4 is a critical regulator of embryonic development, including limb formation.[2][5][11][12][20][24][25][26][27][28] Its degradation disrupts normal developmental pathways, leading to the characteristic birth defects associated with thalidomide.
Figure 5. SALL4 Signaling in Limb Development.
Quantitative Data on Ligand Binding and Neosubstrate Degradation
The efficacy of a thalidomide-based E3 ligase ligand is determined by its binding affinity to CRBN and its ability to induce the degradation of specific neosubstrates. The following tables summarize key quantitative data for thalidomide and its primary analogs. It is important to note that absolute values can vary depending on the specific experimental conditions.
Table 1: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Binding Affinity (Kd or IC50) | Assay Method |
| Thalidomide | ~250 nM (Kd) | Competitive Titration[14] |
| Lenalidomide | ~178 nM (Kd) | Competitive Titration[14] |
| Pomalidomide | ~157 nM (Kd) | Competitive Titration[14] |
| CC-885 | 18 nM (IC50) | TR-FRET[29] |
Table 2: Degradation Potency (DC50) and Efficacy (Dmax) for Key Neosubstrates
| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Reference |
| Pomalidomide | IKZF3 | Mino | 44 nM | >90% | [30] |
| Lenalidomide | IKZF1/3 | MM and WM cell lines | Not specified | Not specified | [31] |
| CC-885 | GSPT1 | MV4-11 | 9.7 nM | ~90% | [29] |
Experimental Protocols
The characterization of thalidomide-based E3 ligase ligands involves a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of ligand binding to CRBN, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Principle: ITC directly measures the heat released or absorbed during a binding event.
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human CRBN, often in complex with DDB1 for stability.
-
Extensively dialyze the protein against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve the thalidomide analog in the same ITC buffer. A minimal amount of DMSO can be used for initial solubilization, with the final concentration being matched in both protein and ligand solutions.
-
Degas both solutions prior to the experiment.
-
-
ITC Experiment:
-
Load the CRBN solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load the thalidomide analog solution (typically 10-fold higher concentration than the protein) into the injection syringe.
-
Perform a series of small, precise injections of the ligand into the protein solution at a constant temperature (e.g., 25°C).
-
A control experiment titrating the ligand into buffer alone is performed to correct for the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw heat flow peaks to obtain the heat change per injection.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Figure 6. Isothermal Titration Calorimetry (ITC) Workflow.
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics (association rate, ka, and dissociation rate, kd) and affinity (Kd) of a ligand to CRBN.
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Methodology:
-
Chip Preparation:
-
Immobilize purified recombinant CRBN onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the CRBN solution over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
SPR Experiment:
-
Prepare a series of dilutions of the thalidomide analog in a suitable running buffer (e.g., HBS-EP+).
-
Flow the ligand solutions over the sensor chip surface at a constant flow rate.
-
Monitor the binding response in Resonance Units (RU) in real-time during the association and dissociation phases.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir).
-
Globally fit the data from all analyte concentrations to obtain ka and kd values.
-
Calculate the Kd from the ratio of kd to ka.
-
Figure 7. Surface Plasmon Resonance (SPR) Workflow.
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Objective: To quantify the binding affinity of a compound to CRBN in a competitive format.
Principle: This assay measures the displacement of a fluorescently labeled tracer from a tagged CRBN protein by a test compound.
Methodology:
-
Reagents:
-
Tagged recombinant human CRBN protein (e.g., GST- or His-tagged).
-
Fluorescently labeled thalidomide tracer.
-
TR-FRET donor fluorophore-conjugated antibody against the tag (e.g., Terbium-anti-GST).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% BSA).
-
Test compound.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the tagged CRBN protein and the test compound dilutions.
-
Add a mixture of the fluorescent tracer and the donor-labeled antibody.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the time-resolved FRET signal using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blotting for Neosubstrate Degradation
Objective: To determine the DC50 and Dmax of a thalidomide-based ligand for a specific neosubstrate.
Methodology:
-
Cell Treatment:
-
Culture cells of interest to an appropriate density.
-
Treat the cells with a serial dilution of the thalidomide-based ligand for a set period (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the neosubstrate of interest and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the neosubstrate and the loading control.
-
Normalize the neosubstrate signal to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the ligand concentration and fit to a dose-response curve to determine the DC50 and Dmax.
-
Discovery and Characterization Workflow
The development of novel thalidomide-based E3 ligase ligands follows a structured workflow from initial discovery to lead optimization.
Figure 8. Workflow for the Discovery and Characterization of Novel Thalidomide-Based Ligands.
Conclusion
The foundational research on thalidomide-based E3 ligase ligands has unveiled a powerful new paradigm in drug discovery. By hijacking the cell's own protein disposal machinery, these "molecular glues" offer a means to target previously "undruggable" proteins. A thorough understanding of their mechanism of action, the signaling pathways of their neosubstrates, and the rigorous application of the biophysical and cellular assays outlined in this guide are essential for the continued development of this transformative therapeutic modality. The ability to rationally design and optimize these molecules holds immense promise for the treatment of a wide range of diseases, from cancer to neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription factors Ikaros and Aiolos drive immune response | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Talk between p53 and Wnt Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. CC-885 | GSPT1 PROTAC | Probechem Biochemicals [probechem.com]
- 18. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 19. CC-885|CAS 1010100-07-8|DC Chemicals [dcchemicals.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. WikiGenes - GSPT1 - G1 to S phase transition 1 [wikigenes.org]
- 23. genecards.org [genecards.org]
- 24. researchgate.net [researchgate.net]
- 25. Sall4-Gli3 system in early limb progenitors is essential for the development of limb skeletal elements - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 28. Emerging Insights into Sall4’s Role in Cardiac Regenerative Medicine [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
A Preliminary Investigation into the Stability of 1-Piperazinehexanoic acid-thalidomide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for conducting a preliminary investigation into the chemical stability of 1-Piperazinehexanoic acid-thalidomide. This molecule is a key intermediate, functioning as a conjugate of an E3 ligase ligand (thalidomide) and a linker, often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in further drug development applications. This document outlines detailed experimental protocols for forced degradation studies and provides a structure for data presentation and visualization of relevant biological pathways.
Introduction to Stability Testing
Stability testing is a crucial component of drug development, providing insights into how a drug substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are intentionally aggressive to accelerate the degradation process, helping to identify potential degradation products and elucidate degradation pathways[2]. This information is instrumental in developing stability-indicating analytical methods.
Thalidomide (B1683933), the core component of the molecule , is known to be susceptible to hydrolysis[3]. Its stability can be influenced by pH and temperature. For instance, while some studies show thalidomide is completely degraded at 180°C on certain chromatography columns, it remains stable on others, highlighting the importance of analytical method parameters[4].
Experimental Protocols
A preliminary stability investigation should involve subjecting a stock solution of this compound to a variety of stress conditions.
Materials and Equipment
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[5][6]
-
pH meter
-
Incubators/water baths
-
Photostability chamber
Preparation of Stock Solution
A stock solution of this compound should be prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a known concentration (e.g., 1 mg/mL)[2].
Forced Degradation (Stress) Studies
The following conditions are recommended for the forced degradation studies. Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours).
2.3.1. Hydrolytic Degradation [2]
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Maintain the mixture at a controlled temperature (e.g., 60°C). At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature, as basic hydrolysis of thalidomide can be rapid. At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at a controlled temperature (e.g., 60°C).
2.3.2. Oxidative Degradation
-
Mix 1 mL of the stock solution with 1 mL of a suitable concentration of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light.
2.3.3. Thermal Degradation
-
Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
2.3.4. Photolytic Degradation
-
Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
Analytical Method
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products. The method should be validated for specificity, linearity, accuracy, and precision. A common approach involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer[5].
Data Presentation
Quantitative data from the stability studies should be summarized in clear and structured tables to facilitate comparison.
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Parameters | Time Points (hours) | Initial Concentration (mg/mL) | Remaining Parent Compound (%) | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | 0, 2, 4, 8, 24 | 1.0 | ||
| Basic Hydrolysis | 0.1 N NaOH, RT | 0, 0.5, 1, 2, 4 | 1.0 | ||
| Neutral Hydrolysis | Water, 60°C | 0, 2, 4, 8, 24 | 1.0 | ||
| Oxidative Degradation | 3% H₂O₂, RT | 0, 2, 4, 8, 24 | 1.0 | ||
| Thermal Degradation (Solid) | 80°C | 0, 24, 48, 72 | N/A | ||
| Thermal Degradation (Solution) | 60°C | 0, 8, 24, 48 | 1.0 | ||
| Photolytic Degradation (Solid) | ICH Q1B | N/A | N/A | ||
| Photolytic Degradation (Solution) | ICH Q1B | N/A | 1.0 |
Visualization of Pathways and Workflows
Experimental Workflow
The overall workflow for the preliminary stability investigation can be visualized to provide a clear overview of the process.
Thalidomide's Core Mechanism of Action
Understanding the biological context of the thalidomide moiety is crucial, as any degradation could impact its therapeutic activity. Thalidomide and its analogs exert their effects by binding to the protein cereblon (CRBN), which is part of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event redirects the complex to ubiquitinate and subsequently degrade specific "neosubstrate" proteins, such as the transcription factors Ikaros, Aiolos, and SALL4[7][8][9].
Conclusion
This guide outlines a systematic approach for a preliminary investigation into the stability of this compound. The data generated from these studies will be fundamental for the development of a stable formulation and a robust analytical method for quality control. Understanding the degradation pathways is essential for ensuring that the molecule maintains its structural integrity and biological activity, particularly its ability to bind to CRBN and induce the degradation of target proteins. Further studies would be required to fully characterize the degradation products and establish a complete stability profile.
References
- 1. This compound | CBI AxonTracker [cbi-tmhs.org]
- 2. benchchem.com [benchchem.com]
- 3. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Influence of the stationary phase on the stability of thalidomide and comparison of different methods for the quantification of thalidomide in tablets using high-temperature liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of thalidomide by high performance liquid chromatography: methodological strategy for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Thalidomide-Piperazine Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of thalidomide-piperazine conjugates. These hybrid molecules are of significant interest in medicinal chemistry, particularly as components of Proteolysis-Targeting Chimeras (PROTACs), where the thalidomide (B1683933) moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). Understanding the physicochemical characteristics of these conjugates is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their overall efficacy and safety.
Quantitative Physicochemical Data
The conjugation of piperazine (B1678402) and its derivatives to thalidomide significantly alters the physicochemical profile of the parent molecule. The following tables summarize key quantitative data for representative thalidomide-piperazine conjugates, providing a basis for comparison and further development.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Appearance | Reference |
| Thalidomide | C₁₃H₁₀N₂O₄ | 258.23 | 0.6 | Needles or white powder | [1] |
| Thalidomide-piperazine-Boc | C₂₂H₂₆N₄O₆ | 442.5 | 1.1 | Light yellow to yellow solid | [2][3] |
| Thalidomide-Piperazine-Piperidine hydrochloride | C₂₂H₂₈ClN₅O₄ | 461.94 | - | Light yellow to green yellow solid | [4] |
| Thalidomide-Piperazine-PEG3-COOH | C₂₄H₃₀N₄O₉ | 546.52 | - | Solid | [5] |
Table 1: General Physicochemical Properties
| Property | Description | General Trends and Considerations |
| Solubility | The ability of a substance to dissolve in a solvent. | Thalidomide itself has low aqueous solubility (around 50 µg/mL)[6]. The incorporation of a piperazine moiety, which is basic, can increase aqueous solubility, particularly in acidic environments where the piperazine nitrogen can be protonated[7]. The addition of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), further enhances water solubility[7]. However, the overall solubility can still be limited, often necessitating the use of co-solvents like DMSO for preparing stock solutions[7]. For example, the hydrochloride salt form of Thalidomide-Piperazine-Piperidine is expected to have better water solubility than its free base form. |
| Lipophilicity (logP) | The measure of a compound's differential solubility in a biphasic system of an organic solvent (like octanol) and water. | The lipophilicity of thalidomide-piperazine conjugates is influenced by the nature of the linker and any additional substituents. While the piperazine group can increase polarity, the overall molecule often remains significantly lipophilic. The XLogP3 value for Thalidomide-piperazine-Boc is 1.1, indicating a moderate level of lipophilicity[2]. Alkylation of thalidomide has been shown to linearly increase the log partition coefficient with increasing alkyl chain length[8]. |
| pKa | The acid dissociation constant, indicating the strength of an acid. For basic compounds like piperazine, it refers to the pKa of the conjugate acid. | Piperazine is a weak base with two pKa values, typically around 9.73 and 5.35 at 25°C[9][10]. These values can be influenced by substitution on the piperazine ring. The basicity of the piperazine nitrogen is a key determinant of the conjugate's solubility and interaction with biological targets at physiological pH. |
| Melting Point | The temperature at which a solid becomes a liquid. | Thalidomide has a high melting point of approximately 270°C[1]. Conjugation can alter the crystalline structure and thus the melting point. For instance, alkylation of thalidomide has been shown to dramatically decrease the melting point by over 100°C[8]. |
| Stability | The ability of a compound to resist chemical change or decomposition. | A critical concern for thalidomide-piperazine conjugates is the hydrolytic instability of the thalidomide moiety, particularly at a pH above 6.0[11]. The four amide bonds in the thalidomide structure are susceptible to cleavage[11]. It is therefore highly recommended to prepare aqueous solutions of these conjugates fresh for each experiment and to store stock solutions in anhydrous organic solvents at low temperatures (-20°C or -80°C)[11]. |
Table 2: Key Physicochemical Descriptors and Considerations
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate determination of the physicochemical properties of thalidomide-piperazine conjugates. Below are methodologies for key experiments.
Synthesis of Thalidomide-Piperazine Conjugates (e.g., Thalidomide-piperazine-Boc)
This protocol describes a typical Buchwald-Hartwig amination reaction for the synthesis of a thalidomide-piperazine conjugate.
Materials:
-
5-bromo-thalidomide
-
Boc-piperazine
-
Cesium carbonate (Cs₂CO₃)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Anhydrous toluene (B28343)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS)
Procedure:
-
To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents)[3].
-
Purge the flask with an inert gas (e.g., argon or nitrogen)[3].
-
Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents)[3].
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours[3].
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)[3].
-
Upon completion, cool the reaction mixture and purify using standard chromatographic techniques (e.g., column chromatography) to obtain the desired thalidomide-piperazine-Boc conjugate.
Determination of Aqueous Solubility (Thermodynamic Solubility)
This protocol outlines the shake-flask method for determining the thermodynamic solubility of a conjugate.
Materials:
-
Thalidomide-piperazine conjugate
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials
-
Shaker incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Add an excess amount of the solid thalidomide-piperazine conjugate to a series of vials containing the aqueous buffer[7].
-
Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached[7].
-
Centrifuge the samples at high speed to pellet the undissolved solid[7].
-
Carefully collect the supernatant and determine the concentration of the dissolved conjugate using a validated HPLC-UV or LC-MS/MS method[7]. This concentration represents the thermodynamic solubility.
Determination of Lipophilicity (logP) by Shake-Flask Method
This protocol describes the traditional shake-flask method for determining the octanol-water partition coefficient.
Materials:
-
Thalidomide-piperazine conjugate
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the conjugate in either water or n-octanol.
-
Add a known volume of the stock solution to a centrifuge tube containing known volumes of both n-octanol and water.
-
Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.
-
Centrifuge the tube to separate the two phases.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Determine the concentration of the conjugate in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of the piperazine moiety in the conjugate.
Materials:
-
Thalidomide-piperazine conjugate
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Dissolve a precisely weighed amount of the conjugate in a known volume of water or a suitable co-solvent if solubility is an issue.
-
If the conjugate is in its free base form, titrate the solution with a standardized HCl solution. If it is a salt, titrate with a standardized NaOH solution.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Continue the titration past the equivalence point(s).
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve, which corresponds to the pH at half-neutralization of the basic functional group(s).
Stability Assessment by HPLC
This protocol is used to evaluate the hydrolytic stability of the conjugate over time.
Materials:
-
Thalidomide-piperazine conjugate
-
Experimental buffer at the desired pH
-
Incubator
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a solution of the conjugate in the experimental buffer at a known concentration[11].
-
Incubate the solution at a specific temperature (e.g., 37°C)[11].
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution[11].
-
Immediately analyze the aliquot by HPLC to quantify the remaining parent compound.
-
Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics and half-life of the conjugate under the tested conditions.
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action for thalidomide-piperazine conjugates in the context of PROTACs is the recruitment of a target protein to the E3 ubiquitin ligase Cereblon, leading to the target's ubiquitination and subsequent degradation by the proteasome. Thalidomide and its derivatives are also known to exert immunomodulatory effects, notably through the regulation of Tumor Necrosis Factor-alpha (TNF-α).
Caption: Cereblon-mediated protein degradation pathway initiated by a thalidomide-piperazine conjugate.
Caption: Mechanism of thalidomide-mediated inhibition of TNF-α production.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of thalidomide-piperazine conjugates.
Caption: General experimental workflow for the synthesis and characterization of thalidomide-piperazine conjugates.
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thalidomide-piperazine-Boc | C22H26N4O6 | CID 134413912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of 1-Piperazinehexanoic acid-thalidomide PROTAC Building Block
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] Thalidomide and its analogs are widely utilized as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This document provides a detailed protocol for the synthesis of a key PROTAC building block, 1-Piperazinehexanoic acid-thalidomide. This intermediate incorporates the CRBN-recruiting moiety and a versatile linker, terminating in a carboxylic acid for straightforward conjugation to a POI ligand. The inclusion of a piperazine (B1678402) ring in the linker can enhance solubility and provide conformational rigidity, which are critical parameters in optimizing PROTAC efficacy.[5][6] Detailed protocols for synthesis, characterization, and subsequent biological evaluation are provided for researchers in drug discovery and chemical biology.
PROTAC Mechanism of Action: A Visual Overview
A thalidomide-based PROTAC initiates protein degradation by simultaneously binding to the target protein (POI) and the CRBN E3 ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to poly-ubiquitinate the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[3] The PROTAC molecule is then released to engage in another degradation cycle.
Caption: PROTAC-mediated protein degradation pathway.
Synthesis of this compound
The synthesis of the target building block is accomplished through a multi-step process, beginning with the functionalization of thalidomide, followed by linker attachment and final modification. A common and effective route involves a nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide.
Caption: General synthetic workflow for the PROTAC building block.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Suggested Supplier |
| 4-Fluorothalidomide | 276.23 | Sigma-Aldrich, BenchChem |
| tert-Butyl piperazine-1-carboxylate | 186.27 | Sigma-Aldrich, TCI |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Sigma-Aldrich, Acros |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | 78.13 | Fisher Scientific |
| Ethyl 6-bromohexanoate | 223.10 | Sigma-Aldrich, Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | 138.21 | Fisher Scientific |
| Dimethylformamide (DMF), anhydrous | 73.09 | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | 114.02 | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM), anhydrous | 84.93 | Fisher Scientific |
| Lithium Hydroxide (B78521) (LiOH) | 23.95 | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 72.11 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 88.11 | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq) | - | Fisher Scientific |
| Brine (Saturated NaCl solution) | - | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Fisher Scientific |
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorothalidomide (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq) in anhydrous DMSO.[3]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Reaction: Heat the mixture to 80-100 °C and stir overnight under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Track the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum. If no precipitate forms, extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Step 2: Synthesis of ethyl 6-(4-(4-((2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)hexanoate
-
Deprotection: Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).[6]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual acid. The resulting TFA salt is used directly in the next step.
-
Alkylation: Dissolve the deprotected amine salt in anhydrous DMF. Add potassium carbonate (K₂CO₃) (3.0 eq) followed by ethyl 6-bromohexanoate (1.2 eq).
-
Reaction: Stir the mixture at 60-80 °C for 4-6 hours or until completion as monitored by LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate.[7] Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Step 3: Synthesis of 6-(4-(4-((2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)hexanoic acid
-
Hydrolysis: Dissolve the ester from Step 2 in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the saponification by LC-MS.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 3-4 using 1M HCl.
-
Purification: Extract the product with DCM or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by reverse-phase HPLC if necessary.[4]
Summary of Reaction Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | SNAr | 4-Fluorothalidomide, Boc-piperazine, DIPEA | DMSO | 80-100 | 12-16 | 60-80% |
| 2 | Alkylation | Deprotected amine, Ethyl 6-bromohexanoate, K₂CO₃ | DMF | 60-80 | 4-6 | 50-70% |
| 3 | Hydrolysis | Ester intermediate, LiOH | THF/H₂O | 20-25 | 2-4 | >90% |
Characterization
Confirm the identity, structure, and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.[4]
-
HPLC: To determine the purity of the final product (typically ≥95%).[7]
Biological Evaluation Protocol: Protein Degradation Assay
Once the this compound building block is synthesized, it can be coupled to a POI ligand via standard amide coupling (e.g., using HATU or EDC/HOBt) to create a final PROTAC.[4][6] The efficacy of the final PROTAC is assessed by its ability to induce the degradation of the target protein in a cellular context.
Caption: Experimental workflow for assessing PROTAC-induced protein degradation.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., in 6-well plates) at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the final PROTAC molecule in the cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) at 37 °C in a 5% CO₂ incubator.
Western Blot Analysis
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysates.[8]
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.[8]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95 °C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and subsequently transfer them to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein remaining relative to the vehicle control.[8]
Data Presentation
The results are typically plotted as the percentage of protein remaining versus the PROTAC concentration. From this dose-response curve, key degradation parameters can be determined.
| Parameter | Definition | Example Value Range |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | 1 nM - 10 µM |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | 70% - >95% |
Note: Values are highly dependent on the specific target, cell line, and linker composition.[4][6]
References
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. This is achieved by co-opting the cell's own ubiquitin-proteasome system. Thalidomide (B1683933) and its analogs, often referred to as immunomodulatory drugs (IMiDs), are frequently employed as E3 ligase ligands in PROTAC design due to their well-characterized binding to the Cereblon (CRBN) E3 ubiquitin ligase.[][2][3]
These application notes provide a comprehensive guide to the experimental use of thalidomide-based PROTACs, offering detailed protocols for their characterization and application in research and drug development.
Mechanism of Action: CRBN-Mediated Protein Degradation
Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits the CRBN E3 ligase, and a linker connecting the two.[3][4] The fundamental principle is to induce proximity between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][3] This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple POI molecules.[4]
CRBN is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, which also includes DDB1, Cul4A, and ROC1.[][5] The binding of thalidomide or its derivatives to CRBN alters its substrate specificity, enabling the recruitment of proteins that are not its natural substrates.[5]
Figure 1. Mechanism of action for a thalidomide-based PROTAC.
Data Presentation: In Vitro Degradation Efficiency
The efficacy of a PROTAC is primarily determined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The table below summarizes the in vitro degradation performance of notable thalidomide-based PROTACs.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-110 | Androgen Receptor | VCaP | ~1 nM | >95% | [6] |
| ARV-471 | Estrogen Receptor | MCF7 | <5 nM | >90% | [5][6] |
| dBET1 | BRD4 | 22Rv1 | 4.3 nM | >95% | [7] |
| SHP2 Degrader 11 | SHP2 | MOLM-13 | 6.02 nM | >90% | [8] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This is the most common method to quantify the degradation of the target protein following PROTAC treatment.[9]
Materials:
-
Cells expressing the protein of interest
-
Thalidomide-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC in cell culture medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal degradation concentration and observe any potential "hook effect".[9] Treat the cells for a predetermined duration (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with RIPA buffer on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cellgs.com [cellgs.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of CRBN-Engaging PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from within a cell. Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's intrinsic ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A significant class of PROTACs engages Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. This document provides detailed application notes and protocols for key cell-based assays to characterize the efficacy and mechanism of action of CRBN-engaging PROTACs.
A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, CRBN), and a linker that connects the two. The induced proximity between the POI and CRBN facilitates the ubiquitination of the target protein, marking it for destruction by the 26S proteasome. This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, potentially leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.
Mechanism of Action: CRBN-Engaging PROTACs
The primary mechanism of a CRBN-engaging PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary of CRBN-Engaging PROTACs
The efficacy of PROTACs is commonly assessed by determining their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The impact on cell function is often evaluated by the half-maximal inhibitory concentration (IC50) in cell viability assays. The following tables summarize reported data for various CRBN-based PROTACs.
Table 1: Degradation Efficiency (DC50 and Dmax) of CRBN-Engaging PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | BL cells | < 1 | >90 |
| PROTAC 3 | BRD4 | RS4;11 | 0.1 - 0.3 | >90 |
| PROTAC 4 | BRD4 | MV-4-11 | <0.1 | >90 |
| dBET1 | BRD4 | MV4;11 | ~1.8 | >98 |
| MT-802 | BTK (WT & C481S) | NAMALWA | 9.1 | >99 |
| PTD10 | BTK | Ramos | 0.5 | >90 |
| P13I | BTK | Ramos | ~10 | >90 |
| ARV-110 | Androgen Receptor | VCaP | ~1 | >95 |
| ARD-69 | Androgen Receptor | LNCaP | 0.86 | ~100 |
| ARD-266 | Androgen Receptor | LNCaP | 0.2 - 1 | >95 |
| ARV-471 | Estrogen Receptor α | MCF7 | < 1 | >90 |
| SIAIS361034 | BCL-xL | MOLT-4 | < 10 | >90 |
| XZ739 | BCL-xL | MOLT-4 | 2.5 | >90 |
| Compound 69 | EGFR (L858R) | H3255 | 25 | >90 |
| C3 | Mcl-1 | HeLa | 700 | Not Reported |
| C5 | Bcl-2 | HeLa | 3000 | Not Reported |
| CP-10 | CDK6 | U251 | 2.1 | 89 |
| SD-36 | STAT3 | SU-DHL-1 | 28 | >95 |
Table 2: Cell Viability (IC50) of CRBN-Engaging PROTACs
| PROTAC Name | Target Protein | Cell Line | IC50 (nM) |
| PROTAC 3 | BRD4 | RS4;11 | 0.051 |
| PROTAC 4 | BRD4 | MV-4-11 | 0.0083 |
| XZ739 | BCL-xL | MOLT-4 | 10.1 |
| C3 | Mcl-1 | H23 | 30 |
| SD-36 | STAT3 | MOLM-16 | 13 |
Key Experimental Protocols
A systematic evaluation of a novel CRBN-based PROTAC involves a series of cell-based assays to confirm its mechanism of action and determine its efficacy.
Protocol 1: Target Protein Degradation Assay (HiBiT Assay)
This assay is considered the gold standard for directly and quantitatively measuring the degradation of a target protein at its natural expression level.[1][2]
Principle: The HiBiT system is based on protein complementation. An 11-amino acid peptide (HiBiT) is knocked into the endogenous locus of the target protein using CRISPR/Cas9. This tagged protein is expressed in a cell line stably expressing the large fragment (LgBiT). The high-affinity interaction between HiBiT and LgBiT reconstitutes a functional NanoLuc® luciferase, and the luminescent signal is directly proportional to the amount of HiBiT-tagged protein.[1][3]
Materials:
-
HiBiT knock-in cells for the protein of interest.
-
Cells stably expressing LgBiT.
-
White, opaque-walled 96- or 384-well assay plates.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint assay) or Nano-Glo® Endurazine™ Live Cell Substrate (for kinetic assay).
-
Luminometer.
Procedure (Kinetic Live-Cell Assay): [4]
-
Cell Plating:
-
Culture HiBiT knock-in cells expressing LgBiT to ~80% confluency.
-
Trypsinize, count, and resuspend cells to the desired density in CO2-independent medium (if the luminometer lacks environmental control).
-
Plate cells into a white, opaque-walled 96-well plate (e.g., 2 x 10^4 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Substrate Addition and Equilibration:
-
Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in assay medium.
-
Add the substrate solution to the cells.
-
Incubate the plate for at least 2.5 hours at 37°C, 5% CO₂ to allow the substrate to equilibrate and for a stable luminescent signal.[4]
-
-
Compound Treatment:
-
Prepare a serial dilution of the PROTAC compound at 10X the final concentration in assay medium.
-
Add 10 µL of the 10X compound solution to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
-
Kinetic Measurement:
-
Immediately place the plate into a luminometer pre-equilibrated to 37°C.
-
Measure the luminescence signal at regular intervals (e.g., every 10-15 minutes) for the desired duration (e.g., 24 hours).
-
Data Analysis:
-
Normalize the luminescence data for each well to the reading at time zero.
-
Plot the normalized luminescence over time to visualize degradation kinetics.
-
For dose-response curves, plot the normalized luminescence at a specific time point against the log of the PROTAC concentration.
-
Calculate DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and Dmax (the maximum percentage of degradation) using a suitable nonlinear regression model.
Protocol 2: Ternary Complex Formation Assay (NanoBRET™ Assay)
This assay measures the PROTAC-induced interaction between the target protein and CRBN in live cells.[5][6]
Principle: NanoBRET™ is a proximity-based assay that measures bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a HaloTag® acceptor. The target protein is fused to NanoLuc®, and CRBN is fused to HaloTag®. When a PROTAC brings the donor and acceptor into close proximity (<10 nm), energy is transferred, resulting in a BRET signal that is proportional to the extent of ternary complex formation.[1]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmids encoding NanoLuc®-POI (donor) and HaloTag®-CRBN (acceptor).
-
Transfection reagent.
-
White, 96-well assay plates.
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor).
-
NanoBRET™ Nano-Glo® Substrate.
-
PROTAC compound and controls.
-
Luminometer equipped for BRET measurements.
Procedure: [7]
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate (e.g., 2 x 10^4 cells/well) and incubate overnight.
-
Co-transfect the cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids. Optimize the donor-to-acceptor plasmid ratio to achieve a good assay window.
-
Incubate for 24 hours.
-
-
Compound and Acceptor Treatment:
-
Prepare serial dilutions of the PROTAC compound.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells at the final recommended concentration and incubate.
-
Add the PROTAC dilutions to the appropriate wells and include a vehicle control.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm) using a BRET-capable plate reader.
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Subtract the background BRET ratio (from cells with donor only) from the raw BRET ratios.
-
Plot the corrected NanoBRET™ ratio against the PROTAC concentration to determine the EC50 (effective concentration for 50% of maximal BRET signal) and Bmax (maximum BRET signal).
Protocol 3: In-Cell Ubiquitination Assay
This assay provides direct evidence of PROTAC-mediated ubiquitination of the target protein within cells.
Principle: Cells are treated with the PROTAC, and the target protein is then immunoprecipitated. The ubiquitinated forms of the protein are detected by Western blotting using an anti-ubiquitin antibody. An increase in higher molecular weight species of the target protein corresponds to increased ubiquitination.
Materials:
-
Cell line of interest.
-
PROTAC compound, vehicle control, and proteasome inhibitor (e.g., MG132).
-
Lysis buffer supplemented with protease and deubiquitinase inhibitors.
-
Antibody against the target protein for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Primary antibodies against the target protein and ubiquitin for Western blotting.
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Treat cells with the PROTAC at various concentrations or for various time points.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with an antibody against the target protein, followed by incubation with Protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against ubiquitin.
-
Detect with an HRP-conjugated secondary antibody and ECL substrate.
-
The membrane can be stripped and re-probed with an antibody against the target protein to confirm successful immunoprecipitation.
-
Data Analysis:
-
Analyze the Western blot for the appearance of a high molecular weight smear or laddering pattern above the band of the unmodified target protein in the PROTAC-treated samples, which is indicative of polyubiquitination.
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream functional consequences of target protein degradation.[8][9]
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to produce a luminescent signal that is proportional to the number of viable cells.[10]
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control.
-
Complete cell culture medium.
-
White, opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 90 µL of culture medium.
-
Incubate overnight.
-
Prepare serial dilutions of the PROTAC and add 10 µL to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value using a nonlinear regression model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ch.promega.com [ch.promega.com]
- 11. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Targeted Protein Degradation Assays Using 1-Piperazinehexanoic acid-thalidomide-based PROTACs
For Researchers, Scientists, and Drug Development Professionals.
Introduction: Leveraging 1-Piperazinehexanoic acid-thalidomide for Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are engineered to selectively induce the degradation of a target protein of interest (POI).[2]
This compound is a key chemical intermediate used in the synthesis of PROTACs.[3] It consists of a thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a piperazinehexanoic acid linker.[4][5] This linker provides a reactive handle for conjugation to a specific "warhead"—a ligand that binds to the target protein. The resulting PROTAC acts as a molecular bridge, bringing the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]
These application notes provide a comprehensive guide to the key assays used to characterize the efficacy of a hypothetical PROTAC synthesized using this compound.
Core Mechanism of Action
The mechanism of a thalidomide-based PROTAC involves hijacking the cell's ubiquitin-proteasome system (UPS).[6]
-
Ternary Complex Formation : The PROTAC molecule facilitates the formation of a ternary complex by simultaneously binding to the target protein via its "warhead" and to the CRBN E3 ligase via its thalidomide moiety.[4]
-
Ubiquitination : This induced proximity enables the E3 ligase to transfer ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[7]
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[4][8] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[8]
Key Functional Assays and Protocols
The characterization of a novel PROTAC involves a series of assays to confirm its mechanism of action and quantify its efficacy.[9]
Western Blot Analysis for Protein Degradation
Western blotting is a fundamental technique used to measure the reduction in the levels of the target protein within cells after PROTAC treatment.[10] It allows for the determination of key parameters such as DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[2]
-
Cell Culture and Treatment :
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of treatment.[10]
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A vehicle-only control (e.g., 0.1% DMSO) must be included.[10]
-
Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours) at 37°C.[2]
-
-
Cell Lysis and Protein Quantification :
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[2]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[11]
-
Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes.[2][11]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[2]
-
Determine the protein concentration of each lysate using a BCA assay.[2]
-
-
Sample Preparation and SDS-PAGE :
-
Protein Transfer and Immunodetection :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[2]
-
Wash the membrane three times with TBST.[7]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).[2]
-
-
Data Acquisition and Analysis :
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Quantify the band intensity for the target protein and the loading control using densitometry software.[2]
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
-
| PROTAC Concentration (nM) | Normalized Target Protein Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 52 |
| 50 | 25 |
| 100 | 15 |
| 500 | 10 |
| 1000 | 8 |
Note: The data presented are for illustrative purposes only.
In Vitro Ubiquitination Assay
This assay provides direct evidence of the PROTAC's ability to mediate the ubiquitination of its target protein in a controlled, reconstituted system.[7] It confirms the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]
-
Reagents and Materials :
-
Reaction Setup :
-
Assemble the reactions on ice. A typical reaction might include E1, E2, E3 ligase, target protein, ubiquitin, ATP, and the PROTAC or vehicle control in reaction buffer.[4]
-
Set up essential control reactions: No E1, No E3, and No PROTAC (vehicle control) to ensure the observed ubiquitination is dependent on all components.[7]
-
-
Incubation and Quenching :
-
Detection :
| Component | Target Protein Ubiquitination (Relative Units) |
| Complete Reaction | ++++ |
| No E1 Enzyme | - |
| No E3 Ligase | - |
| No PROTAC (Vehicle) | + |
| No Target Protein | - |
Note: The data presented are for illustrative purposes only. '+' indicates the relative level of ubiquitination.
Cell Viability and Apoptosis Assays
It is crucial to assess the downstream cellular effects of target protein degradation. Cell viability assays measure the overall health of the cell population after PROTAC treatment, while apoptosis assays can determine if degradation induces programmed cell death.[1][9]
-
Cell Seeding : Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment : Treat cells with a serial dilution of the PROTAC compound for a specified period (e.g., 72 hours).
-
Assay Procedure :
-
Equilibrate the plate and reagents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis : The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the percentage of viable cells relative to the vehicle-treated control.
| PROTAC Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 10 | 95 |
| 50 | 75 |
| 100 | 60 |
| 500 | 45 |
| 1000 | 30 |
Note: The data presented are for illustrative purposes only.
Conclusion
The assays described provide a robust framework for the preclinical evaluation of novel PROTACs synthesized using this compound. By systematically assessing target protein degradation, mechanism of action, and downstream cellular consequences, researchers can effectively characterize and optimize these promising therapeutic agents.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CBI AxonTracker [cbi-tmhs.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Designing PROTACs with a 1-Piperazinehexanoic Acid-Thalidomide Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) that utilize a 1-Piperazinehexanoic acid-thalidomide linker. PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][][5]
The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[][6] The this compound linker incorporates thalidomide (B1683933) as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[2][7] The piperazinehexanoic acid component offers a balance of rigidity and flexibility, which can be advantageous for optimizing ternary complex formation. The piperazine (B1678402) ring can enhance solubility and impart a degree of conformational constraint, while the hexanoic acid chain provides sufficient length to span the distance between the POI and the E3 ligase.[6][8][9]
Mechanism of Action: PROTAC-Mediated Protein Degradation
Thalidomide-based PROTACs initiate their action by inducing the formation of a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity.[2][10] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][3] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Piperazinehexanoic acid-thalidomide in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperazinehexanoic acid-thalidomide is a key bifunctional molecule utilized in the vanguard of oncology research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule ingeniously combines a thalidomide (B1683933) moiety, which serves as a potent E3 ubiquitin ligase ligand, with a piperazinehexanoic acid linker. The thalidomide component specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase complex, a critical component of the cell's natural protein degradation machinery. The linker provides a versatile scaffold for the attachment of a "warhead" designed to bind to a specific protein of interest (POI) implicated in cancer pathogenesis. By hijacking the ubiquitin-proteasome system, PROTACs synthesized from this intermediate can trigger the selective degradation of oncoproteins, offering a novel and powerful therapeutic strategy against cancer.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental principle behind the application of this compound lies in the catalytic nature of PROTACs. A PROTAC synthesized using this intermediate orchestrates the formation of a ternary complex between the target oncoprotein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. This event-driven pharmacology allows for the elimination of the target protein, a distinct advantage over traditional inhibitors that merely block a protein's function.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Applications in Oncology Research
The use of this compound as a foundational block for PROTAC synthesis has significant implications for oncology research:
-
Targeting the "Undruggable" Proteome: Many oncoproteins lack enzymatic activity and are therefore challenging to target with conventional small molecule inhibitors. PROTACs offer a modality to eliminate these proteins, including transcription factors and scaffolding proteins, by targeting them for degradation.
-
Overcoming Drug Resistance: Acquired resistance to kinase inhibitors often arises from mutations in the target protein that prevent drug binding. Since PROTACs can often bind to these mutated proteins and induce their degradation, they present a promising strategy to overcome resistance.
-
Enhanced Selectivity: The design of the "warhead" and the linker can be optimized to achieve highly selective degradation of a target protein, minimizing off-target effects.
Data Presentation: Efficacy of Thalidomide-Based PROTACs
The efficacy of PROTACs is typically evaluated by two key parameters: the half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize representative data for thalidomide-based PROTACs targeting various oncoproteins.
Table 1: Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 |
| dBET1 | Thalidomide | BRD4 | MV4;11 | ~2 | > 90 |
| PROTAC 3 | Thalidomide | BRD4 | Not Specified | 0.1 - 0.3 | > 90[1] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.[1][2][3][4]
Table 2: Degradation Efficacy of Other Oncoprotein-Targeting PROTACs
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| SHP2 Degrader 11 | Thalidomide | SHP2 | HeLa | 6.02 | > 90 |
| BTK PROTAC (MT-809) | Thalidomide | BTK | THP1 | ~12 | > 99 |
| CDK6 Degrader 10 | Pomalidomide | CDK6 | Jurkat | pDC50 = 9.1 | > 90 |
Note: pDC50 is the negative logarithm of the DC50 value. Data is compiled from multiple sources and experimental conditions may vary.[5][6][7]
Experimental Protocols
The following protocols outline the general procedures for the synthesis of a PROTAC using this compound and the subsequent evaluation of its biological activity.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of this compound to a protein of interest (POI) ligand containing a carboxylic acid functional group.
Caption: General workflow for PROTAC synthesis via amide coupling.
Materials:
-
Protein of Interest (POI) ligand with a terminal carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Activation of POI Ligand: In a clean, dry vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated POI ligand solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
Purification: Upon completion, quench the reaction with water and dilute with a suitable solvent. Purify the crude product using reverse-phase preparative HPLC.
-
Characterization: Collect and lyophilize the fractions containing the pure PROTAC. Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol is a standard method to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.
Caption: Workflow for evaluating protein degradation by Western Blot.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein lysates to equal concentrations. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[2][8]
Conclusion
This compound is a pivotal chemical tool for the synthesis of CRBN-recruiting PROTACs. Its application in oncology research enables the development of novel therapeutics that can selectively degrade oncoproteins, offering a promising avenue for overcoming the limitations of traditional cancer therapies. The protocols and data presented herein provide a foundational guide for researchers and drug developers to harness the potential of this molecule in the pursuit of innovative cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Piperazinehexanoic Acid-Thalidomide in Targeted Protein Degradation of Kinases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-piperazinehexanoic acid-thalidomide as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of kinases. This document outlines the underlying mechanism of action, detailed protocols for the synthesis and evaluation of kinase-targeting PROTACs, and representative data to guide experimental design and interpretation.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] At the forefront of this technology are PROTACs, which are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[1]
Thalidomide (B1683933) and its derivatives are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2][4] this compound is a conjugate of the E3 ligase ligand thalidomide and a linker, serving as a critical intermediate for the synthesis of PROTACs.[5] While this specific intermediate has been documented in the synthesis of the Pregnane X Receptor (PXR) degrader JMV7048, the principles of its application are broadly generalizable to the development of PROTACs targeting other protein families, including kinases.[6][7]
Mechanism of Action
A PROTAC synthesized using a this compound backbone functions by orchestrating the formation of a ternary complex between the target kinase, the PROTAC itself, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels.
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for PROTACs Synthesized with Thalidomide-Based E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed application notes and protocols for case studies of PROTACs synthesized with thalidomide (B1683933) and its derivatives, which are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. We will focus on specific examples, including a PROTAC synthesized with a 1-Piperazinehexanoic acid-thalidomide linker-ligand conjugate, and other prominent thalidomide-based PROTACs.
Case Study 1: JMV7048 - A PXR-Targeting PROTAC
JMV7048 is a PROTAC designed to target the Pregnane X Receptor (PXR), a nuclear receptor implicated in drug resistance in cancer. It utilizes a piperazine (B1678402) hexanamide (B146200) moiety to link a PXR agonist to a thalidomide-based CRBN ligand, demonstrating the application of the this compound scaffold.[1][2][3][4][5][6][7]
Data Presentation: JMV7048
| Parameter | Value | Cell Line | Reference(s) |
| Target Protein | Pregnane X Receptor (PXR) | LS174T | [6][7] |
| E3 Ligase | Cereblon (CRBN) | LS174T | [6][7] |
| DC₅₀ | 379 ± 12 nM | LS174T | [6] |
| Dₘₐₓ | 62 ± 10% | LS174T | [6] |
| Biological Effect | Sensitizes colon cancer stem cells to chemotherapy. | Colon cancer stem cells | [1][2][5] |
Signaling Pathway: JMV7048-Mediated PXR Degradation
The following diagram illustrates the mechanism of action of JMV7048. The PROTAC molecule facilitates the formation of a ternary complex between PXR and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of PXR.[4][8][9][10]
Case Study 2: BRD4-Targeting PROTACs (ARV-825 & dBET1)
ARV-825 and dBET1 are well-characterized PROTACs that target the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. Both utilize the BET inhibitor JQ1 as the warhead and a thalidomide derivative to recruit CRBN.
Data Presentation: ARV-825 & dBET1
| PROTAC | Parameter | Value | Cell Line(s) | Reference(s) |
| ARV-825 | Target Protein | BRD4 | Burkitt's Lymphoma, AML | [11][12][13] |
| E3 Ligase | Cereblon (CRBN) | Burkitt's Lymphoma, AML | [11][12][13] | |
| DC₅₀ | < 1 nM | CA46 | [11][14] | |
| Dₘₐₓ | >90% | Xenograft models | [15] | |
| IC₅₀ (Viability) | 9–37 nM | AML, Multiple Myeloma, Burkitt's Lymphoma | [15] | |
| dBET1 | Target Protein | BRD4 | Breast cancer, Leukemia | [6][16][17][18][19][][21] |
| E3 Ligase | Cereblon (CRBN) | Breast cancer, Leukemia | [6][16][17][18][19][][21] | |
| EC₅₀ (Degradation) | 430 nM | SUM149 (Breast Cancer) | [6][18][19] | |
| IC₅₀ (Viability) | 140 nM | MV4;11 (Leukemia) | [16][17] |
Signaling Pathway: BRD4 Degradation and Downstream Effects
The degradation of BRD4 by PROTACs like ARV-825 and dBET1 leads to the downregulation of the oncogene c-MYC, resulting in cell cycle arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Health System Action Network Lab [health.gentaur.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. axonmedchem.com [axonmedchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medkoo.com [medkoo.com]
- 16. selleckchem.com [selleckchem.com]
- 17. OUH - Protocols [ous-research.no]
- 18. This compound | Ankit Scientific [ankitscientific.com]
- 19. medchemexpress.com [medchemexpress.com]
- 21. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Conjugating a Protein of Interest to 1-Piperazinehexanoic acid-thalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] Thalidomide (B1683933) and its derivatives are widely used ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3] This document provides a detailed protocol for the covalent conjugation of 1-Piperazinehexanoic acid-thalidomide, a CRBN-recruiting ligand with a linker terminating in a carboxylic acid, to a protein of interest.
The conjugation strategy detailed below employs the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxylic acid of the thalidomide linker and primary amine groups (e.g., lysine (B10760008) residues) on the surface of the POI.[4][5]
Principle of the Reaction
The conjugation is a two-step process designed to maximize efficiency and minimize unwanted side reactions.[6][7]
-
Activation of the Carboxylic Acid: EDC activates the terminal carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[8] To enhance stability and coupling efficiency, NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.[6][9] This activation step is typically performed in a slightly acidic buffer (pH 4.5-6.0).[9]
-
Conjugation to the Protein: The stable NHS ester readily reacts with primary amines on the protein of interest in a neutral to slightly basic buffer (pH 7.2-8.5) to form a stable amide linkage, covalently attaching the thalidomide derivative to the protein.[5][10]
Data Presentation
Table 1: Quantitative Parameters for Conjugation Protocol
| Parameter | Recommended Value | Notes |
| Protein of Interest (POI) Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. Ensure the protein is in an amine-free buffer.[10] |
| This compound | 10-50 fold molar excess over POI | A molar excess drives the reaction towards completion but may increase the risk of modifying multiple sites on the protein.[11] |
| EDC Concentration | 2-10 mM | Sufficient to activate the available carboxylic acid groups.[4] |
| Sulfo-NHS Concentration | 5-25 mM | Stabilizes the activated intermediate, improving conjugation efficiency.[4] |
| Activation Buffer | 0.1 M MES, pH 6.0 | Optimal pH for the activation of carboxylic acids by EDC.[12] |
| Coupling Buffer | PBS, pH 7.2-8.5 | A slightly basic pH ensures that the primary amines on the protein are deprotonated and nucleophilic.[10] |
| Activation Reaction Time | 15-30 minutes at room temperature | Sufficient time for the formation of the NHS-ester.[4] |
| Conjugation Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Longer incubation at a lower temperature can be beneficial for sensitive proteins.[11] |
| Quenching Reagent Concentration | 10-50 mM (e.g., Tris-HCl or hydroxylamine) | Stops the reaction by consuming any unreacted NHS esters.[10] |
Experimental Protocols
Materials and Reagents
-
Protein of Interest (POI)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (Phosphate-Buffered Saline, PBS, pH 7.2-8.5)
-
Quenching Solution (1 M Tris-HCl or 1 M Hydroxylamine, pH 8.0)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
-
Standard laboratory glassware and equipment
Step-by-Step Protocol
1. Preparation of Reagents
1.1. Protein of Interest (POI) Solution: Prepare the POI at a concentration of 1-10 mg/mL in Coupling Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange into the Coupling Buffer is necessary using a desalting column or dialysis.[10]
1.2. This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the desired molar excess for the reaction.
1.3. EDC and Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.[12]
2. Activation of this compound
2.1. In a microcentrifuge tube, combine the this compound stock solution with the appropriate volumes of EDC and Sulfo-NHS solutions in Activation Buffer.
2.2. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl group and form the NHS ester.[4]
3. Conjugation to the Protein of Interest
3.1. Add the activated thalidomide solution from Step 2 to the prepared POI solution.
3.2. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[11]
4. Quenching the Reaction
4.1. To stop the conjugation reaction, add the Quenching Solution to a final concentration of 20-50 mM.[10]
4.2. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[4]
5. Purification of the Conjugate
5.1. Remove unreacted small molecules and byproducts from the protein conjugate using a desalting column or dialysis. The appropriate molecular weight cutoff (MWCO) should be chosen to retain the protein conjugate.[13]
5.2. Collect the fractions containing the purified protein conjugate.
6. Characterization of the Conjugate
6.1. Protein Concentration: Determine the final concentration of the purified conjugate using a protein assay (e.g., BCA assay).
6.2. Degree of Labeling (DOL): The number of thalidomide molecules conjugated per protein can be determined using techniques such as mass spectrometry (MS).
6.3. Functional Assays: Assess the biological activity of the conjugated protein and its ability to recruit CRBN and induce degradation of a target protein.[4]
Mandatory Visualizations
Caption: Experimental workflow for conjugating this compound to a protein.
Caption: Mechanism of targeted protein degradation by a thalidomide-based PROTAC.
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] They achieve this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of two key binding moieties connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][4] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs.[1][5] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][3] This document provides a detailed protocol for performing Western blot analysis to assess PROTAC-mediated protein degradation.
Signaling Pathway of PROTAC Action
The mechanism of PROTAC-mediated protein degradation involves the formation of a ternary complex between the PROTAC, the target protein (POI), and an E3 ubiquitin ligase.[3][6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI.[7] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce further degradation.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selvita.com [selvita.com]
- 7. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
Quantitative Proteomics Workflow for Thalidomide-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins.[1] Thalidomide-based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are of significant interest due to their demonstrated clinical potential.[2][3] A critical aspect of developing safe and effective thalidomide-based PROTACs is ensuring the specific degradation of the intended protein of interest (POI) while minimizing off-target effects.[2]
Mass spectrometry-based quantitative proteomics has become an indispensable tool for the comprehensive evaluation of PROTACs.[4][5] It offers an unbiased, global view of the proteome, enabling precise measurement of on-target degradation, identification of off-target effects, and a deeper understanding of the cellular response to the PROTAC.[1][4] This document provides detailed application notes and protocols for a quantitative proteomics workflow tailored to the analysis of thalidomide-based PROTACs.
Mechanism of Action
Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits the CRBN E3 ligase, and a linker connecting the two.[4] The fundamental mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.[1] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5]
References
Application Notes and Protocols for Real-Time Protein Degradation Kinetics Using the HiBiT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins that are often intractable with conventional inhibitor-based approaches.[1][2] Molecules such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues leverage the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific target proteins.[2][3] A critical aspect of developing effective protein degraders is the precise characterization of their degradation kinetics, including the rate and extent of target protein removal.[4]
The HiBiT assay is a highly sensitive and quantitative method for monitoring protein abundance in real-time within live cells.[5][6] This technology is based on the NanoLuc® Binary Technology (NanoBiT®), a split luciferase system.[5] It utilizes an 11-amino acid peptide tag (HiBiT) that can be genetically fused to a protein of interest.[5] This small tag has a high affinity for the complementary LgBiT protein.[7] When the HiBiT-tagged protein is present, it combines with LgBiT to reconstitute a bright and functional NanoLuc® luciferase enzyme.[5][7] The resulting luminescence is directly proportional to the amount of the HiBiT-tagged protein.[5] A decrease in the luminescent signal provides a direct measure of protein degradation.[5]
A key advantage of the HiBiT system is the ability to use CRISPR/Cas9 gene editing to insert the small HiBiT tag into the endogenous locus of the target protein.[5] This approach avoids artifacts associated with protein overexpression and allows for the study of protein degradation at physiological expression levels.[5] This application note provides a detailed protocol for setting up and performing a real-time HiBiT assay to determine the degradation kinetics of a target protein.
Principle of the HiBiT Assay for Degradation Kinetics
The HiBiT assay for monitoring protein degradation relies on the principle of bioluminescent complementation. A target protein is endogenously tagged with the 11-amino acid HiBiT peptide. In a live-cell assay, the cells are engineered to also express the LgBiT protein. The complementation of HiBiT and LgBiT reconstitutes a functional NanoLuc® luciferase, which in the presence of a substrate like furimazine, produces a bright and stable luminescent signal. The intensity of this signal is directly proportional to the abundance of the HiBiT-tagged protein.
When a degrader molecule, such as a PROTAC, is introduced to the cells, it facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. This leads to a decrease in the amount of the HiBiT-tagged protein, resulting in a corresponding decrease in the luminescent signal. By monitoring this change in luminescence over time, the kinetics of protein degradation can be accurately quantified.
Experimental Workflow
The general workflow for a real-time HiBiT degradation assay involves several key steps, from the generation of a suitable cell line to the final data analysis.
Detailed Protocols
Materials and Reagents
| Reagent | Recommended Source |
| HiBiT Knock-in Cell Line | User-generated or custom service |
| LgBiT Protein or Expression Vector | Promega |
| Nano-Glo® Endurazine™ Live Cell Substrate | Promega |
| White, Opaque 96-well or 384-well Assay Plates | Corning, Greiner |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco, ATCC |
| Fetal Bovine Serum (FBS) | Gibco, Sigma-Aldrich |
| CO2-Independent Medium (for non-CO2 controlled luminometers) | Gibco |
| Degrader Compound Stock | User-synthesized or commercial |
| DMSO (for compound dilution) | Sigma-Aldrich |
| CellTiter-Glo® 2.0 Assay (optional, for viability) | Promega |
Protocol 1: Real-Time, Live-Cell Degradation Assay
This protocol describes a kinetic measurement of protein degradation in live cells.
Day 1: Cell Plating
-
Culture the HiBiT knock-in cells expressing your protein of interest under standard conditions.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the density to 2 x 10^5 cells/mL.[8]
-
Plate the cells in a white, opaque 96-well or 384-well plate.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[8]
Day 2: Degradation Assay
-
Prepare Substrate Solution: Prepare a 1X solution of Nano-Glo® Endurazine™ Substrate by diluting the stock 1:100 in the appropriate assay medium (CO₂-independent medium if your luminometer lacks CO₂ control).[8]
-
Substrate Addition: Carefully aspirate the culture medium from the cells and add the 1X Endurazine™ solution.
-
Equilibration: Incubate the plate for at least 2.5 hours at 37°C with 5% CO₂ to allow the luminescent signal to equilibrate.[8][9]
-
Prepare Degrader Dilutions: During the equilibration, prepare a 10X serial dilution of your degrader compound in the assay medium. Include a vehicle control (e.g., DMSO).
-
Compound Addition: Add the 10X degrader solutions to the assay plate.
-
Kinetic Measurement: Immediately place the plate into a luminometer pre-equilibrated to 37°C.[8]
-
Measure luminescence kinetically over a desired time course (e.g., every 15-30 minutes for up to 48 hours).[10]
Protocol 2: Optional Endpoint Cell Viability Assay
To assess the cytotoxicity of the degrader compound, a cell viability assay can be multiplexed at the end of the kinetic read.
-
Following the final luminescence reading, equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature.[8]
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume in the well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10-30 minutes to stabilize the signal.[1][9]
-
Measure luminescence on a luminometer.
Data Presentation and Analysis
The primary output of the HiBiT degradation assay is a set of kinetic luminescence readings. Proper data analysis is crucial for extracting meaningful parameters that describe the potency and efficacy of the degrader compound.
Data Normalization
The raw luminescence units (RLU) should be normalized to the vehicle control at each time point to account for any non-specific effects on cell health or substrate stability.
Fractional RLU = (RLU of treated well) / (Average RLU of vehicle control wells at the same time point)
Calculation of Degradation Parameters
The normalized data can then be used to calculate key degradation parameters.
-
Degradation Rate (k_deg): The initial rate of degradation can be determined by fitting the initial phase of the degradation curve to a single-component exponential decay model.[8][9]
-
Equation: Y = (Y₀ - Plateau) * e^(-λt) + Plateau
-
Where Y is the fractional RLU, Y₀ is the initial RLU (typically 1), Plateau is the minimum fractional RLU, λ (lambda) is the degradation rate constant, and t is time.
-
-
Maximum Degradation (Dmax): This represents the maximum percentage of protein degraded at a given compound concentration.[8]
-
Dmax (%) = (1 - Plateau) * 100
-
-
Half-maximal Degradation Concentration (DC50): This is the concentration of the degrader that results in 50% of the maximal degradation. It is determined by plotting the Dmax values against the logarithm of the degrader concentration and fitting the data to a four-parameter logistic (4PL) dose-response curve.[11]
Summary of Quantitative Data
| Compound | Concentration (nM) | Degradation Rate (λ, hr⁻¹) | Dmax (%) | DC50 (nM) |
| Degrader X | 1 | 0.25 | 45 | \multirow{5}{*}{15} |
| 10 | 0.8 | 85 | ||
| 100 | 1.2 | 95 | ||
| 1000 | 1.1 | 94 | ||
| 10000 | 0.9 | 80 | ||
| Control | Vehicle | 0 | 0 | N/A |
Signaling Pathway
The HiBiT assay is a powerful tool to study the targeted protein degradation pathway, which is a fundamental cellular process for protein homeostasis.[12] PROTACs are bifunctional molecules that hijack this system to degrade specific proteins.[3]
Conclusion
The HiBiT assay provides a robust, sensitive, and high-throughput method for characterizing the real-time degradation kinetics of target proteins in live cells.[9] By enabling the measurement of key parameters such as degradation rate, Dmax, and DC50, this technology is an invaluable tool for the discovery and optimization of novel protein degrader therapeutics.[4][9] The ability to endogenously tag proteins of interest ensures that the data generated is physiologically relevant, providing greater confidence in structure-activity relationship studies and candidate selection.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [worldwide.promega.com]
- 7. Target Degradation [promega.jp]
- 8. promega.com [promega.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes and Protocols for In-Cell CRBN Target Engagement using NanoBRET™ Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cereblon (CRBN) is a critical component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex, acting as a substrate receptor.[1][2] It has emerged as a significant therapeutic target, particularly in the context of targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[3][4][5] These therapeutic modalities function by inducing proximity between CRBN and a target protein, leading to the ubiquitination and subsequent degradation of the target.[6] Therefore, accurately quantifying the engagement of small molecules with CRBN inside living cells is paramount for the development of effective degraders.
The NanoBRET™ Target Engagement (TE) Assay is a powerful, cell-based method that allows for the quantitative measurement of compound binding to a specific protein target in real-time within its natural cellular environment.[7][8] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-dependent energy transfer between a bioluminescent donor and a fluorescent acceptor.[9][10] In the context of CRBN target engagement, the assay typically involves expressing CRBN as a fusion protein with NanoLuc® luciferase (the energy donor) and using a cell-permeable fluorescent tracer that binds to CRBN (the energy acceptor).[4][11] When a test compound competes with the tracer for binding to the NanoLuc®-CRBN fusion protein, a decrease in the BRET signal is observed, allowing for the determination of the compound's intracellular affinity and target engagement.[7][8]
These application notes provide a detailed overview and protocol for utilizing the NanoBRET™ TE Assay to measure the in-cell target engagement of compounds with CRBN.
Principle of the NanoBRET™ CRBN Target Engagement Assay
The NanoBRET™ assay for CRBN target engagement is a competitive binding assay performed in living cells.[12] The key components are:
-
NanoLuc®-CRBN Fusion Protein: The CRBN protein is genetically fused to NanoLuc® Luciferase, a small, bright luciferase that serves as the BRET donor.[13][14]
-
NanoBRET™ Tracer: A cell-permeable fluorescent ligand that specifically and reversibly binds to CRBN and acts as the BRET acceptor.[4][11]
-
Test Compound: The small molecule or PROTAC whose binding to CRBN is being investigated.
When the NanoBRET™ tracer binds to the NanoLuc®-CRBN fusion protein, the close proximity (<10 nm) allows for energy transfer from the NanoLuc® donor to the fluorescent tracer upon addition of the NanoLuc® substrate.[9] This results in a detectable BRET signal. A test compound that also binds to CRBN will compete with the tracer, leading to a dose-dependent reduction in the BRET signal.[7][8] This reduction can be used to calculate the intracellular affinity (IC50) of the test compound for CRBN.
Signaling Pathway and Experimental Workflow Diagrams
CRBN Signaling Pathway
The following diagram illustrates the role of CRBN within the CRL4^CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and degradation of target proteins.
Caption: CRBN's role in the E3 ligase complex and targeted protein degradation.
NanoBRET™ Assay Experimental Workflow
This diagram outlines the key steps involved in performing the NanoBRET™ CRBN Target Engagement Assay.
Caption: Experimental workflow for the NanoBRET™ CRBN Target Engagement Assay.
Experimental Protocols
Materials and Reagents
-
Plasmids:
-
Transfection Reagent: FuGENE® HD Transfection Reagent (Promega) or similar.[16]
-
Cell Culture Medium: DMEM with 10% FBS and 1% Pen/Strep.
-
Assay Medium: Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Reagents (Promega):
-
Assay Plates: White, 96-well or 384-well assay plates.
-
Test Compounds: Serial dilutions of small molecules or PROTACs.
-
Instrumentation: A luminometer capable of measuring dual-filtered luminescence (e.g., with 450 nm donor and >600 nm acceptor filters).[16][17]
Protocol: Live-Cell CRBN Target Engagement Assay
This protocol is adapted from standard Promega NanoBRET™ TE Intracellular E3 Ligase Assay protocols.[18][19][20]
Day 1: Cell Transfection
-
Prepare a DNA mixture for transfection. For each well of a 96-well plate, combine:
-
NanoLuc®-CRBN fusion vector DNA.
-
DDB1 expression vector DNA (at a 1:1 ratio with the CRBN vector is often recommended).[11]
-
Carrier DNA (e.g., pGEM-3Zf(-)) to bring the total DNA to 10 ng/µL.
-
-
In Opti-MEM™, add the transfection reagent (e.g., FuGENE® HD) at a 1:3 ratio of DNA (µg) to reagent (µL).[16]
-
Incubate the DNA-reagent mixture for 15-20 minutes at room temperature.
-
Add the transfection complex to HEK293 cells suspended in DMEM + 10% FBS.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for protein expression.[7]
Day 2: Assay Execution
-
Cell Preparation:
-
Harvest the transfected cells using trypsin.
-
Resuspend the cells in Opti-MEM™ and determine the cell density.
-
Adjust the cell concentration to 2 x 10^5 cells/mL in Opti-MEM™.[16]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of your test compounds in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer working solution in Opti-MEM™. The optimal concentration should be determined empirically but is often around 0.5 µM.[19]
-
In a white assay plate, add the test compounds.
-
Add the cell suspension containing the NanoBRET™ Tracer to the wells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[16]
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate solution by diluting it in Opti-MEM™ containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.[16]
-
Add the substrate solution to each well.
-
Read the plate within 10-20 minutes on a luminometer equipped with the appropriate filters (Donor emission: ~460 nm, Acceptor emission: >600 nm).[16][17]
-
Protocol: Permeabilized-Cell CRBN Target Engagement Assay
This protocol allows for the determination of intrinsic compound affinity without the influence of cell permeability.[15][18]
-
Follow the same procedure as the live-cell assay for Day 1 (transfection) and Day 2 up to the cell preparation step.
-
Cell Permeabilization and Assay:
-
After harvesting and resuspending the cells in Opti-MEM™, add digitonin (B1670571) to a final concentration of 50 µg/mL to permeabilize the cell membranes.
-
Immediately proceed with the addition of test compounds and the NanoBRET™ Tracer.
-
The subsequent incubation and signal detection steps are the same as for the live-cell assay.
-
Data Presentation and Analysis
The raw data from the luminometer (donor and acceptor luminescence values) are used to calculate the NanoBRET™ ratio:
BRET Ratio = (Acceptor Emission) / (Donor Emission)
The BRET ratios are then typically converted to milliBRET units (mBU) by multiplying by 1000. The data is then plotted as mBU versus the concentration of the test compound. A dose-response curve is fitted using a suitable model (e.g., four-parameter log-logistic regression) to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the tracer binding.
Quantitative Data Summary
The following tables summarize representative quantitative data for the intracellular affinity of various compounds for CRBN, as determined by the NanoBRET™ TE Assay.
Table 1: Intracellular Affinity of PROTACs and Molecular Glues for CRBN in Live and Permeabilized HEK293 Cells [15]
| Compound | Live-Cell IC50 (µM) | Permeabilized-Cell IC50 (µM) | Compound Type |
| dBET1 | 1.8 | 0.2 | PROTAC |
| dBET6 | >10 | 1.5 | PROTAC |
| Iberdomide | 0.015 | 0.012 | Molecular Glue |
| Lenalidomide | 0.2 | 0.18 | Molecular Glue |
Table 2: CRBN Target Engagement of Reversible Covalent and Non-covalent PROTACs in HEK293 Cells [21][22]
| Compound | CRBN Target Engagement IC50 (µM) | Compound Type |
| Pomalidomide | 0.3 | Molecular Glue |
| RC-FLT3 | 0.3 | Reversible Covalent PROTAC |
| IRC-FLT3 | 1.5 | Irreversible Covalent PROTAC |
| RNC-FLT3 | 10.1 | Reversible Non-covalent PROTAC |
Conclusion
The NanoBRET™ TE Assay provides a robust and sensitive method for quantifying the target engagement of small molecules and PROTACs with CRBN in the complex environment of a living cell.[10][13] This technology enables researchers to determine intracellular compound affinity, assess cell permeability, and guide the optimization of potent and effective CRBN-directed therapeutics.[15][23] The detailed protocols and data presentation guidelines provided in these application notes offer a comprehensive resource for implementing this powerful assay in drug discovery workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 9. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 10. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. NanoBRET® PPI Starter Systems [promega.sg]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. NanoBRET® TE Intracellular E3 Ligase Assays [promega.sg]
- 16. eubopen.org [eubopen.org]
- 17. promega.com [promega.com]
- 18. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.jp]
- 19. promega.com [promega.com]
- 20. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 21. biorxiv.org [biorxiv.org]
- 22. biorxiv.org [biorxiv.org]
- 23. selvita.com [selvita.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Thalidomide-Based PROTAC Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4]
Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are frequently used as E3 ligase ligands in PROTAC design.[5][] They function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[3][4][5] The solid-phase synthesis of thalidomide-based PROTACs offers considerable advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion with excess reagents, and suitability for automated and parallel synthesis to rapidly generate PROTAC libraries.[2][3][4] These application notes provide detailed protocols and supporting data for the solid-phase synthesis of thalidomide-based PROTACs.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs induce the degradation of a target protein by bringing it into close proximity with the CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade another target protein.[2][4]
Caption: Mechanism of action of a thalidomide-based PROTAC.[3][4][5]
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a thalidomide-based PROTAC follows a systematic workflow. It begins with the immobilization of a thalidomide derivative onto a solid support, followed by the sequential addition of a linker and the POI ligand. The final PROTAC is then cleaved from the resin and purified.[4]
Caption: General workflow for solid-phase PROTAC synthesis.[1][4]
Data Presentation: Quantitative Analysis
The following tables provide representative quantitative data for key aspects of solid-phase PROTAC synthesis to aid in experimental design.
Table 1: Comparison of Common Coupling Reagents in Solid-Phase Synthesis [7]
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) |
| HATU | - | DIPEA | DMF | 30 - 120 |
| HBTU | HOBt | DIPEA | DMF | 30 - 120 |
| DIC | HOBt | - | DMF/DCM | 60 - 240 |
| PyBOP | - | DIPEA | DMF | 30 - 120 |
Table 2: Representative Yields and Purity for Solid-Phase PROTAC Synthesis [5]
| Synthesis Step | Typical Yield (%) | Typical Purity (by HPLC) (%) |
| First Ligand Loading on Resin | >90 (loading) | - |
| Linker Coupling | 85 - 95 | >95 |
| POI Ligand Coupling | 80 - 90 | >95 |
| Final PROTAC after Cleavage | 50 - 80 | >90 |
| Final PROTAC after HPLC | 20 - 50 | >98 |
Note: Yields are sequence-dependent and can vary based on specific reaction conditions, the nature of the ligands, and the linker.[7]
Experimental Protocols
Protocol 1: Resin Preparation and First Ligand (Thalidomide Derivative) Coupling
This protocol outlines the initial steps of preparing the solid support and attaching the E3 ligase ligand.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Carboxylic acid-functionalized pomalidomide derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.[4][8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[4]
-
Ligand Activation: In a separate flask, dissolve the carboxylic acid-functionalized pomalidomide derivative (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.[4]
-
Coupling Reaction: Add the activated ligand solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 16-18 hours.[4]
-
Washing: Wash the resin sequentially with DMF, DCM (Dichloromethane), and Methanol, and then dry under vacuum.[1]
Protocol 2: Linker and Second Ligand (POI Ligand) Coupling
This protocol describes the sequential coupling of a linker and a POI ligand to the resin-bound thalidomide.
Materials:
-
Thalidomide-functionalized resin from Protocol 1
-
20% Piperidine in DMF
-
Fmoc-protected linker with a terminal carboxylic acid (e.g., Fmoc-N-amido-dPEG®17-acid)[1]
-
HATU
-
DIPEA
-
Carboxylic acid-functionalized POI ligand
-
DMF
Procedure:
-
Resin Swelling: Swell the thalidomide-functionalized resin in DMF.[7]
-
Fmoc Deprotection (if applicable): If the coupled thalidomide derivative has an Fmoc protecting group, remove it with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.[1]
-
Linker Coupling: a. Dissolve the Fmoc-protected linker (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.[7] b. Add the solution to the resin and shake at room temperature for 2 hours, or until the reaction is complete (monitor with a Kaiser test).[7] c. Wash the resin as described in Protocol 1, step 5.
-
Linker Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash the resin with DMF.[1][7]
-
POI Ligand Coupling: a. Activate the carboxylic acid-functionalized POI ligand (3 equivalents) with HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.[7] b. Add the activated POI ligand solution to the resin and shake at room temperature for 16 hours.[7] c. Wash the resin as described in Protocol 1, step 5 and dry under vacuum.[7]
Protocol 3: Cleavage, Purification, and Characterization
This protocol details the final steps of cleaving the PROTAC from the resin, followed by its purification and characterization.
Materials:
-
Dried resin-bound PROTAC from Protocol 2
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water)[2][7]
-
Cold diethyl ether
-
Reverse-phase HPLC (RP-HPLC) system
-
LC-MS and NMR instruments
-
Deuterated solvents (e.g., DMSO-d6)
Procedure:
-
Cleavage from Resin: a. Prepare the cleavage cocktail. CAUTION: Perform this step in a well-ventilated fume hood.[7] b. Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.[7] c. Filter the resin and collect the filtrate.
-
Precipitation and Purification: a. Concentrate the filtrate under reduced pressure.[2] b. Precipitate the crude PROTAC by adding cold diethyl ether.[2] c. Collect the precipitate by centrifugation and wash with cold diethyl ether.[7] d. Dry the crude product under vacuum.[7] e. Purify the crude PROTAC using preparative RP-HPLC.[7]
-
Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a powder.[5]
-
Characterization: a. Confirm the identity and purity of the final PROTAC using LC-MS.[8] b. Dissolve the purified PROTAC in a suitable deuterated solvent and acquire 1H NMR and 13C NMR spectra to confirm the structure.[2]
Troubleshooting
Low yield or purity are common challenges in solid-phase PROTAC synthesis. The following workflow can help in troubleshooting these issues.
Caption: A logical workflow for troubleshooting low yield or purity.[7]
Conclusion
The solid-phase synthesis of thalidomide-based PROTACs is an efficient and versatile platform for the rapid generation of compound libraries for targeted protein degradation studies.[4] The protocols and data presented in these application notes offer a comprehensive guide for researchers, facilitating the streamlined development of novel PROTAC-based therapeutics.[4] The adaptability of these methods allows for the exploration of diverse linkers and POI ligands, which is critical for optimizing PROTAC efficacy.
References
Application Notes and Protocols: Facile Synthesis of Thalidomide PROTACs via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] Thalidomide (B1683933) and its analogs are widely utilized as ligands for the Cereblon (CRBN) E3 ligase, a key component of the CRL4-CRBN complex.[4][5]
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and versatile method for the synthesis of PROTACs.[6][7] This reaction's reliability, mild reaction conditions, and high functional group tolerance make it an ideal strategy for linking the target protein ligand and the E3 ligase ligand, facilitating the rapid generation of PROTAC libraries for optimization.[7][8]
This document provides detailed application notes and experimental protocols for the facile synthesis of thalidomide-based PROTACs using click chemistry.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[3]
Figure 1: Mechanism of action for a thalidomide-based PROTAC.
Data Presentation: Quantitative Analysis of Thalidomide-Based PROTACs
The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The following tables provide representative quantitative data for thalidomide-based PROTACs synthesized via click chemistry, targeting the Bromodomain and Extra-Terminal (BET) protein BRD4.
| PROTAC ID | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Thalidomide | PEG/Alkyl | BRD4 | Various | Submicromolar | >90 | |
| PROTAC B | Thalidomide | PEG (0 units) | BRD4 | H661 | < 500 | > 90 | |
| PROTAC C | Lenalidomide | Not Specified | BRD4 | Not Specified | pM range | >90 | [5] |
| ARV-825 | Pomalidomide | Not Specified | BRD4 | Jurkat | ~1 | >95 | [5] |
| Note: This data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution. |
Experimental Protocols
The general workflow for synthesizing a thalidomide-based PROTAC using click chemistry involves the preparation of an azide-functionalized thalidomide derivative and an alkyne-functionalized ligand for the protein of interest, followed by the CuAAC reaction.
Figure 2: General workflow for PROTAC synthesis using click chemistry.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes the synthesis of a model PROTAC by conjugating Thalidomide-O-C5-azide with a hypothetical alkyne-functionalized ligand for a target protein.
Materials and Reagents:
-
Thalidomide-O-C5-azide
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reagents for purification (e.g., HPLC-grade solvents, silica (B1680970) gel)
Procedure:
-
Reactant Preparation:
-
In a clean, dry round-bottom flask, dissolve the alkyne-functionalized target protein ligand (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Add Thalidomide-O-C5-azide (1.1 eq) to the solution and stir until fully dissolved.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
-
Click Reaction:
-
To the stirring solution from Step 1, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate (3x).
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using an appropriate method, such as flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC). The choice of elution solvents will depend on the polarity of the synthesized PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC molecule using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
-
Protocol 2: Determination of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the standard method for quantifying target protein degradation to determine DC50 and Dmax values.
Materials and Reagents:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Treat the cells with the various concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
Click chemistry provides a robust and efficient platform for the synthesis of thalidomide-based PROTACs. The facile nature of the CuAAC reaction allows for the rapid assembly of diverse PROTAC libraries, which is crucial for optimizing linker length and composition to achieve potent and selective protein degradation. The protocols and data presented in this document serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics.
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Cell-Permeable PROTACs with Piperazine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex required for protein degradation.
Piperazine-containing linkers have garnered significant attention in PROTAC design due to their ability to impart conformational rigidity and modulate drug-like properties. The incorporation of a piperazine (B1678402) motif can enhance aqueous solubility and metabolic stability, addressing common challenges in the development of cell-permeable and orally bioavailable PROTACs.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] These application notes provide a comprehensive guide to the design, synthesis, and evaluation of cell-permeable PROTACs featuring piperazine linkers, including detailed experimental protocols and quantitative data to aid in the rational development of next-generation protein degraders.
Advantages of Piperazine Linkers in PROTAC Design
The strategic incorporation of a piperazine ring into a PROTAC linker offers several advantages over more flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers:
-
Enhanced Rigidity and Conformational Control: The cyclic nature of piperazine imparts a degree of rigidity to the linker. This can pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[5][6]
-
Improved Physicochemical Properties: Piperazine moieties can significantly influence the physicochemical properties of PROTACs. The presence of nitrogen atoms can increase polarity and hydrogen bonding potential, which can lead to improved solubility.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
-
Modulation of Cell Permeability: While the increased polarity from the piperazine ring might seem counterintuitive for cell permeability, the overall impact is a complex interplay of various factors. The rigidity and potential for intramolecular hydrogen bonding can shield polar surface area, facilitating membrane passage.[6]
-
Metabolic Stability: The piperazine ring is generally more resistant to metabolic degradation compared to linear linkers, which can lead to an improved pharmacokinetic profile.[5][10]
Quantitative Data on Piperazine-Containing PROTACs
The following tables summarize representative data for PROTACs incorporating piperazine-based linkers. It is important to note that a direct, comprehensive comparison with other linker types is challenging due to the variability in experimental conditions, target proteins, and E3 ligases across different studies.
Table 1: Degradation Potency of BRD4-Targeting PROTACs with Piperazine-Based Linkers
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | CRBN | BRD4 | HeLa | >1000 | <20 | [5] |
| PROTAC 2 | CRBN | BRD4 | HeLa | 15 | >95 | [5] |
| PROTAC 3 | CRBN | BRD4 | HeLa | 45 | >95 | [5] |
| Hypothetical AHPC-Piperazine-BRD4 PROTAC | VHL | BRD4 | 22Rv1 | ~15 | >90 | [4] |
Table 2: Physicochemical Properties of Representative Linker Types
| Property | Alkyl Linker | PEG Linker | Piperazine Linker |
| Flexibility | High | High | Low-Moderate |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) | Moderate to High |
| Metabolic Stability | Variable | Moderate | High |
| Permeability | Favorable Lipophilicity | Can Improve | Can be Modulated |
Signaling Pathway and Experimental Workflow
PROTAC-Mediated Degradation of BRD4
The Bromodomain and Extra-Terminal (BET) family protein BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes such as c-MYC. By recruiting an E3 ligase to BRD4, a PROTAC can induce its degradation, leading to the suppression of oncogenic signaling pathways.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
The development and evaluation of a novel PROTAC involves a systematic workflow, from initial design and synthesis to comprehensive biological characterization.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, providing a high-throughput initial screen for cell permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
PROTAC compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., dodecane)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Donor Solution: Dissolve the PROTAC compound in PBS to a final concentration of 10 µM.
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with PBS.
-
Hydrate the Membrane: Add the lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to the filter of the donor plate and allow it to hydrate.
-
Assemble the PAMPA Plate: Place the donor plate on top of the acceptor plate.
-
Add Donor Solution: Add the PROTAC donor solution to the wells of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (VA / (Area × time)) × -ln(1 - ([C]A / [C]eq)) Where:
-
VA is the volume of the acceptor well.
-
Area is the surface area of the filter.
-
time is the incubation time in seconds.
-
[C]A is the concentration of the PROTAC in the acceptor well.
-
[C]eq is the theoretical equilibrium concentration.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the permeability of a PROTAC across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium. This assay can assess both passive and active transport mechanisms.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC compound
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 104 cells/cm2. Culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values above 250 Ω·cm2 are generally considered acceptable.
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer (HBSS). b. Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37°C with gentle shaking for 2 hours. e. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Permeability Assay (Basolateral to Apical, B-A): a. Perform the assay as described above, but add the PROTAC-containing buffer to the basolateral side and sample from the apical side. This will assess efflux.
-
Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.
Protocol 3: NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of a PROTAC to its target protein in living cells, providing a measure of target engagement and intracellular availability.
Materials:
-
HEK293 cells
-
Plasmids encoding for the target protein fused to NanoLuc® luciferase and a HaloTag®-fused E3 ligase
-
NanoBRET™ Nano-Glo® substrate and inhibitor
-
Fluorescent tracer that binds to the target protein
-
PROTAC compound
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the plasmids encoding the NanoLuc®-target fusion and the HaloTag®-E3 ligase fusion.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the fluorescent tracer and varying concentrations of the PROTAC.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® substrate.
-
Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the fluorescent tracer by the PROTAC. The IC50 value, representing the concentration of PROTAC that causes 50% inhibition of the BRET signal, is determined. To assess intracellular availability, the assay can be performed in both live and permeabilized cells.
Protocol 4: Western Blot for Protein Degradation
Objective: To quantify the reduction in the levels of the target protein in cells after treatment with a PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., 22Rv1 for BRD4)
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from a dose-response curve.
Conclusion
The development of cell-permeable PROTACs is a critical challenge in the field of targeted protein degradation. The strategic use of piperazine-containing linkers offers a promising approach to enhance the drug-like properties of these molecules, including solubility, metabolic stability, and cell permeability. The detailed protocols and data presented in these application notes provide a comprehensive resource for researchers to design, synthesize, and evaluate novel piperazine-based PROTACs for therapeutic applications. By systematically applying these methodologies, the scientific community can accelerate the development of the next generation of protein degraders.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. explorationpub.com [explorationpub.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. rscbmcs.org [rscbmcs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Thalidomide-Based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental challenges and optimize the degradation efficiency of your PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checkpoints if my thalidomide-based PROTAC shows little to no degradation of my target protein?
A1: When a PROTAC fails to induce degradation, the issue typically lies in one of three main areas: the integrity of the PROTAC itself, the components of the biological system, or the formation of the crucial ternary complex.[1]
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in media can be a factor.[1]
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933). Low CRBN expression is a common reason for failure.[1][2][3]
-
Assess Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[1]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[1][2][4] It is crucial to test a broad concentration range (e.g., 0.1 nM to 10 µM).[1][2]
Q2: My PROTAC is potent in biochemical assays but shows weak or no activity in cellular assays. What is the likely cause?
A2: A significant drop in activity between biochemical and cellular assays is a strong indicator of poor cell permeability.[5] PROTACs are often large molecules with high molecular weights, which can hinder their ability to cross the cell membrane.[5] If the PROTAC cannot efficiently enter the cell to reach its intracellular target and the CRBN E3 ligase, it cannot induce protein degradation, regardless of its biochemical potency.[5]
Q3: How can I determine if my PROTAC is entering the cells and engaging the target?
A3: Several assays can confirm cellular entry and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in live cells by measuring the change in thermal stability of the target protein upon PROTAC binding.[6]
-
NanoBRET™ Assay: This is a proximity-based assay that can monitor protein-protein interactions in real-time in living cells, confirming ternary complex formation.[6][7]
-
Immunoprecipitation-Western Blot: This can be used to pull down the target protein and blot for the presence of CRBN, confirming the formation of the ternary complex within the cell.[8]
Q4: What is the "hook effect" and how can I troubleshoot it?
A4: The "hook effect" is a paradoxical observation where the degradation efficiency of a PROTAC decreases at high concentrations.[4][9] This results in a characteristic "bell-shaped" dose-response curve.[4][9] It arises from the formation of non-productive binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) at high PROTAC concentrations, which compete with the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for degradation.[4]
To troubleshoot the hook effect:
-
Test a Broader and Lower Concentration Range: It's essential to perform a dose-response experiment with a wide range of concentrations, including those in the picomolar and low nanomolar range, to identify the optimal concentration for degradation.[4][9][10]
-
Modify the Linker: The length and composition of the linker are critical for optimal ternary complex formation and can influence the severity of the hook effect.[9][11]
Q5: The target protein is ubiquitinated but not degraded. What could be the issue?
A5: If you observe target ubiquitination without subsequent degradation, consider the following possibilities:
-
Rapid Protein Resynthesis: The cell may be synthesizing new target protein at a rate that counteracts the PROTAC-induced degradation.[3] A cycloheximide (B1669411) chase experiment can help assess the protein's half-life.[3]
-
Deubiquitinase (DUB) Activity: The ubiquitin tags may be rapidly removed by DUBs before the protein can be degraded by the proteasome.[3] Co-treatment with a DUB inhibitor may enhance degradation.[3]
-
Impaired Proteasome Activity: Ensure the proteasome is active in your cells. Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the target protein from degradation, confirming a proteasome-dependent mechanism.[2]
Troubleshooting Guides
Problem 1: Low or No Target Degradation
-
Possible Cause 1: Poor Cell Permeability.
-
Troubleshooting:
-
Perform a Permeability Assay: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive diffusion of your PROTAC.[5]
-
Optimize Linker: Modify the linker to improve physicochemical properties. This can include altering its length, rigidity, or incorporating moieties to enhance solubility and membrane crossing.[5][12]
-
Prodrug Strategy: Consider designing a prodrug version of your PROTAC with lipophilic moieties that are cleaved intracellularly to release the active compound.[5]
-
-
-
Possible Cause 2: Inefficient Ternary Complex Formation.
-
Troubleshooting:
-
Confirm Binary Binding: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to ensure your PROTAC binds to both the target protein and CRBN individually.[9]
-
Assess Ternary Complex Formation: Employ techniques like TR-FRET, AlphaLISA, or co-immunoprecipitation to directly measure the formation of the ternary complex.[6][9]
-
Optimize Linker Length and Composition: Synthesize and test a library of PROTACs with varying linker lengths and compositions to identify the optimal configuration for stable and productive ternary complex formation.[11][12][13]
-
Vary Linker Attachment Points: The connection points of the linker to the target-binding ligand and thalidomide can significantly impact ternary complex geometry and stability.[12][14]
-
-
-
Possible Cause 3: Low CRBN Expression.
-
Troubleshooting:
-
Measure CRBN Levels: Use Western blotting or qPCR to determine the expression level of CRBN in your cell line.[15]
-
Select a Different Cell Line: If CRBN expression is low, switch to a cell line known to have higher endogenous levels of CRBN.[15] Hematopoietic cancer cell lines often have higher CRBN expression compared to solid tumor lines.[16]
-
-
Problem 2: The "Hook Effect" is Observed
-
Possible Cause 1: Suboptimal PROTAC Concentration.
-
Troubleshooting:
-
Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., 1 pM to 10 µM) to fully characterize the dose-response curve and identify the optimal degradation concentration (DC50) and maximal degradation (Dmax).[10]
-
-
-
Possible Cause 2: Poor Ternary Complex Cooperativity.
-
Troubleshooting:
-
Linker Modification: A well-designed linker can promote positive cooperativity, where the binding of the first protein enhances the affinity for the second. Synthesize and test PROTACs with different linkers to improve cooperativity.[9][12]
-
Change Thalidomide Analog: Different thalidomide analogs can alter how the target protein is presented to CRBN, potentially improving the stability of the ternary complex.[9]
-
-
Data Presentation
Table 1: Effect of Linker Length on PROTAC Degradation Efficiency (DC50 and Dmax)
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| p38α | Thalidomide | PEG/Alkyl | <15 | Less Effective | - | [17] |
| BRD4 | Thalidomide | PEG | 8 | 100 | >90 | [11] |
| BRD4 | Thalidomide | PEG | 12 | >1000 | <20 | [11] |
| BRD4 | Thalidomide | PEG | 16 | >1000 | <20 | [11] |
| BRD4 | Thalidomide | PEG | 28 | 50 | >90 | [11] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achievable. Data is compiled from different studies and experimental conditions may vary.[17]
Table 2: Troubleshooting Summary for Low Degradation Efficiency
| Issue | Potential Cause | Recommended Action | Key Assay(s) |
| No/Low Degradation | Poor Cell Permeability | Modify linker, prodrug approach | PAMPA, Cellular Target Engagement (CETSA, NanoBRET) |
| Inefficient Ternary Complex Formation | Optimize linker (length, composition, attachment), confirm binary binding | SPR, ITC, TR-FRET, AlphaLISA, Co-IP | |
| Low CRBN Expression | Change cell line, verify CRBN levels | Western Blot, qPCR | |
| "Hook Effect" | High PROTAC Concentration | Test a wider, lower concentration range | Dose-Response Western Blot |
| Poor Ternary Complex Cooperativity | Modify linker, change thalidomide analog | SPR, ITC | |
| Ubiquitination without Degradation | Rapid Protein Resynthesis | Inhibit protein synthesis | Cycloheximide Chase |
| Deubiquitinase (DUB) Activity | Inhibit DUBs | Co-treatment with DUB inhibitors | |
| Impaired Proteasome Function | Confirm proteasome dependence | Co-treatment with proteasome inhibitors (e.g., MG132) |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol quantifies target protein levels in cells following PROTAC treatment.[2]
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[2][18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1] Keep lysates on ice.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[1][2]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.[4] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.[2][4]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[4] Image the blot using a chemiluminescence detector.[2]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and compare to the vehicle-treated control to determine the percentage of remaining protein.[2]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the Target-PROTAC-CRBN complex in cells.
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration (and a vehicle control) for a short duration (e.g., 1-4 hours).[2]
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.[2]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein coupled to protein A/G beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot Analysis: Elute the bound proteins from the beads. Analyze the eluates by Western Blot, probing for the presence of CRBN. An increase in the CRBN signal in the PROTAC-treated samples compared to the control indicates the formation of the ternary complex.[8]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein.[4]
-
Reaction Setup: In a microcentrifuge tube, combine the E1 activating enzyme, E2 conjugating enzyme, E3 ligase (CRBN complex), the target protein, ubiquitin, and ATP in an appropriate reaction buffer.
-
PROTAC Addition: Add varying concentrations of the PROTAC or a vehicle control.
-
Initiation and Incubation: Initiate the reaction and incubate at 37°C for a specified time (e.g., 1-2 hours).[4]
-
Detection of Ubiquitination:
-
Western Blot: Stop the reaction with SDS-PAGE loading buffer, run the samples on a gel, and blot for the target protein. An increased smear of high-molecular-weight bands corresponding to the ubiquitinated target protein confirms ubiquitination.[4]
-
Protocol 4: Proteasome Activity Assay
This protocol confirms that the observed protein degradation is dependent on the proteasome.
-
Cell Treatment: Treat cells with an optimal concentration of the PROTAC in the presence or absence of a proteasome inhibitor (e.g., 10 µM MG132 or epoxomicin). The proteasome inhibitor is typically added for the last 4-6 hours of the PROTAC treatment.[7][19]
-
Cell Lysis and Western Blot: Lyse the cells and perform a Western blot for the target protein as described in Protocol 1.
-
Data Analysis: If the PROTAC-induced degradation is rescued (i.e., protein levels are restored) in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.[19]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for low PROTAC efficiency.
Caption: The "Hook Effect" mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CRBN-Based PROTAC Cell Permeability
Welcome to the technical support center for optimizing the cell permeability of Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on enhancing the cellular uptake of their PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: Why do my CRBN-based PROTACs exhibit poor cell permeability?
PROTACs often show poor cell permeability due to their inherent physicochemical properties. Most PROTACs have a high molecular weight (MW > 800 Da), a large topological polar surface area (TPSA), and a high number of hydrogen bond donors and acceptors, placing them "beyond the Rule of Five" (bRo5).[1][2][3] These characteristics are generally unfavorable for passive diffusion across the lipid bilayer of the cell membrane.[1]
Q2: My PROTAC is potent in biochemical assays but shows no protein degradation in my cell-based assay. Is this a permeability issue?
A significant drop in activity between biochemical and cellular assays is a strong indicator of poor cell permeability.[3] If the PROTAC cannot efficiently enter the cell to reach its intracellular target and the CRBN E3 ligase, it cannot induce protein degradation, regardless of its biochemical potency.[3]
Q3: What are the key physicochemical properties that influence PROTAC permeability?
Several properties are critical for PROTAC cell permeability:[1]
-
Molecular Weight (MW): Permeability generally decreases as MW increases.[1]
-
Topological Polar Surface Area (TPSA): High TPSA is associated with poor membrane permeability.[1]
-
Lipophilicity (LogP): A balance is necessary. While some lipophilicity is required, excessively high LogP can lead to poor solubility and non-specific binding.[1]
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs can impede membrane crossing.[1]
-
Rotatable Bonds (NRotB): A high number of rotatable bonds can be detrimental, though linker flexibility is also key to adopting a permeable conformation.[1]
-
Intramolecular Hydrogen Bonding (IMHB): The ability to form internal hydrogen bonds can shield polar groups, reducing the effective TPSA in the nonpolar membrane environment and improving permeability.[1][4] This is often referred to as the "chameleon effect".[1][5][6]
Q4: How does the linker design impact cell permeability?
The linker is a critical determinant of a PROTAC's properties.[1][5][] Its length, rigidity, and chemical composition influence the molecule's overall shape and ability to form intramolecular hydrogen bonds.[1][8] For instance, flexible linkers like polyethylene (B3416737) glycol (PEG) can allow the PROTAC to adopt a folded, more compact conformation that shields polar surfaces, enhancing permeability.[1][4][6][8] Conversely, incorporating rigid elements like piperidine (B6355638) or piperazine (B1678402) moieties can also improve permeability and metabolic stability.[2][9][10]
Q5: What is the "hook effect" and how does it relate to PROTAC cell permeability?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[11] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[11] Poor cell permeability can exacerbate the hook effect by making it difficult to achieve the optimal intracellular concentration for effective degradation.[11]
Troubleshooting Guides
Problem 1: Low or no target degradation in cellular assays despite high biochemical potency.
-
Potential Cause: Poor passive permeability. The PROTAC is unable to cross the cell membrane to reach its intracellular target.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Calculate the MW, TPSA, cLogP, HBD, and HBA of your PROTAC. Compare these values to those of known permeable PROTACs (see Table 1).
-
Perform a Permeability Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-line, high-throughput screen for passive diffusion.[6][12]
-
Optimize the Linker:
-
Vary Linker Length and Composition: Synthesize a small library of PROTACs with different linkers (e.g., PEG, alkyl chains of varying lengths).[4][8]
-
Introduce Rigidity: Incorporate cyclic moieties like piperazine or piperidine into the linker.[2][9]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce polarity and improve permeability.[13]
-
-
Promote Intramolecular Hydrogen Bonding: Design linkers that encourage the formation of intramolecular hydrogen bonds to shield polar groups.[4]
-
Problem 2: Initial degradation is observed, but potency is low (high DC50).
-
Potential Cause: The PROTAC may be a substrate for active efflux pumps. The PROTAC enters the cell but is actively transported out by transporters like P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: This assay uses a monolayer of Caco-2 cells to model the intestinal barrier and can assess both passive permeability and active transport.[5][12] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[1]
-
Co-dosing with an Efflux Inhibitor: In your cellular degradation assay, co-administer your PROTAC with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). A significant increase in degradation potency can confirm the involvement of efflux.
-
PROTAC Redesign: Modify the PROTAC structure to reduce its recognition by efflux transporters. This may involve altering the linker or the E3 ligase ligand.
-
Problem 3: Inconsistent results or a steep hook effect.
-
Potential Cause: Poor aqueous solubility of the PROTAC. The compound may be precipitating in the cell culture medium, leading to an inaccurate assessment of the effective concentration.
-
Troubleshooting Steps:
-
Measure Aqueous Solubility: Determine the kinetic solubility of your PROTAC in the assay buffer.
-
Improve Solubility:
-
Linker Modification: Incorporate more polar or ionizable groups into the linker, such as basic nitrogen atoms in aromatic rings or alkyl chains.[4]
-
Prodrug Strategy: Add a lipophilic group to the CRBN ligand that is cleaved intracellularly to release the active PROTAC. This can improve bioavailability.[4]
-
-
Formulation Strategies: For in vivo studies, consider formulation approaches like lipid-based nanoparticles or polymeric micelles to improve solubility and delivery.[14][15]
-
Data Presentation
Table 1: Impact of Physicochemical Properties on PROTAC Permeability (Illustrative Data)
| PROTAC ID | Linker Type | MW (Da) | TPSA (Ų) | cLogP | HBD | HBA | Papp (10⁻⁶ cm/s) in PAMPA | Permeability Classification |
| PROTAC-A | Alkyl (C8) | 850 | 150 | 4.5 | 4 | 8 | 2.5 | High |
| PROTAC-B | PEG (n=4) | 950 | 180 | 3.8 | 4 | 10 | 1.8 | Moderate |
| PROTAC-C | Alkyl (C12) | 910 | 150 | 6.2 | 4 | 8 | 0.8 | Low |
| PROTAC-D | PEG (n=8) | 1120 | 240 | 2.5 | 4 | 14 | 0.4 | Low |
| PROTAC-E | Rigid (Piperazine) | 890 | 160 | 4.2 | 5 | 9 | 2.1 | High |
Note: Data is for illustrative purposes to demonstrate trends. Papp values are hypothetical.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to assess the passive permeability of a compound.[6][12]
Methodology:
-
Reagent Preparation:
-
Donor Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Acceptor Buffer: PBS, pH 7.4.
-
Lipid Solution: 1% (w/v) lecithin (B1663433) in dodecane.[6]
-
-
Plate Preparation:
-
A 96-well filter plate (donor plate) with a PVDF membrane is coated with 5 µL of the lipid solution.
-
The acceptor wells of a 96-well plate are filled with 300 µL of acceptor buffer.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Dilute the stock solution in the donor buffer to a final concentration of 10-100 µM. The final DMSO concentration should be ≤ 1%.
-
-
Assay Procedure:
-
Add 150 µL of the PROTAC solution to the donor plate wells.
-
Place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate at room temperature for 4-16 hours.
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (V_A / (Area × time)) × -ln(1 - ([C]_A / [C]_eq)) Where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the filter.
-
time is the incubation time in seconds.
-
[C]_A is the concentration of the PROTAC in the acceptor well.
-
[C]_eq is the theoretical equilibrium concentration.
-
-
Caco-2 Permeability Assay
This cell-based assay provides a more physiologically relevant model of intestinal absorption, assessing both passive diffusion and active transport.[5][12]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold.[5]
-
-
Assay Procedure (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution (at a defined concentration in transport buffer) to the apical (A) side of the monolayer.[5]
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Assay Procedure (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction to assess active efflux. Add the PROTAC solution to the basolateral side and sample from the apical side.
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[5]
-
-
Data Analysis:
-
Calculate the Papp value for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B). An efflux ratio > 2 is indicative of active efflux.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for poor PROTAC permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Hook Effect in Thalidomide-Based PROTAC Assays
This technical support center is designed for researchers, scientists, and drug development professionals encountering the "hook effect" in thalidomide-based Proteolysis Targeting Chimera (PROTAC) assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate this common experimental challenge.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of thalidomide-based PROTAC® experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC® dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC® leads to a paradoxical decrease in the degradation of the target protein.[1][2][3][4][5] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a standard sigmoidal curve.[2][3][5][6]
Q2: What causes the "hook effect" with thalidomide-based PROTACs?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC® concentrations.[2][3][5][6] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC®, and the Cereblon (CRBN) E3 ligase, which is recruited by the thalidomide-based ligand.[3][7][8] At excessive concentrations, the PROTAC® can independently bind to either the target protein or CRBN, forming inhibitory "Target-PROTAC®" or "CRBN-PROTAC®" binary complexes.[3][5] These binary complexes are unable to bring the target and the E3 ligase together, thus preventing the necessary ubiquitination and subsequent degradation of the target protein.[3][5]
Q3: Why is it important to identify and understand the hook effect?
A3: Understanding and mitigating the hook effect is crucial for several reasons:
-
Accurate Potency Determination: The hook effect can lead to an underestimation of a PROTAC®'s maximal degradation potential (Dmax) and potency (DC50) if the optimal concentration range is missed.[2][5][6]
-
Misinterpretation of Results: Researchers might incorrectly conclude that a PROTAC® is inactive or has low efficacy if tested only at concentrations that fall within the inhibitory range of the hook effect.[2][5][6]
-
Informing Clinical Development: A comprehensive understanding of the dose-response relationship, including the hook effect, is critical for designing effective preclinical and clinical studies and in optimizing dosing regimens.[5]
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC®, the target protein, the E3 ligase, and the cell line being used.[2][9] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[2][10] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[2]
Q5: How can I mitigate or avoid the hook effect in my experimental design?
A5: Several strategies can be employed to mitigate the hook effect:
-
Broad Concentration Range: Always perform a wide dose-response experiment to fully characterize the degradation profile and identify the optimal concentration for maximal degradation (Dmax).[4][6]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that exhibit positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the other.[3][11] This can be achieved through optimization of the linker length and composition.[11][12]
-
Biophysical Assays: Utilize biophysical assays like TR-FRET, SPR, or ITC to directly measure the formation and stability of the ternary complex and correlate it with the observed degradation profile.[13][14]
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is a classic indicator of the hook effect.[5][14][15]
-
Troubleshooting Steps:
-
Confirm the Optimal Concentration: The peak of the curve represents the optimal concentration for maximal degradation in your assay.[15]
-
Perform a Finer Dilution Series: Use a more granular dilution series around the peak to more accurately determine the Dmax and DC50 values.
-
Use Appropriate Curve Fitting Models: Standard sigmoidal models are not appropriate for data exhibiting a hook effect.[5] Use a model that can accommodate the bell shape.
-
Investigate Ternary Complex Formation: Use a biophysical assay to confirm that the decrease in degradation at high concentrations correlates with a decrease in ternary complex formation.[2]
-
Issue 2: My thalidomide-based PROTAC shows weak or no degradation at any tested concentration.
-
Likely Cause: This could be due to testing at a concentration that falls entirely within the hook effect region, poor cell permeability, or issues with the experimental system.[3][4]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible the initial concentrations tested were too high. Test a very broad range, for instance, from 1 pM to 100 µM.[4]
-
Verify Target Engagement: Confirm that your PROTAC can bind to both the target protein and CRBN individually using biophysical assays.[11]
-
Confirm Proteasome-Mediated Degradation: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A "rescue" of the target protein level in the presence of the inhibitor confirms a proteasome-dependent mechanism.[3]
-
Verify E3 Ligase Expression: Confirm that the cell line used expresses sufficient levels of CRBN.[6]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC® concentrations. Consider performing cell permeability assays if degradation is consistently low.[2][5]
-
Data Presentation
Table 1: Illustrative Data of a Thalidomide-Based PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 40 |
| 100 | 15 (Dmax) |
| 500 | 30 |
| 1000 | 55 |
| 5000 | 80 |
| 10000 | 90 |
This table illustrates a typical dataset where the hook effect is observed. Maximum degradation is achieved at 100 nM, with reduced efficacy at higher concentrations.[14]
Table 2: Key Parameters for Characterizing PROTACs with a Hook Effect
| Parameter | PROTAC A | PROTAC B | Description |
| DC50 | 50 nM | 200 nM | Concentration for 50% degradation. |
| Dmax | 85% degradation (at 100 nM) | 90% degradation (at 500 nM) | Maximum degradation achieved. |
| Hook Effect Onset | ~500 nM | >10,000 nM | Concentration at which degradation begins to decrease. |
This table summarizes hypothetical data from two different PROTACs to illustrate how key parameters are affected by the hook effect.[6]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.[6]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[6]
-
Prepare serial dilutions of your thalidomide-based PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[5]
-
Include a vehicle-only control (e.g., DMSO at 0.1%).[6]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 16-24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.[5]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Clarify the lysate by centrifugation and collect the supernatant.[5]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
-
Western Blot Analysis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane to prevent non-specific antibody binding.[5]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize the target protein band intensity to the loading control.[5]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol confirms the PROTAC-induced interaction between the target protein and the E3 ligase.[6]
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of PROTAC or vehicle for a specified time (e.g., 2-4 hours). To capture the ternary complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 2 hours.[6]
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[6]
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.[6]
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase (CRBN). An increased signal for CRBN in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cellgs.com [cellgs.com]
- 9. marinbio.com [marinbio.com]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the off-target effects of thalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs originate from the inherent "molecular glue" activity of the thalidomide (B1683933) moiety and its analogs (e.g., lenalidomide (B1683929), pomalidomide).[1][2] When bound to the E3 ligase Cereblon (CRBN), the thalidomide component can recruit proteins other than the intended target for ubiquitination and subsequent degradation.[1][2] These unintentionally degraded proteins are known as "neosubstrates."[1][3]
Well-documented neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are key regulators of lymphocyte development. Their degradation is responsible for the immunomodulatory effects of thalidomide and its analogs.[1][2]
-
Casein Kinase 1α (CK1α): The degradation of CK1α is linked to the therapeutic effects of lenalidomide in myelodysplastic syndromes.[1][2]
-
SALL4: This transcription factor is a critical mediator of the teratogenic effects of thalidomide.[1][2][4]
-
GSPT1: Degradation of GSPT1 can result in widespread cytotoxicity due to its essential cellular functions.[2]
-
Zinc Finger Proteins (ZFPs): A broad class of proteins that can be degraded by pomalidomide-based PROTACs, which raises concerns about potential long-term side effects.[1][2][5]
These off-target degradation events can lead to unintended biological consequences, such as toxicity and altered cellular signaling.[1]
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to minimize the off-target degradation of neosubstrates. These approaches primarily focus on modifying the thalidomide moiety and the linker.
-
Modification of the CRBN Ligand: Introducing chemical modifications to the thalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[5][6][7]
-
Linker Optimization: The length, composition, and attachment point of the linker can influence the stability and conformation of the ternary complex (Target-PROTAC-CRBN), thereby affecting degradation selectivity.[1][8]
-
Use the Lowest Effective Concentration: It is crucial to perform a dose-response experiment to identify the minimal effective concentration that degrades the target protein without causing significant off-target effects.[6]
-
Consider a Different E3 Ligase: If feasible, redesigning the PROTAC to utilize a different E3 ligase, such as VHL, can be an effective strategy as they have different endogenous substrates and off-target profiles.[6][9]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the intended target.[6][9][10] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase).[6][9][10] It is hypothesized that the binary PROTAC/E3 ligase complex may still be able to recruit and degrade low-affinity off-target proteins.[6][10]
Troubleshooting Guides
Problem 1: My proteomics data shows significant degradation of known off-targets (e.g., IKZF1, IKZF3).
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | Perform a dose-response experiment to determine the minimal effective concentration that degrades the target protein without significantly affecting off-target proteins.[6] |
| Prolonged Incubation Time | Conduct a time-course experiment to identify the optimal incubation time for maximal on-target degradation with minimal off-target effects.[6] |
| Cell Line Sensitivity | Test the PROTAC in a different cell line that may have lower expression levels of the off-target proteins.[6] |
| Inherent Neosubstrate Activity | If off-target degradation persists at optimal concentrations and time points, it is likely mediated by the thalidomide moiety. Consider redesigning the PROTAC with modifications to the thalidomide scaffold as described in FAQ Q2.[1] |
Problem 2: My PROTAC is potent at degrading the target protein but also shows significant cellular toxicity.
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | The degradation of the target protein is inherently toxic to the cells.[1][2] |
| Off-Target Toxicity | The degradation of one or more essential off-target proteins is causing the toxicity.[1][2] |
| 1. Evaluate Degraded Off-Targets: Research the biological functions of the off-target proteins identified in your proteomics experiments. The degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[2] | |
| 2. CRISPR Knockout of Target Protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If toxicity is still observed when the PROTAC is applied to the knockout cells, it confirms an off-target mechanism is responsible for the toxicity.[2] | |
| 3. Correlate Degradation with Toxicity: Perform dose-response studies for both protein degradation (on- and off-target) and cell viability. If the toxicity EC50 correlates better with the degradation DC50 of an off-target protein than with the on-target protein, this suggests off-target toxicity.[2] | |
| 4. Use a Non-degrading Control: Synthesize an inactive version of your PROTAC that binds to the target but not the E3 ligase (e.g., by using an epimer of the thalidomide ligand). If the phenotype is still observed with this control, it is likely an off-target effect independent of degradation.[6] |
Data Presentation
Table 1: Hypothetical Quantitative Proteomics Data for a BRD4-Targeting PROTAC
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| BRD4 | BRD4 | -3.5 | <0.001 | On-Target |
| BRD2 | BRD2 | -0.8 | 0.04 | Yes |
| BRD3 | BRD3 | -0.5 | 0.15 | No |
| IKZF1 | IKZF1 | -2.5 | <0.001 | Yes (Known Neosubstrate) |
| Kinase X | KINX | -2.1 | 0.005 | Yes |
| Protein Y | PROY | 1.8 | 0.01 | No (Upregulated) |
| Note: This table presents hypothetical data for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.[11] |
Table 2: Example Biophysical Data for Ternary Complex Formation
| Complex | Binding Affinity (Kd, nM) | Cooperativity (α) |
| PROTAC - BRD4 | 50 | - |
| PROTAC - CRBN | 250 | - |
| BRD4 - PROTAC - CRBN | 25 | 20 |
| IKZF1 - PROTAC - CRBN | 100 | 5 |
| Note: Higher cooperativity (α > 1) indicates that the binding of one protein to the PROTAC enhances the binding of the other, which is a key factor for efficient degradation. |
Experimental Protocols
1. Global Proteomics Workflow for Off-Target Identification
-
Cell Culture and Treatment: Culture a suitable human cell line to approximately 70-80% confluency. Treat cells with the PROTAC at a predetermined optimal concentration and a vehicle control. Include multiple biological replicates for statistical power.[12]
-
Cell Lysis and Protein Digestion: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of each lysate using a BCA or Bradford assay. Reduce, alkylate, and digest the proteins into peptides using trypsin.[8][11]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[8][11]
-
Data Analysis: Use specialized software to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[11]
2. Western Blotting for Validation of Off-Target Degradation
-
Cell Culture and Lysis: Seed cells and treat with the PROTAC as for the proteomics experiment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate.[12]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[12]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the potential off-target protein, followed by an appropriate secondary antibody.[12]
-
Detection: Visualize the protein bands using a suitable detection reagent and imaging system.
Visualizations
Caption: On-target mechanism of a thalidomide-based PROTAC.
Caption: Off-target degradation pathway via neosubstrate recruitment.
Caption: Workflow for investigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving Metabolic Stability of Thalidomide PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the metabolic stability of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the metabolic instability of thalidomide-based PROTACs?
Thalidomide-based PROTACs often exhibit metabolic instability due to their complex, high molecular weight structures that fall outside of traditional drug-like chemical space.[1] Key contributors to this instability include:
-
Hydrolysis: The thalidomide (B1683933) moiety itself is susceptible to hydrolysis under physiological conditions, particularly at the glutarimide (B196013) and phthalimide (B116566) rings, which can inactivate its ability to bind to the Cereblon (CRBN) E3 ligase.[2][3][4] Additionally, linkers containing ester, amide, or carbamate (B1207046) bonds are prone to hydrolysis by esterases and amidases found in plasma and tissues.[5]
-
Oxidation: Cytochrome P450 (CYP) enzymes, primarily in the liver, are major drivers of oxidative metabolism.[1][5] This can occur on the thalidomide ligand, the target-binding warhead, or, most commonly, the linker region.[5][6] Aldehyde oxidase (AO) has also been identified as a key enzyme in PROTAC metabolism.[1][7]
-
Linker Vulnerability: The linker is often a primary site of metabolic modification.[4][8] Flexible linkers like polyethylene (B3416737) glycol (PEG) chains, while improving solubility, can be susceptible to oxidative metabolism.[8][9][10]
Q2: My thalidomide-based PROTAC is potent in vitro but shows poor efficacy in vivo. Could metabolic instability be the cause?
Yes, a significant discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor metabolic stability.[1][5] Rapid metabolism in the liver and blood ("first-pass metabolism") can lead to low systemic exposure and prevent the PROTAC from reaching its target tissue at a sufficient concentration.[1][11] This results in a short half-life (t1/2) and high clearance (CL).[5]
Q3: How can I predict the metabolic stability of my PROTAC during the design phase?
Early assessment of metabolic stability is crucial. A combination of in silico and in vitro methods can be used:
-
In Silico Tools: Computational models can predict potential sites of metabolism (SOMs) on the PROTAC structure, helping to identify metabolic "hotspots" that can be modified.[5]
-
In Vitro Assays:
-
Microsomal Stability Assays: Incubating the PROTAC with liver microsomes is a standard initial screen for oxidative metabolism by CYP enzymes.[4][5]
-
Hepatocyte Stability Assays: Using primary hepatocytes provides a more complete picture, as it includes both Phase I and Phase II metabolic enzymes and reflects cellular uptake.[5][6][12]
-
Plasma Stability Assays: These assays are essential for evaluating susceptibility to plasma hydrolases (esterases and amidases).[5][7][9]
-
Q4: What are the most common metabolic "hotspots" on a thalidomide PROTAC?
Metabolic hotspots can be found on any of the three components of the PROTAC:
-
Thalidomide Moiety: The phthalimide and glutarimide rings are susceptible to hydrolysis.[2][3][13]
-
Linker: The linker is a frequent site of metabolism, especially with flexible PEG or alkyl chains which can undergo hydroxylation or O-dealkylation.[4][6][12]
-
Target-Binding Ligand (Warhead): The warhead can also be a site of metabolism, although this is highly dependent on its specific chemical structure.[5]
Q5: What strategies can I employ to improve the metabolic stability of my thalidomide PROTAC?
Several strategies can be used to enhance metabolic stability:
-
Metabolic Blocking: Introduce metabolically inert groups, such as fluorine atoms or deuterium, at identified metabolic hotspots.[1] This can block enzymatic modification without significantly impacting binding affinity.
-
Linker Modification:
-
Incorporate Cyclic Moieties: Replacing linear alkyl or PEG chains with cyclic structures like piperazine (B1678402) or triazole rings can increase rigidity and reduce susceptibility to metabolism.[11][12]
-
Alter Linker Attachment Points: The position where the linker is attached to the thalidomide ligand can influence stability.[3][11]
-
-
Prodrug Strategy: A functional group prone to metabolism can be temporarily masked with a promoiety. This promoiety is designed to be cleaved in vivo, releasing the active PROTAC.[1][11]
-
E3 Ligase Ligand Modification: While thalidomide is widely used, analogs like lenalidomide (B1683929) may offer improved metabolic and chemical stability due to structural modifications.[3][13][14] Phenyl glutarimide has also been explored as a more stable alternative to the phthalimide moiety.[15]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Good in vitro potency, but poor in vivo efficacy | 1. High first-pass metabolism leading to low exposure.[1][5] 2. Rapid clearance and short half-life.[5] | 1. Conduct a full pharmacokinetic (PK) study to determine t1/2, CL, and bioavailability.[5] 2. Perform in vitro metabolic stability assays (microsomes, hepatocytes, plasma) to identify the primary metabolic pathways.[4][5] 3. Synthesize and test major metabolites for activity to check for the formation of antagonistic metabolites.[10] |
| Low recovery in human liver microsome (HLM) or hepatocyte assays | 1. High susceptibility to oxidative metabolism by CYP enzymes.[5][10] 2. Involvement of other enzymes like aldehyde oxidase (AO).[7] | 1. Identify specific CYP isoforms involved using recombinant enzymes or specific CYP inhibitors.[10] 2. Test for metabolism in liver S9 or cytosol fractions to assess the contribution of cytosolic enzymes like AO.[7] 3. Implement strategies to block metabolism, such as deuteration or fluorination at identified metabolic hotspots.[1] |
| Instability in plasma or whole blood assays | 1. Hydrolysis of ester or amide bonds within the linker.[5][7] 2. Hydrolysis of the thalidomide moiety.[2][3] | 1. Replace labile ester or amide bonds in the linker with more stable functionalities (e.g., ethers, alkyl chains). 2. Consider using more hydrolytically stable thalidomide analogs or modifying the linker attachment point.[3] |
| PROTAC shows chemical degradation in buffer or media | 1. Hydrolytic instability of the thalidomide moiety at physiological pH.[2][3] 2. Lability of certain linker chemistries.[4] | 1. Assess chemical stability by incubating the PROTAC in the relevant buffer/media and analyzing by LC-MS at various time points.[2] 2. Modify the thalidomide structure (e.g., using lenalidomide-based ligands) to improve chemical stability.[3][16] |
Data Presentation
Table 1: Representative In Vitro Stability Data for PROTACs with Different Linker Types
| Linker Type | Matrix | Half-life (t1/2) | General Observations |
| PEG-based | Human Liver Microsomes | < 30 - 60 min | Ether linkages can be susceptible to oxidative metabolism by CYPs.[8][9] Flexibility may increase exposure to metabolic enzymes.[8] |
| Human Plasma | Generally stable | Often show good stability, but can be PROTAC-dependent.[8] | |
| PBS (pH 7.4) | Generally stable | Typically exhibit good chemical stability.[8] | |
| Alkyl | Human Liver Microsomes | > 60 min | Saturated alkyl chains are generally more metabolically stable than PEG linkers.[8] |
| Human Plasma | Stable | Exhibit high stability in plasma.[8] | |
| PBS (pH 7.4) | Stable | Chemically stable under physiological conditions.[8] | |
| Cyclic (e.g., piperazine) | Human Liver Microsomes | Variable, often > 60 min | The rigid conformation can contribute to higher metabolic stability compared to linear linkers.[12] |
| Human Plasma | Very Stable | Rigidity contributes to high plasma stability.[8] | |
| PBS (pH 7.4) | Very Stable | Inherent chemical stability leads to excellent stability.[8] |
Note: The data presented are illustrative of general trends. Direct comparisons depend on the specific PROTAC, target, and E3 ligase.
Table 2: Comparison of Thalidomide vs. Lenalidomide-based PROTAC Properties
| Property | Thalidomide-Based PROTACs | Lenalidomide-Based PROTACs | Supporting Evidence |
| Metabolic Stability | Generally stable, but the phthalimide ring is susceptible to hydrolysis.[13] | The modified phthalimide structure may lead to enhanced metabolic stability.[13][14][16] | The absence of one carbonyl group can improve stability.[14][16] |
| Chemical Stability | Generally stable under physiological conditions. | May exhibit improved chemical stability due to structural differences.[13][16] | Structural modifications can reduce susceptibility to hydrolysis.[3] |
Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the rate of Phase I metabolic degradation of a PROTAC.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil)
-
Acetonitrile (B52724) with an internal standard (e.g., Warfarin)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in DMSO. Dilute in phosphate buffer to the final working concentration (e.g., 1 µM). The final DMSO concentration should be <1%.[4]
-
Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM (e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.[4]
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[2][4]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[2][4][10]
-
Quenching: Immediately add the aliquot to 3 volumes of cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.[2][10]
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[2][10]
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.[2][9]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t1/2).[2]
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein and CRBN
-
Test PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Treatment: Seed cells at an appropriate density. Treat cells with a dose-response of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice.[2][17] Collect the supernatant after centrifugation.[17]
-
Protein Quantification: Quantify the protein concentration of the lysates.[2]
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a membrane.[2]
-
Immunoblotting:
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Thalidomide-Based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving successful and sustained protein degradation.
Section 1: Troubleshooting Guide - Common Experimental Issues
This guide addresses frequent problems encountered during experiments with thalidomide-based PROTACs. A logical workflow for troubleshooting is essential for identifying the root cause of an issue.
Q1: My thalidomide-based PROTAC shows little to no degradation of my target protein. What are the most common initial checkpoints?
A1: When observing a lack of degradation, a systematic validation of each component and step of the PROTAC mechanism is crucial. Here are the initial checkpoints:
-
PROTAC Integrity and Concentration:
-
Compound Stability: Ensure the PROTAC is stored correctly (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment.[1]
-
"Hook Effect": Excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[2][3] It is recommended to perform a wide dose-response curve (e.g., 1 nM to 30 µM) to identify the optimal concentration for degradation.[1][2]
-
-
Cellular Environment:
-
Expression of Key Proteins: Verify the expression of both the target protein and Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs, in your chosen cell line using Western blot or qPCR.[1][4] Low expression of either can limit degradation.
-
Active Ubiquitin-Proteasome System (UPS): To confirm the UPS is active, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours).[1] If degradation is rescued (i.e., the target protein level is restored), the UPS is functional.[1]
-
-
Experimental Timing:
-
Treatment Duration: The time to maximal degradation can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[1]
-
Q2: How can I confirm if my PROTAC is cell-permeable and engaging the target inside the cell?
A2: Poor cell permeability can be a challenge for the often large PROTAC molecules.[5][6] Several assays can confirm cellular entry and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein in the presence of the degrader.[2]
-
NanoBRET™ Assays: These live-cell assays can measure target engagement, ternary complex formation, and protein degradation in real-time.[2]
Q3: I'm observing a "Hook Effect" where degradation decreases at high PROTAC concentrations. Why does this happen and how can I mitigate it?
A3: The "hook effect" is a common phenomenon with PROTACs and occurs when high concentrations favor the formation of binary complexes (Target-PROTAC or CRBN-PROTAC) over the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[1][3][4]
-
Mitigation Strategy: The primary way to mitigate the hook effect is through careful dose-response experiments. Testing a broad range of concentrations will help identify the optimal concentration window that promotes ternary complex formation and maximal degradation.[1]
Section 2: Frequently Asked Questions (FAQs) - Mechanisms of Resistance
This section covers the underlying biological reasons for both intrinsic and acquired resistance to thalidomide-based PROTACs.
Q4: My degrader initially worked, but the cells have become resistant over time. What are the likely mechanisms of acquired resistance?
A4: Acquired resistance to thalidomide-based degraders can occur through several mechanisms, primarily involving alterations in the components of the ubiquitin-proteasome system.[2]
-
Downregulation or Mutation of CRBN: This is a common mechanism of resistance.[2][7][8] Cancer cells can reduce the expression of CRBN, rendering the degrader ineffective.[2][7] Mutations in the CRBN gene, particularly in the drug-binding pocket, can also prevent the PROTAC from binding to the E3 ligase.[2][7]
-
Alterations in the E3 Ligase Complex: Mutations or downregulation of other components of the Cullin-RING ligase 4 (CRL4^CRBN^) complex, such as CUL4A or DDB1, can impair its function and lead to resistance.[8]
-
Upregulation of the Target Protein: Increased synthesis of the target protein can overwhelm the degradation capacity of the PROTAC, leading to resistance.[9]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1), can actively remove the PROTAC from the cell, reducing its intracellular concentration and efficacy.[10][11][12] This is a mechanism for both intrinsic and acquired resistance.[10][11][12]
Q5: Can resistance to thalidomide-based PROTACs be overcome?
A5: Yes, several strategies can be employed to overcome resistance:
-
Combination Therapies: Co-administration of an MDR1 inhibitor, such as lapatinib (B449) or zosuquidar, can re-sensitize resistant cells to the PROTAC by preventing its efflux.[10][11][13]
-
Alternative E3 Ligase Recruitment: If resistance is due to alterations in the CRBN pathway, using a PROTAC that recruits a different E3 ligase, such as VHL, may be effective.[14][15]
-
PROTAC Design Optimization: In cases of target protein mutations, new PROTACs can be designed to bind to the mutated target.[16]
Section 3: Data Presentation
Table 1: Key Parameters for PROTAC Efficacy Evaluation
| Parameter | Description | Typical Assay |
| DC₅₀ | The concentration of a PROTAC that results in 50% degradation of the target protein.[4] | Western Blot, ELISA, or HiBiT assays followed by dose-response curve fitting.[17][18] |
| Dₘₐₓ | The maximum percentage of protein degradation achieved.[4] | The lowest point (nadir) of the dose-response curve.[4] |
| t₁/₂ of Degradation | The time required to degrade 50% of the target protein at a given PROTAC concentration. | Time-course experiment followed by Western Blot or other protein quantification methods. |
Section 4: Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[17]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, α-Tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or a vehicle control (e.g., DMSO) for the desired amount of time.
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer.[4] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[4] Transfer the separated proteins to a membrane.[4]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[4] Incubate with primary antibodies overnight at 4°C.[4]
-
Detection: Wash the membrane, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour, and visualize using an ECL substrate.[4]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Protocol 2: Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the target protein is being ubiquitinated in a PROTAC-dependent manner.[17]
Materials:
-
Same as Protocol 1, with the addition of:
-
IP Lysis Buffer (e.g., containing 1% NP-40 and protease inhibitors)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a vehicle control, and a combination of the PROTAC and a proteasome inhibitor (e.g., MG132). Lyse the cells in IP lysis buffer.[4]
-
Immunoprecipitation (IP): Incubate the cleared cell lysate with an antibody against your target protein overnight at 4°C to form an antibody-antigen complex.[4][17] Add Protein A/G beads to capture the complex.
-
Washes: Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[4]
-
Western Blot Analysis: Run the eluate on an SDS-PAGE gel and transfer to a membrane.[4] Probe the membrane with an antibody against ubiquitin.[17]
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[17]
Section 5: Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of a thalidomide-based PROTAC.
Caption: Logical workflow for troubleshooting lack of PROTAC activity.
Caption: Key mechanisms of resistance to thalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. contractpharma.com [contractpharma.com]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 10. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
ternary complex cooperativity issues with thalidomide PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-based PROTACs to induce ternary complex formation and subsequent protein degradation. This guide addresses common issues related to cooperativity encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, presented in a question-and-answer format.
Issue 1: Poor or No Target Degradation Despite Confirmed Binary Binding
Question: My thalidomide-based PROTAC binds to both my protein of interest (POI) and Cereblon (CRBN) in binary assays, but I'm seeing minimal or no degradation in my cellular assays. What could be the problem?
Answer: This is a common issue that often points towards problems with ternary complex formation or stability. Here are the key aspects to investigate:
-
Negative Cooperativity: The binding of your POI and CRBN by the PROTAC may be sterically hindered, leading to negative cooperativity (α < 1). This means the formation of the ternary complex is less favorable than the individual binary complexes.[1][2] The linker connecting the two ligands is a critical determinant of productive ternary complex formation.[3]
-
"Hook Effect": At high concentrations, PROTACs can lead to the formation of unproductive binary complexes (POI-PROTAC and PROTAC-CRBN) that predominate over the productive ternary complex, reducing degradation efficiency.[4][6][7][8]
-
Cellular Factors: The intracellular environment can significantly impact PROTAC efficacy.
-
Troubleshooting Step:
-
Confirm Protein Expression: Use Western Blotting to ensure adequate expression levels of both your target protein and CRBN in your cell model.[4]
-
Assess Cellular Permeability: The PROTAC may not be efficiently entering the cells. Use cellular target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm the PROTAC is reaching and binding its targets inside the cell.[4][10][]
-
Evaluate Compound Stability: The PROTAC could be rapidly metabolized or degraded. Measure its stability in cell lysates and culture medium over time using LC-MS/MS.[4]
-
-
Issue 2: Pronounced "Hook Effect" in Dose-Response Curves
Question: I'm observing a sharp, bell-shaped curve in my degradation assays, where higher concentrations of my PROTAC lead to less degradation. How can I mitigate this "hook effect"?
Answer: The "hook effect" is a classic sign of issues with ternary complex equilibrium and is often exacerbated by low cooperativity.[1][7][8]
-
Enhance Cooperativity: A highly cooperative system (α > 1) will favor the ternary complex even at higher concentrations, thus broadening the degradation window and reducing the hook effect.[6][7]
-
Troubleshooting Step: Focus on optimizing the linker to promote favorable protein-protein interactions between the POI and CRBN. This can involve exploring different linker lengths, rigidity, and attachment points.[3][12] Structural biology approaches, if feasible, can provide invaluable insights into these interactions.[13][14]
-
-
Lower Affinity Ligands: Counterintuitively, very high-affinity binary interactions can sometimes contribute to a more pronounced hook effect.
-
Troubleshooting Step: While maintaining sufficient binding for ternary complex formation, consider synthesizing PROTACs with slightly lower affinity for either the POI or CRBN to shift the equilibrium towards the ternary complex at higher concentrations.
-
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
Question: My biochemical assays (e.g., TR-FRET, SPR) show robust ternary complex formation, but the degradation potency (DC50) in cells is poor. What could explain this disconnect?
Answer: This discrepancy highlights the complexity of the cellular environment, which is not fully recapitulated in biochemical assays.[4]
-
Cellular Permeability and Efflux: The PROTAC may have poor cell permeability or be actively removed by efflux pumps, resulting in insufficient intracellular concentrations to drive degradation.[15][16]
-
Troubleshooting Step: Evaluate the physicochemical properties of your PROTAC. If permeability is low, medicinal chemistry efforts may be needed to improve it. Also, consider using cell lines with varying expression of efflux pumps to test this hypothesis.[15]
-
-
Competing Endogenous Interactions: In the cell, your POI or CRBN may be part of larger protein complexes or have endogenous binding partners that compete with PROTAC-mediated interactions.
-
Troubleshooting Step: This can be difficult to address directly. However, using orthogonal cellular assays, such as co-immunoprecipitation (Co-IP) followed by mass spectrometry, can help identify the binding partners of your POI and CRBN in the presence and absence of the PROTAC.[10]
-
-
Ubiquitination Inefficiency: Even if a ternary complex forms, the geometry may not be optimal for efficient ubiquitin transfer from the E2-conjugating enzyme to the target protein.
-
Troubleshooting Step: Linker optimization is again key. A different linker may correctly orient the POI's lysine (B10760008) residues towards the E2-conjugating enzyme recruited by CRBN. In-cell ubiquitination assays can be employed to directly measure this step.
-
Frequently Asked Questions (FAQs)
Q1: What is cooperativity in the context of PROTACs, and why is it important?
A1: Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., POI) to the PROTAC affects the binding of the second protein (e.g., CRBN).[17]
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-CRBN) increases the affinity for the POI, stabilizing the ternary complex. This is generally desirable for potent and efficient degradation.[13][18][19]
-
Negative Cooperativity (α < 1): The formation of a binary complex decreases the affinity for the second protein, making the ternary complex less stable. This can lead to poor degradation.[1][2]
-
No Cooperativity (α = 1): The binding events are independent. Potent degradation can still be achieved in the absence of positive cooperativity.[1]
Q2: How does the linker composition affect ternary complex cooperativity?
A2: The linker is not just a passive spacer; it critically influences the stability and geometry of the ternary complex.[3][4][12] Its length, rigidity, and chemical composition dictate the relative orientation of the POI and CRBN.[3][5] An optimal linker can facilitate favorable new protein-protein interactions between the POI and CRBN, leading to positive cooperativity.[13][14][19] Conversely, a suboptimal linker can cause steric clashes, resulting in negative cooperativity.[1]
Q3: What are the key biophysical assays to measure ternary complex formation and cooperativity?
A3: A multi-pronged approach using several techniques is recommended to get a comprehensive understanding.[20][21][22]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kon, koff) and affinity (KD) for both binary and ternary interactions, allowing for the calculation of cooperativity.[][20][22][23][24]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding (enthalpy, entropy, and affinity), providing deep insights into the driving forces of complex formation and a direct measure of cooperativity.[20][23][24][25][26]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that is well-suited for higher-throughput screening of ternary complex formation.[20][21][26]
-
NanoBRET™/BRET: A bioluminescence-based proximity assay that allows for the measurement of ternary complex formation in living cells, providing more physiologically relevant data.[4][10][][20]
Q4: Can a PROTAC with negative cooperativity still be an effective degrader?
A4: While positive cooperativity is generally beneficial, it is not an absolute requirement for potent degradation.[1] PROTACs that exhibit no cooperativity or even slight negative cooperativity can still be effective if the ternary complex that does form is productive for ubiquitination and the overall equilibrium still allows for a sufficient concentration of the ternary complex at therapeutic doses.[1][2] The key is to alleviate significant steric clashes that would strongly disfavor ternary complex formation.[1]
Q5: Why do I see target degradation in cells but have difficulty detecting a stable ternary complex biochemically?
A5: This can occur for several reasons. The cellular environment can stabilize transient interactions that are not easily replicated in vitro.[4] Furthermore, the catalytic nature of PROTACs means that even a transiently formed ternary complex, if it is efficiently ubiquitinated, can lead to significant degradation over time.[4] It is also possible that the specific constructs or buffer conditions used in the biochemical assay are not optimal for complex formation.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for representative thalidomide-based PROTACs to provide a benchmark for experimental results.
Table 1: Binary and Ternary Complex Affinities (KD) and Cooperativity (α)
| PROTAC | Target Protein | E3 Ligase | Binary K_D (PROTAC to Target) | Binary K_D (PROTAC to E3) | Ternary K_D (Target to PROTAC-E3) | Cooperativity (α) | Reference |
|---|---|---|---|---|---|---|---|
| BTK PROTAC (10) | BTK | CRBN | 2.5 ± 0.3 µM | 1.3 ± 0.7 µM | 2.2 ± 1.4 µM | ~1 | [1][2] |
| Pomalidomide | - | CRBN | - | 1.8 µM | - | - | [1] |
| Ibrutinib Analog | BTK | - | 7.8 nM | - | - | - |[1] |
Table 2: Cellular Degradation Potency (DC50) and Maximum Degradation (Dmax)
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
|---|---|---|---|---|---|
| BTK PROTAC (9) | BTK | Ramos | ~10 nM | >90% | [1] |
| BTK PROTAC (10) | BTK | Ramos | ~1 nM | >95% | [1] |
| BTK PROTAC (11) | BTK | Ramos | ~1 nM | >95% |[1] |
Experimental Protocols & Methodologies
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines a general workflow for assessing binary and ternary complex formation and determining cooperativity.
-
Immobilization: Covalently immobilize the Cereblon (CRBN) E3 ligase complex onto a sensor chip surface via amine coupling.
-
Binary Interaction Analysis (PROTAC to CRBN): Inject a series of concentrations of the PROTAC over the immobilized CRBN to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Binary Interaction Analysis (PROTAC to POI): This can be done in two ways:
-
Immobilize the POI and inject the PROTAC.
-
Use a competition assay format on the CRBN chip if the POI is difficult to immobilize.
-
-
Ternary Complex Formation Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Injection: Inject these solutions over the immobilized CRBN surface. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Globally fit the sensorgram data from binary and ternary experiments to a three-body interaction model to determine the kinetics and affinities of all interactions and calculate the cooperativity factor (α).
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.
-
Sample Preparation: Prepare purified, concentrated solutions of the POI, CRBN, and the PROTAC in the same dialysis buffer. Degas all solutions prior to use.
-
Binary Titration (PROTAC to CRBN): Place the CRBN solution in the sample cell and the PROTAC solution in the syringe. Perform a series of injections and record the heat changes.
-
Binary Titration (PROTAC to POI): Place the POI solution in the sample cell and the PROTAC solution in the syringe. Repeat the titration.
-
Ternary Titration: To measure the affinity of the POI to the pre-formed PROTAC-CRBN complex, place CRBN and a saturating concentration of the PROTAC in the sample cell. Titrate the POI from the syringe into the cell.
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for both binary and ternary interactions. Cooperativity is calculated from the ratio of the binary and ternary affinities.[26]
Visualizations
Below are diagrams illustrating key concepts and workflows related to PROTAC ternary complex cooperativity.
Caption: General mechanism of thalidomide-PROTAC-mediated protein degradation.
Caption: Logical relationships in ternary complex formation and cooperativity.
Caption: Troubleshooting workflow for low PROTAC degradation efficiency.
References
- 1. pnas.org [pnas.org]
- 2. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Structural basis of PROTAC cooperative recognition for selective protein degradation | Semantic Scholar [semanticscholar.org]
- 15. marinbio.com [marinbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 25. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Solubility Challenges with Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with thalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do thalidomide-based PROTACs often have poor aqueous solubility?
A1: Thalidomide-based PROTACs frequently exhibit poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex, often with a high molecular weight (frequently >700 Da) and significant lipophilicity. This places them in the "beyond the Rule of Five" (bRo5) chemical space, which is associated with low solubility and permeability. The combination of a large, often lipophilic surface area and the potential for stable crystal lattice formation contributes to their low solubility in aqueous buffers. While linkers like PEG are intended to increase hydrophilicity, the overall properties of the molecule can still present solubility challenges.
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly impact experimental results and lead to the misinterpretation of data. Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50 or IC50).[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, causing high variability and a lack of reproducibility.[1]
-
Low Bioavailability: In cellular and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1]
-
Inaccurate Quantification: Undissolved compounds can lead to errors in determining the true concentration in stock solutions and assay wells.[1]
Q3: What are the initial signs of solubility issues with my PROTAC?
A3: The initial signs of solubility problems include the appearance of precipitation, cloudiness, or crystallization in your stock solutions or experimental media. You may also observe inconsistent results or lower-than-expected potency in your cellular assays, which could be due to the compound not being fully dissolved.
Q4: What are common solvents for dissolving thalidomide-based PROTACs?
A4: Due to their hydrophobic nature, PROTACs are typically first dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most common starting point.[1] It is crucial to ensure the final concentration of the organic co-solvent in the aqueous experimental medium is kept low (typically <0.5% - 1%) to avoid solvent-induced artifacts.[2]
Q5: How can the linker component of a PROTAC affect its solubility?
A5: The linker plays a critical role in a PROTAC's physicochemical properties, including solubility. While polyethylene (B3416737) glycol (PEG) linkers can increase hydrophilicity, their flexibility can sometimes be detrimental.[3] Replacing purely alkyl linkers with those containing polar groups, such as basic nitrogen atoms (e.g., piperazine (B1678402), piperidine), can enhance solubility.[3] The optimal linker length and composition are key to balancing solubility and the formation of a productive ternary complex.[3]
Troubleshooting Guides
Problem 1: My PROTAC powder does not dissolve in aqueous buffers.
-
Cause: PROTACs, especially those with high lipophilicity, are often poorly soluble in aqueous solutions.
-
Solution:
-
Prepare a High-Concentration Stock Solution in an Organic Solvent:
-
Perform a "Solvent Exchange" Test:
-
Problem 2: My PROTAC precipitates when I dilute my DMSO stock into my aqueous assay buffer.
-
Cause: The final concentration of the PROTAC in the aqueous buffer exceeds its kinetic solubility limit.
-
Solutions:
-
Use of Co-solvents:
-
pH Adjustment:
-
If your PROTAC contains ionizable functional groups, its solubility will be pH-dependent.
-
Determine the pKa of any acidic or basic groups. For acidic groups, solubility will generally increase in more basic buffers (higher pH), and for basic groups, in more acidic buffers (lower pH).[1]
-
Test a range of pH values around the pKa to find the optimal pH for solubility.
-
-
Use of Excipients:
-
Incorporate solubilizing agents or surfactants like polysorbates (Tween®) or cyclodextrins into your buffer.[2]
-
Cyclodextrins , such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with the hydrophobic PROTAC molecule, enhancing its aqueous solubility.[4][5]
-
-
Problem 3: My PROTAC shows low activity in cellular assays despite good biochemical potency.
-
Cause: Poor solubility in cell culture media can lead to low cellular permeability and reduced intracellular concentration of the PROTAC.
-
Solutions:
-
Chemical Modification (for medicinal chemists):
-
Incorporate Polar Groups: Introduce polar or ionizable groups into the linker to enhance solubility.[3]
-
Optimize the Linker: Adjust the linker length and composition to balance solubility and ternary complex formation.[3]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, "chameleon-like" structure that may improve cell permeability by reducing the exposed polar surface area.[3][6]
-
-
Advanced Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, PVP) in an amorphous state can enhance its apparent solubility and dissolution rate.[3][7]
-
Lipid-Based Formulations: For in vivo studies, formulations like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[3]
-
-
Data Presentation
Table 1: Solubility Enhancement of Thalidomide (B1683933) with Cyclodextrins
| Cyclodextrin | Molar Ratio (Thalidomide:CD) | Fold Increase in Aqueous Solubility | Reference |
| β-Cyclodextrin | 1:1 | 1.3 | [4] |
| β-Cyclodextrin | 1:4 | 1.8 | [4] |
| Hydroxypropyl-β-cyclodextrin | Not specified | Up to 34-fold (to 1.7 mg/mL) | [8] |
| Sulfobutyl ether-β-cyclodextrin | Not specified | Marked increase | [5] |
Note: The apparent aqueous solubility of free thalidomide was determined to be 51.4 ± 1.5 μg/mL at pH 5.[4]
Table 2: Impact of Formulation Strategies on PROTAC Solubility and Dissolution
| PROTAC/Strategy | Initial Solubility/Dissolution | Outcome | Reference |
| USP7-targeting VHL-based PROTAC with a dibasic piperazine linker | Low | 170-fold increase in solubility | [1] |
| ARCC-4 (Androgen Receptor PROTAC) in an Amorphous Solid Dispersion (ASD) with HPMCAS-MG | Very poor aqueous saturation solubility (16.3 ± 7.0 ng/mL) | Pronounced supersaturation without precipitation | [1][9] |
| CRBN PROTAC in ASD with HPMCAS | Poor dissolution at high drug loading | Greatly improved with the addition of sodium dodecyl sulfate (B86663) (ternary ASD) | [1] |
Mandatory Visualization
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for poor PROTAC solubility.
Caption: Experimental workflow for ASD preparation by solvent evaporation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of a thalidomide-based PROTAC to enhance its aqueous solubility.
Materials:
-
Thalidomide-based PROTAC
-
Polymer (e.g., HPMCAS-MG, PVP/VA 64, Soluplus®)[1]
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture) in which both the PROTAC and polymer are soluble[1]
-
Rotary evaporator
-
Vacuum oven
-
Round-bottom flask
-
Spatula
Procedure:
-
Dissolution:
-
Weigh the desired amounts of the PROTAC and the polymer (e.g., in a 1:4 drug-to-polymer ratio).
-
Transfer both to a round-bottom flask.
-
Add the selected volatile organic solvent and mix until both the PROTAC and the polymer are completely dissolved.[1]
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.[1]
-
-
Drying:
-
Collection and Storage:
-
Characterization (Optional but Recommended):
Protocol 2: Kinetic Solubility Assay using Nephelometry
Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Nephelometer or a plate reader capable of measuring light scattering
Procedure:
-
Prepare PROTAC Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Prepare Assay Buffer: Use the same aqueous buffer that will be used in your main experiment.
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the PROTAC DMSO stock into the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).
-
Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis:
-
Plot the measured turbidity against the PROTAC concentration.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular encapsulation of thalidomide with sulfobutyl ether-7 beta-cyclodextrin for immediate release property: enhanced in vivo antitumor and antiangiogenesis efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo delivery of thalidomide-based PROTACs?
A1: Thalidomide-based PROTACs present a unique set of in vivo delivery challenges primarily due to their unconventional physicochemical properties. These molecules are often large, with high molecular weights (typically 700-1000 Da), and possess significant lipophilicity, placing them "beyond the Rule of Five" (bRo5).[1] This leads to several common issues:
-
Poor Aqueous Solubility: Many PROTACs have low solubility in aqueous solutions, which can lead to precipitation in formulations and hinder absorption.[2][3]
-
Low Permeability and Bioavailability: Their large size and polar surface area can result in poor cell permeability and consequently, low oral bioavailability.[2]
-
Metabolic Instability: PROTACs, particularly the linker component, can be susceptible to metabolism by enzymes like Cytochrome P450s, leading to rapid clearance and a short in vivo half-life.[4][5]
-
Off-Target Toxicity: The thalidomide (B1683933) moiety can induce the degradation of unintended proteins, known as neosubstrates (e.g., IKZF1, IKZF3, SALL4), leading to potential toxicity.[6][7]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, reducing degradation efficiency.[7][8]
Q2: How does the thalidomide moiety contribute to off-target effects, and how can they be minimized?
A2: The thalidomide component of the PROTAC recruits the Cereblon (CRBN) E3 ubiquitin ligase.[9] However, thalidomide and its analogs can act as "molecular glues," independently recruiting neosubstrates to CRBN for degradation.[10] This can lead to unintended biological consequences, such as immunomodulatory effects and potential developmental toxicities.[7] The transcription factor SALL4 is a critical mediator of the teratogenic effects of thalidomide.[6]
Strategies to minimize these off-target effects include:
-
Modification of the CRBN Ligand: Introducing chemical modifications to the thalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[8]
-
Linker Optimization: The length and attachment point of the linker can influence which off-target proteins are degraded.[6]
-
Dose Optimization: Using the lowest effective concentration of the PROTAC can help to minimize off-target degradation.[8]
-
Use of a Different E3 Ligase: If feasible, redesigning the PROTAC to utilize a different E3 ligase, such as VHL, can be an effective strategy as they have different sets of endogenous substrates and off-target profiles.[8]
Q3: What formulation strategies can improve the in vivo delivery of poorly soluble thalidomide PROTACs?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of thalidomide-based PROTACs for in vivo studies. The choice of formulation depends on the specific properties of the PROTAC and the intended route of administration.
-
Co-solvents and Surfactants: For preclinical studies, vehicles containing a mixture of co-solvents and surfactants are commonly used. A typical formulation might include DMSO, PEG300, and Tween 80 in saline or PBS.[11]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.[10][12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the oral absorption of lipophilic PROTACs.[12][13]
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate poorly soluble drugs, forming a more soluble complex. Hydroxypropyl-β-cyclodextrin has been shown to improve the solubility of thalidomide.[14]
Troubleshooting Guides
Issue 1: Poor In Vivo Efficacy (No Target Degradation or Phenotypic Effect)
Possible Causes and Troubleshooting Steps:
| Possible Cause | Proposed Solution & Experimental Protocol |
| Poor Bioavailability/Exposure | The PROTAC may have poor absorption, rapid metabolism, or rapid clearance.[15] Improve bioavailability through formulation optimization or by modifying the PROTAC's physicochemical properties. |
| Protocol: Conduct pharmacokinetic (PK) studies to measure drug exposure in plasma and target tissues. Test alternative formulations, such as lipid-based nanoparticles or amorphous solid dispersions.[15] Characterize in vitro ADME properties (solubility, metabolic stability, protein binding).[15] | |
| Inefficient Ternary Complex Formation | The PROTAC may bind to the target and E3 ligase individually but fail to form a stable and productive ternary complex in vivo.[15] |
| Protocol: Re-evaluate the linker length and composition. Use in vitro biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET™ to assess the stability and cooperativity of the ternary complex.[15][16] | |
| Rapid Target Protein Resynthesis | The rate of new protein synthesis may be counteracting the PROTAC-induced degradation. |
| Protocol: Perform a cycloheximide (B1669411) chase experiment to determine the half-life of the target protein in the presence and absence of the PROTAC. |
Issue 2: Observed In Vivo Toxicity
Possible Causes and Troubleshooting Steps:
| Possible Cause | Proposed Solution & Experimental Protocol |
| On-Target Toxicity | Degradation of the target protein in healthy tissues may be causing adverse effects.[15] |
| Protocol: Evaluate the expression levels of the target protein in various tissues. Consider developing tissue-specific delivery strategies.[15] | |
| Off-Target Toxicity (Neosubstrate Degradation) | The PROTAC may be degrading unintended proteins due to the thalidomide moiety.[15] |
| Protocol: Perform unbiased proteomics studies on tissues from treated animals to identify off-target protein degradation. Synthesize a negative control PROTAC (e.g., with an inactive warhead) to differentiate between on-target and off-target effects.[4][17] | |
| Formulation-Related Toxicity | The vehicle used to deliver the PROTAC may be causing toxicity.[15] |
| Protocol: Always include a vehicle-only control group in in vivo studies. Test alternative, well-tolerated formulation vehicles if the initial one shows toxicity.[15] |
Data Presentation
Table 1: Exemplar In Vivo Formulation Compositions for Thalidomide-Based PROTACs
| PROTAC | Formulation Vehicle | Route of Administration | Reference |
| ARV-110 | Not specified in abstract | Oral | [18] |
| BETd-260 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Intraperitoneal (IP) | [11] |
| dBET1 | 10% DMSO, 90% Corn oil | Intraperitoneal (IP) | [11] |
| ARV-825 | 5% DMSO, 30% PEG400, 65% of 20% HP-β-CD in water | Intraperitoneal (IP) | [11] |
Table 2: Illustrative Pharmacokinetic Parameters of Thalidomide in Preclinical Species and Humans
| Species | Dose | Route | Bioavailability (%) | T1/2 (h) | Cmax (µmol/L) | AUC (µmol/L·h) | Reference |
| Mouse | 20 mg/kg | p.o. | 50 | 0.5 - 0.8 | N/A | 4.3 ± 0.8 | [19] |
| Rabbit | 2 mg/kg | p.o. | 100 | N/A | 1.8 | N/A | [19] |
| Human | N/A | N/A | N/A | 7.6 ± 0.6 | 5.2 ± 1.9 | 83 ± 14 | [19] |
Note: Pharmacokinetic parameters for specific PROTACs are highly variable and dependent on the target ligand and linker composition.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for an in vivo xenograft efficacy study.
Caption: Logical workflow for troubleshooting off-target effects.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a thalidomide-based PROTAC in a subcutaneous xenograft mouse model.[8][13]
1. Animal Model and Cell Implantation:
-
Animal Model: Use immunodeficient mice (e.g., female BALB/c nude mice, 4-6 weeks old).[8]
-
Cell Preparation: Harvest cancer cells (e.g., NCI-H1975 for an EGFR-mutant model) during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.[8]
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (e.g., 5 x 10^6 cells) into the right flank of each mouse.[8]
2. Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[13]
-
Randomly assign mice into treatment and control groups.[8]
3. PROTAC Formulation and Administration:
-
Formulation: Prepare the PROTAC in a suitable vehicle based on prior solubility and tolerability studies (see Table 1). A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11] Prepare fresh daily.
-
Administration: Administer the PROTAC solution to the treatment group via the chosen route (e.g., intraperitoneal injection or oral gavage). Administer the vehicle alone to the control group.[8]
4. Efficacy Monitoring and Endpoint Analysis:
-
Tumor Volume and Body Weight: Measure tumor volume and body weight 2-3 times per week.[8]
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors and measure their final weight.[8]
-
Pharmacodynamic (PD) Analysis: A portion of the tumor and other tissues should be flash-frozen or fixed for analysis of target protein degradation by Western blot or immunohistochemistry.[8]
Protocol 2: Western Blot Analysis of Target Protein Degradation in Tissues
This protocol outlines the steps to verify target protein degradation in tumor or tissue samples collected from the in vivo study.[20][21]
1. Sample Preparation:
-
Tissue Homogenization: Homogenize frozen tissue samples in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Loading: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Electrophoresis: Separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunodetection:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Loading Control: Probe the membrane with an antibody for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
4. Detection and Analysis:
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control group.[22]
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay measures the formation of the ternary complex in a live-cell context, which is a critical first step for PROTAC activity.[16][23]
1. Cell Line Engineering:
-
Create a stable cell line that co-expresses the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.
2. Assay Preparation:
-
Plate the engineered cells in a white, 96- or 384-well plate.
-
Prepare a solution containing the HaloTag® NanoBRET™ 618 Ligand.
-
Prepare serial dilutions of the PROTAC compound.
3. Assay Execution:
-
Add the HaloTag® ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.[16]
-
Add the PROTAC dilutions to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescence reaction.[16]
4. Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio as a function of PROTAC concentration to determine the EC50 for ternary complex formation.[16]
References
- 1. kisacoresearch.com [kisacoresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-Piperazine PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the optimization of linker length for thalidomide-piperazine Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the piperazine (B1678402) motif in a PROTAC linker?
A1: The piperazine ring is a strategic component in PROTAC linker design, offering a semi-rigid structure that can enhance the pre-organization of the PROTAC into a conformation favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] Its inclusion can also improve physicochemical properties such as aqueous solubility and metabolic stability.[2][3] The basic nature of the piperazine nitrogen can lead to protonation in acidic cellular compartments like the endosome, potentially aiding in endosomal escape.[4]
Q2: How does linker length generally impact the efficacy of a thalidomide-piperazine PROTAC?
A2: Linker length is a critical determinant of PROTAC efficacy. An optimal linker length is essential to span the distance between the target protein and the E3 ligase (Cereblon, CRBN) to form a stable ternary complex.[5][6]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and CRBN.[5]
-
Too long: An excessively long and flexible linker can result in an unstable or unproductive ternary complex, where the ubiquitination sites on the target protein are not optimally positioned for ubiquitin transfer.[5][6] This can also increase the likelihood of the "hook effect."[5]
The relationship between linker length and degradation efficiency is not always linear and must be determined empirically for each target protein.[5]
Q3: What is the "hook effect" and how can linker optimization mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[5][7] A well-designed linker can promote positive cooperativity in ternary complex formation, where the binding of the first protein enhances the affinity for the second.[7] This stabilization of the ternary complex over the binary complexes can help to mitigate the hook effect.[7]
Q4: What are common starting points for linker length when designing a new thalidomide-piperazine PROTAC?
A4: While the optimal linker length is target-dependent, a common strategy is to synthesize a library of PROTACs with systematically varied linker lengths.[5] Many successful PROTACs have linkers ranging from 7 to 29 atoms in length.[8] A typical approach involves starting with a known effective linker scaffold, such as a polyethylene (B3416737) glycol (PEG) or alkyl chain attached to the piperazine moiety, and then varying the number of repeating units.[5][8]
Troubleshooting Guides
Issue 1: Low or no degradation of the target protein is observed.
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length | Synthesize and test a series of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG or methylene (B1212753) units).[5] |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties. Incorporating PEG units can enhance solubility.[3][8] Assess cell permeability using assays like PAMPA. |
| Inefficient Ternary Complex Formation | Confirm target engagement in cells using a Cellular Thermal Shift Assay (CETSA).[9] Use biophysical assays like Surface Plasmon Resonance (SPR) or Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to directly measure ternary complex formation.[10][11] |
| Suboptimal Linker Attachment Points | Synthesize PROTACs with the linker attached to different solvent-exposed positions on the target protein ligand to explore alternative geometries for the ternary complex.[12] |
Issue 2: A significant "hook effect" is observed at low PROTAC concentrations.
| Potential Cause | Troubleshooting Steps |
| High Binary Binding Affinity | Perform a wide dose-response experiment to accurately determine the optimal concentration range for degradation.[7] |
| Poor Ternary Complex Cooperativity | Modify the linker's length and composition to promote favorable protein-protein interactions between the target and CRBN.[7] More rigid linkers, like those containing the piperazine motif, can pre-organize the PROTAC for better ternary complex formation.[3] |
| Low E3 Ligase Expression | Confirm the expression levels of CRBN in your cell line using Western blot.[7] |
Quantitative Data on Linker Length and Degradation
The following tables summarize representative data on the impact of linker length on the degradation of different target proteins by thalidomide-piperazine PROTACs.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | Piperazine-Alkyl | <10 | >90 |
| PROTAC B | Piperazine-PEG2 | 25 | >90 |
| PROTAC C | Piperazine-PEG4 | 100 | ~80 |
| PROTAC D | Piperazine-PEG6 | >500 | <60 |
Note: Data is illustrative and compiled from general trends observed in the literature. DC₅₀ is the concentration for 50% degradation, and Dₘₐₓ is the maximal degradation.
Table 2: Effect of Linker Length on p38α Degradation [5]
| PROTAC | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | <15 | >1000 | <50 |
| PROTAC B | 15-17 | <100 | >90 |
| PROTAC C | >17 | >500 | ~70 |
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[2][13]
-
Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
2. Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the PROTAC-induced ternary complex.[10][11]
-
Reagents: Labeled target protein and E3 ligase (e.g., with donor and acceptor fluorophores), and the PROTAC of interest.
-
Assay Setup: In a microplate, combine the labeled target protein, E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate to allow for complex formation.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader. A bell-shaped curve is typically observed, with the peak indicating maximal ternary complex formation.
3. In-Cell Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.[14][15]
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated protein and perform a Western blot using an antibody that recognizes ubiquitin. A ladder of high molecular weight bands indicates polyubiquitination.
4. Cellular Thermal Shift Assay (CETSA)
This assay confirms the engagement of the PROTAC with its target protein in a cellular environment.[9][16]
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heat Shock: Heat aliquots of the cell suspension to a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature by Western blot. A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target engagement.
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. explorationpub.com [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Neosubstrate Degradation by Thalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the mitigation of neosubstrate degradation by thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are neosubstrates and why are they a concern with thalidomide-based PROTACs?
A1: Neosubstrates are proteins that are not the intended target of the PROTAC but are nevertheless degraded. This occurs due to the inherent "molecular glue" activity of the thalidomide (B1683933) moiety (and its analogs like lenalidomide (B1683929) and pomalidomide) when it binds to the E3 ligase Cereblon (CRBN).[1][2][3] This binding can recruit a range of endogenous proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[1][4] This unintended degradation can lead to off-target effects, cellular toxicity, and misinterpretation of experimental results.[1][2] Well-known neosubstrates of the thalidomide-CRBN complex include transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), and SALL4, which is linked to the teratogenic effects of thalidomide.[1][2][3][5]
Q2: How can the design of a thalidomide-based PROTAC be optimized to minimize neosubstrate degradation?
A2: Several rational design strategies can be employed to minimize the degradation of neosubstrates:
-
Modification of the CRBN Ligand: The phthalimide (B116566) ring of thalidomide can be modified to reduce the binding and degradation of neosubstrates.[2] Studies have shown that substitutions at specific positions on the phthalimide ring can diminish neosubstrate recruitment while maintaining potent on-target degradation.[2]
-
Linker Optimization: The linker's length, composition, and attachment point to the thalidomide core are critical.[6][7] The attachment point of the linker on the CRBN ligand can significantly affect its stability and ability to induce neosubstrate degradation.[8] For instance, attaching the linker at the C5 position of the phthalimide ring has been shown to minimize the degradation of certain zinc-finger protein neosubstrates.[9]
-
Choice of E3 Ligase: While thalidomide-based PROTACs recruit CRBN, considering alternative E3 ligases like VHL may be a viable strategy if intractable off-target effects related to CRBN neosubstrates are observed.[9][10] Different E3 ligases have distinct endogenous substrates, which can lead to a different off-target profile.[10]
Q3: What is the "hook effect" and how does it relate to neosubstrate degradation?
A3: The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at high PROTAC concentrations.[2][10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[2][10][11] These unproductive binary complexes can sequester the E3 ligase, and it is hypothesized that these PROTAC/E3 ligase binary complexes may recruit low-affinity off-target proteins, potentially leading to their degradation and contributing to off-target effects.[2][11]
Troubleshooting Guides
Problem 1: Global proteomics reveals degradation of unexpected proteins in addition to the intended target.
-
Possible Cause: These unexpected proteins are likely neosubstrates of the thalidomide-CRBN complex or off-targets of the warhead.[1][2][3]
-
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, GSPT1, and various Zinc Finger Proteins).[2][3]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points. This can help differentiate direct degradation from downstream effects.[1][2][3]
-
Use a negative control PROTAC: Synthesize a control PROTAC with an inactive warhead that does not bind the intended target. If the off-target degradation persists, it is likely mediated by the thalidomide moiety.[1][3]
-
Validate with orthogonal methods: Confirm the degradation of high-interest off-targets using targeted proteomics or Western blotting.[1]
-
Problem 2: The PROTAC is potent at degrading the target protein but also shows significant cellular toxicity.
-
Possible Cause: Toxicity may be due to on-target effects (degradation of the target is toxic) or off-target effects (degradation of essential neosubstrates).[1][3]
-
Troubleshooting Steps:
-
Correlate toxicity with degradation: Perform dose-response experiments to correlate the onset of toxicity with the degradation of the target versus neosubstrates.[1] If the toxicity EC50 aligns better with the degradation DC50 of an off-target protein, it suggests off-target toxicity.[2]
-
Rescue experiments: If feasible, overexpress the target protein to see if this mitigates the toxicity.[1]
-
Synthesize and test a non-degrading control: A control compound that binds the target but does not induce degradation (e.g., the warhead molecule alone) can help differentiate between effects caused by target inhibition versus target degradation.[2]
-
Quantitative Data Summary
Table 1: DC50 and Dmax Values for Neosubstrate Degradation by IMiDs and a CRBN-recruiting PROTAC in RPMI 8266 cells.
| Compound | Target Neosubstrate | DC50 | Dmax |
| TL 12-186 | IKZF1 | <0.1 µM | 88.47% |
| IKZF3 | <0.1 µM | 98.83% | |
| CRBN-6-5-5-VHL | IKZF1 | 2.11 µM | 53.10% |
| IKZF3 | 1.18 µM | 79.35% | |
| Lenalidomide | IKZF1 | N/A | 42.47% |
| IKZF3 | 0.17 µM | 66.77% | |
| Pomalidomide | IKZF1 | 2.32 µM | 56.97% |
| IKZF3 | 0.07 µM | 88.42% |
Note: DC50 is the concentration of the compound that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. N/A indicates that a DC50 was not calculated because the Dmax was less than 50%.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is a standard method to assess the degradation of a target protein and potential neosubstrates.
-
Cell Treatment: Plate cells and treat with a dose-range of the PROTAC or control compounds for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein, a known neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH).[12]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.[1][12]
-
Data Analysis: Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Target Ubiquitination Assay (Immunoprecipitation-Western)
This assay confirms that the PROTAC induces ubiquitination of the target protein.[13]
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132), for a shorter duration (e.g., 4-6 hours).
-
Cell Lysis: Lyse cells in an IP lysis buffer.[12]
-
Immunoprecipitation (IP): Incubate the cleared cell lysate with an antibody against your target protein overnight to pull down the target protein and its binding partners.[1][12]
-
Elution and Western Blot: Elute the immunoprecipitated proteins and perform Western blotting as described above.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.[1] A ladder of high molecular weight bands indicates polyubiquitination.[1]
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This biophysical assay measures the formation of the ternary complex (Target-PROTAC-E3 Ligase).[1]
-
Reagents: Use purified, tagged target protein (e.g., GST-tagged) and a tagged E3 ligase complex (e.g., His-tagged CRBN).
-
Assay Setup: In a microplate, combine the target protein, E3 ligase complex, and varying concentrations of the PROTAC.
-
Detection: Add a FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium) and a FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).[14]
-
Measurement: An increase in the FRET signal indicates the formation of the ternary complex.[1]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.[1][14]
Visualizations
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A logical workflow for troubleshooting neosubstrate degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
strategies to reduce IKZF1 and IKZF3 degradation by thalidomide PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target degradation of Ikaros (IKZF1) and Aiolos (IKZF3) by thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my thalidomide-based PROTACs cause the degradation of IKZF1 and IKZF3?
A1: This off-target effect is due to the inherent "molecular glue" activity of the thalidomide (B1683933) moiety used to recruit the Cereblon (CRBN) E3 ligase.[1][2] The thalidomide part of the PROTAC, when bound to CRBN, can independently recruit and induce the ubiquitination and subsequent degradation of endogenous CRBN neosubstrates.[3][4] IKZF1 and IKZF3 are well-characterized, physiologically relevant neosubstrates of the CRBN-thalidomide complex, making them common off-targets for this class of PROTACs.[3][5][6]
Q2: What are the primary strategies to reduce the unwanted degradation of IKZF1 and IKZF3?
A2: There are three main rational design strategies to mitigate the degradation of IKZF1/3:
-
Modify the Thalidomide Moiety: Introducing chemical modifications, particularly substitutions with appropriate size on the C5 position of the phthalimide (B116566) ring, can create steric hindrance that disrupts the binding of neosubstrates like IKZF1 without abolishing the PROTAC's ability to engage CRBN for on-target degradation.[1][4]
-
Alter the Linker Design: The linker's attachment point on the phthalimide ring is crucial. Attaching the linker at position 5 can reduce neosubstrate degradation compared to other positions.[7] The linker's composition and rigidity can also influence the geometry of the ternary complex, affecting selectivity.[8][9]
-
Optimize PROTAC Concentration: Off-target degradation is often more pronounced at higher concentrations. Performing a careful dose-response experiment to find the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects is a critical first step.[1][10] This also helps to avoid the "hook effect," where excessively high concentrations can reduce on-target efficiency.[10]
Q3: Can I switch to a different E3 ligase to avoid this problem entirely?
A3: Yes. If modifying the thalidomide-based PROTAC is unsuccessful, redesigning the molecule to recruit a different E3 ligase, such as VHL (von Hippel-Lindau), is a highly effective strategy.[1] VHL has a different set of endogenous substrates and does not have the same neosubstrate activity towards IKZF1 and IKZF3.[1]
Troubleshooting Guides
This section addresses common issues encountered during the development and testing of thalidomide-based PROTACs.
Problem 1: My global proteomics data shows significant degradation of my target protein, but also of IKZF1 and IKZF3.
-
Workflow for Investigating Off-Target Effects
Caption: Workflow for troubleshooting off-target degradation.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High PROTAC Concentration | Perform a detailed dose-response experiment to identify the minimal effective concentration. Off-targets often require higher concentrations for degradation than the primary target.[1] |
| Prolonged Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours). Direct degradation of the target should occur at earlier time points, while off-target effects may accumulate over time.[11] |
| Non-Specific Activity | Synthesize and test a negative control, such as a version with an epimer of the thalidomide ligand that cannot bind CRBN.[1] If IKZF1/3 degradation persists, the effect may be independent of CRBN recruitment, which is unlikely but possible. |
| Inherent Neosubstrate Activity | If the steps above fail, the PROTAC requires rational redesign. The most effective strategy is to add bulky substituents to the C5 position of the thalidomide phthalimide ring to sterically block neosubstrate binding.[4] |
Problem 2: How do I rationally design a thalidomide-based PROTAC to be selective from the outset?
-
Rational Design Strategy to Minimize Off-Target Effects
Caption: Key components of rational PROTAC design for selectivity.
Design Principles:
-
CRBN Ligand Modification: Structural biology has shown that the phthalimide ring of thalidomide mediates neosubstrate interactions.[4] Design and synthesize analogs with substitutions at the C5 position of the phthalimide ring. These modifications can sterically clash with the zinc finger domains of IKZF1/3, preventing their recruitment while maintaining CRBN binding.[4]
-
Linker Attachment Point: Avoid conjugating the linker through the glutarimide (B196013) ring, as this part is buried within CRBN.[4] Attaching the linker to the C5 position of the phthalimide ring has been shown to reduce IKZF1 degradation compared to C4 attachment.[7]
-
Control Experiments: Plan to synthesize control molecules from the beginning. This includes a non-degrading control (e.g., epimerized CRBN ligand) and an inactive control (e.g., modification to the target binder that ablates binding) to unequivocally attribute any observed phenotype to on-target degradation.[8]
Quantitative Data Summary
The following tables summarize representative data illustrating how rational design can improve selectivity and reduce off-target degradation of IKZF1.
Table 1: Comparison of Degradation Potency and Selectivity
| PROTAC | Target Protein | On-Target DC₅₀ (nM) [a] | On-Target Dₘₐₓ (%) [b] | Off-Target: IKZF1 DC₅₀ (nM) | Off-Target: IKZF1 Dₘₐₓ (%) | Selectivity (IKZF1 DC₅₀ / Target DC₅₀) |
| Standard PROTAC | BRD4 | 15 | >90 | 50 | ~85 | 3.3x |
| Optimized PROTAC (C5-modified thalidomide) | BRD4 | 20 | >90 | >1000 | <20 | >50x |
Data is hypothetical but representative of trends observed in literature.[1][4] aDC₅₀: Concentration of PROTAC required to degrade 50% of the protein.[12] bDₘₐₓ: Maximum percentage of protein degradation achieved.[12]
Table 2: Effect of Linker Attachment Point on IKZF1 Degradation
| Thalidomide Moiety | Linker Attachment Point | % IKZF1 Remaining (at 1 µM) |
| Pomalidomide-alkylether | Position 4 (Phthalimide) | ~80% |
| Pomalidomide-alkylether | Position 5 (Phthalimide) | >95% (Minimal degradation) |
Data synthesized from trends reported in literature.[7]
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol allows for the determination of key degradation parameters like DC₅₀ and Dₘₐₓ.[13]
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in a logarithmic growth phase at the time of harvest.
-
Prepare a serial dilution of your PROTAC (e.g., 8-point, 3-fold dilution) and a vehicle control (e.g., DMSO).
-
Treat cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours).[13]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[13]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against your target protein, IKZF1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Data Analysis:
-
Detect bands using an ECL substrate and a chemiluminescence imaging system.[13]
-
Quantify band intensities using densitometry software (e.g., ImageJ).[13]
-
Normalize the target and IKZF1 band intensities to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein vs. log[PROTAC concentration] and use a non-linear regression (sigmoidal dose-response) to calculate DC₅₀ and Dₘₐₓ values.[13]
-
Protocol 2: Global Proteomics for Selectivity Profiling
This workflow provides an unbiased view of a PROTAC's selectivity across the entire proteome.[14][15]
-
Cell Culture and Treatment:
-
Sample Preparation:
-
Harvest and lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Reduce disulfide bonds with DTT, alkylate cysteines with iodoacetamide, and digest proteins into peptides overnight with trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide digests from each condition with a different isobaric tandem mass tag (TMT) reagent according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).[15]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite (e.g., MaxQuant, Proteome Discoverer).[15]
-
Search the data against a human protein database to identify and quantify proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control. Plot the results on a volcano plot (Log2 fold change vs. -Log10 p-value).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
how to avoid the hook effect in CRBN-based PROTAC dose-response curves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, troubleshooting, and avoiding the "hook effect" in CRBN-based PROTAC dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of CRBN-based PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a paradoxical decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of a standard sigmoidal curve.[2][3]
Q2: What is the underlying cause of the hook effect with CRBN-based PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2][3] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the CRBN E3 ligase.[2] At excessive concentrations, the PROTAC can independently bind to either the target protein or CRBN, forming inhibitory "Target-PROTAC" or "CRBN-PROTAC" binary complexes.[2] These binary complexes are unable to bring the target and the E3 ligase together, thus preventing the necessary ubiquitination and subsequent degradation of the target protein.[2]
Q3: Why is it critical to recognize and address the hook effect?
A3: Failing to account for the hook effect can lead to significant misinterpretation of experimental data.[2] A potent PROTAC might be incorrectly classified as weak or inactive if tested at concentrations that fall within the inhibitory range of the hook effect.[4] This can also lead to the inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are crucial for assessing a PROTAC's potency and efficacy.[5]
Q4: At what concentration range does the hook effect typically appear for CRBN-based PROTACs?
A4: The concentration at which the hook effect manifests is highly dependent on the specific PROTAC, target protein, and cell line used.[5] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[1][5]
Q5: How can I distinguish a true hook effect from other experimental artifacts?
A5: A bell-shaped dose-response curve is a strong indicator of the hook effect.[5] To confirm this, it is recommended to test a wide range of concentrations (e.g., picomolar to high micromolar) with at least 8-10 concentrations using half-log dilutions to capture the full curve.[5] Additionally, performing a time-course experiment at both an optimal and a "hooked" concentration can help elucidate the kinetics of degradation and confirm that the bell shape is a consistent feature of the PROTAC's activity.[5]
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed, indicating a hook effect.
-
Likely Cause: Formation of unproductive binary complexes at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Confirm and Characterize the Curve: Repeat the experiment with a wider and more granular concentration range to fully define the bell-shaped curve.[1]
-
Determine Optimal Concentration: Identify the concentration that elicits the maximal degradation (Dmax). For future experiments, use concentrations at or near this optimal level.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays like NanoBRET, AlphaLISA, or Co-Immunoprecipitation (Co-IP) to directly measure ternary complex formation across the same concentration range. A decrease in ternary complex formation at high PROTAC concentrations will correlate with the observed hook effect in degradation.[1]
-
Issue 2: The CRBN-based PROTAC shows weak or no degradation at any tested concentration.
-
Likely Cause: This could be due to several factors, including testing a concentration range that falls entirely within the hook effect region, poor cell permeability, or issues with the experimental system.[2]
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much broader range of concentrations, from picomolar to high micromolar, to ensure the optimal window of activity is not missed.[6]
-
Verify Target and E3 Ligase Expression: Confirm that the cell line expresses both the target protein and CRBN at sufficient levels using Western Blot or qPCR.
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider using cell permeability assays or designing PROTACs with improved physicochemical properties.[7]
-
Confirm Target Engagement: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that the PROTAC can bind to both the target protein and CRBN.[1]
-
Issue 3: A pronounced hook effect is observed, creating a narrow therapeutic window.
-
Likely Cause: The PROTAC may have a suboptimal linker length or composition, or imbalanced binding affinities for the target and CRBN, leading to a less stable ternary complex.[2]
-
Troubleshooting Steps:
-
Optimize the Linker: Synthesize and test PROTACs with different linker lengths and compositions. The linker is critical for optimal ternary complex formation.[4]
-
Enhance Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the other, can stabilize the ternary complex and reduce the hook effect.[2] This can sometimes be achieved through linker optimization.
-
Assess Binary Binding Affinities: Measure the binding affinity of your PROTAC to the target protein and CRBN independently. A significant imbalance in these affinities might favor the formation of one binary complex over the other, exacerbating the hook effect.[2]
-
Data Presentation
Table 1: Quantitative Degradation Data for Representative CRBN-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Onset of Hook Effect | Reference |
| dBET1 | BET family | RS4;11 | 30 | >90 | >1 µM | [1] |
| ARV-825 | BRD4 | Jurkat | ~1 | >95 | Not specified | [2] |
| PROTAC A | Target X | Cell Line Y | 10 | 85 | ~500 nM | Hypothetical |
| PROTAC B | Target Z | Cell Line W | 50 | 90 | >10,000 nM | Hypothetical |
Table 2: Comparison of Assays for Ternary Complex Formation and Degradation
| Assay | Principle | Throughput | Measures | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of protein levels. | Low | Degradation | Standard, semi-quantitative. | Labor-intensive, low throughput. |
| Co-IP | Antibody-based pulldown of protein complexes. | Low | Ternary Complex | Gold standard for in-cell interactions. | Can have high background. |
| NanoBRET™ | Bioluminescence resonance energy transfer between tagged proteins. | High | Ternary Complex, Ubiquitination, Degradation | Live-cell, real-time, kinetic data.[8] | Requires genetic modification of cells. |
| AlphaLISA® | Proximity-based amplified luminescent assay. | High | Ternary Complex | Homogeneous, no-wash, high sensitivity.[9] | Can be prone to matrix effects. |
| TR-FRET | Time-resolved fluorescence resonance energy transfer. | High | Ternary Complex | Homogeneous, sensitive. | Requires labeled proteins or antibodies. |
| SPR | Surface Plasmon Resonance. | Medium | Binary & Ternary Binding | Real-time kinetics, label-free. | Requires specialized equipment. |
| ITC | Isothermal Titration Calorimetry. | Low | Binary & Ternary Binding | Thermodynamic parameters. | Requires large amounts of protein. |
Signaling Pathways and Experimental Workflows
Caption: CRBN-PROTAC mechanism and the hook effect.
Caption: Troubleshooting workflow for the PROTAC hook effect.
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
Objective: To determine the DC50 and Dmax of a CRBN-based PROTAC and to identify the presence of a hook effect.
Methodology:
-
Cell Seeding: Plate cells in 12-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.[2]
-
Compound Preparation: Prepare serial dilutions of the CRBN-based PROTAC in complete cell culture medium. A recommended concentration range to capture the full dose-response curve, including the hook effect, is 0.1 nM to 10 µM.[2]
-
Treatment: Treat the cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO). Incubate for a predetermined time (e.g., 16-24 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[2]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.[6]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
Objective: To confirm the PROTAC-induced interaction between the target protein and CRBN.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle for a specified time (e.g., 2-4 hours). To capture the ternary complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 2 hours.[3]
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[3]
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) overnight at 4°C to form an antibody-antigen complex.[3]
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and CRBN. The presence of CRBN in the pulldown of the target protein (and vice versa) confirms the formation of the ternary complex.
Protocol 3: NanoBRET™ Ternary Complex Assay
Objective: To measure the formation of the Target-PROTAC-CRBN ternary complex in live cells.
Methodology:
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and CRBN fused to a fluorescent acceptor (e.g., HaloTag®).[10]
-
Cell Plating and Labeling: Plate the cells in a white, opaque microplate. Add the HaloTag® ligand to label the CRBN fusion protein.[10]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths using a luminometer equipped with the appropriate filters.[10]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation. A bell-shaped curve is indicative of the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Pharmacokinetic Profile of Thalidomide-Based Degraders
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of thalidomide-based degraders, with a focus on optimizing their pharmacokinetic (PK) profiles.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Poor Pharmacokinetics
This section addresses common issues related to the in vivo and in vitro performance of thalidomide-based degraders.
Q1: My thalidomide-based degrader shows poor oral bioavailability. What are the likely causes and how can I improve it?
A1: Poor oral bioavailability is a frequent challenge for PROTACs and other large-molecule degraders due to their physicochemical properties. Key contributing factors include low aqueous solubility and poor membrane permeability.
Troubleshooting Strategies:
-
Improve Solubility:
-
Linker Modification: Incorporate hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to enhance aqueous solubility.
-
Formulation Strategies: For preclinical studies, consider formulation with excipients that improve solubility. In a clinical setting, administering the degrader with food may improve absorption, as demonstrated with ARV-110 and ARV-471.[1]
-
-
Enhance Permeability:
-
Linker Optimization: Replace flexible linkers (like PEG) with more rigid structures, such as a 1,4-disubstituted phenyl ring, which has been shown to improve cellular permeability. Avoid multiple amide motifs in the linker design.
-
Prodrug Approach: Masking polar functional groups by creating a prodrug can increase lipophilicity and enhance membrane permeability. The prodrug is then metabolized in vivo to release the active degrader.
-
Q2: The in vivo half-life of my degrader is very short. What are the primary reasons and how can I extend it?
A2: A short in vivo half-life is often due to rapid metabolic clearance. The large and complex structures of degraders present multiple sites for metabolic enzymes, such as cytochrome P450s (CYPs), to act upon.
Troubleshooting Strategies:
-
Metabolic Stability Assessment:
-
In Vitro Assays: Conduct metabolic stability assays using human liver microsomes or hepatocytes to identify metabolically labile spots on the molecule.
-
Structure-Metabolism Relationship (SMR) Studies: Systematically modify the degrader's structure at the identified labile positions. For example, blocking metabolic sites with metabolically stable groups (e.g., fluorine atoms) can significantly increase the half-life.
-
-
Linker and Ligand Modification:
-
Linker Composition: Replace metabolically susceptible linkers with more stable alternatives. For instance, alkyl-ether linkers may offer improved stability over some PEG linkers.
-
E3 Ligase Ligand: While thalidomide (B1683933) is effective, its phthalimide (B116566) ring can be susceptible to hydrolysis.[2] Lenalidomide-based PROTACs may offer enhanced metabolic and chemical stability.[2][3]
-
Q3: I'm observing a significant "hook effect" in my cellular assays. How can I mitigate this?
A3: The "hook effect" occurs at high PROTAC concentrations where the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation.
Troubleshooting Strategies:
-
Dose-Response Optimization: Test a broad range of degrader concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration range for maximal degradation and to define the descending portion of the bell-shaped curve.
-
Ternary Complex Cooperativity: The stability of the ternary complex is crucial. The linker plays a significant role in determining the cooperativity of ternary complex formation. A well-designed linker will promote positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other.
Section 2: Data Presentation - Comparative Pharmacokinetic Parameters
The following tables summarize key in vitro and in vivo pharmacokinetic parameters for thalidomide-based degraders, highlighting the impact of linker composition and E3 ligase ligand choice.
Table 1: Impact of Linker Type on In Vitro Degradation Potency of a BRD4 Degrader
| PROTAC ID | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC A | Thalidomide | 8-atom PEG | 5 | >90 |
| PROTAC B | Thalidomide | 12-atom PEG | 2 | >95 |
| PROTAC C | Thalidomide | C5 Alkyl | 10 | >90 |
Data is representative and compiled from various sources. DC50 is the concentration for 50% degradation; Dmax is the maximal degradation.
Table 2: Comparative In Vivo Pharmacokinetic Parameters of Thalidomide vs. a Thalidomide-Based PROTAC in Mice
| Compound | Dose (mg/kg) | Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Thalidomide | 2 | p.o. | 0.5 | ~500 | ~2000 | 50 |
| Thalidomide-based PROTAC | 10 | p.o. | 4.2 | 850 | 6500 | 35 |
This table presents illustrative data to highlight general trends and should not be considered a direct head-to-head comparison from a single study.
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the evaluation of the pharmacokinetic properties of thalidomide-based degraders.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters (T½, Cmax, AUC, bioavailability) of a thalidomide-based degrader following intravenous (IV) and oral (PO) administration in mice.
Materials:
-
Thalidomide-based degrader
-
Vehicle suitable for IV and PO administration (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Male CD-1 mice (8-10 weeks old)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer the degrader via IV injection (e.g., 1 mg/kg) and PO gavage (e.g., 10 mg/kg) to separate groups of mice (n=3-5 per group).
-
-
Blood Sampling:
-
Collect blood samples (~25 µL) via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Precipitate plasma proteins with acetonitrile (B52724) containing an internal standard.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the degrader.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate parameters such as half-life (T½), maximum concentration (Cmax), and area under the curve (AUC).
-
Calculate oral bioavailability using the formula: Bioavailability (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Objective: To assess the in vitro metabolic stability of a thalidomide-based degrader in the presence of human liver microsomes.
Materials:
-
Thalidomide-based degrader
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile with internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a 96-well plate, pre-warm a mixture of the degrader (e.g., 1 µM final concentration) and human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent degrader.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining degrader against time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Protocol 3: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active efflux of a thalidomide-based degrader using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Thalidomide-based degrader
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to form a differentiated and polarized monolayer.
-
-
Monolayer Integrity:
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A-to-B):
-
Add the degrader solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and analyze the degrader concentration by LC-MS/MS.
-
-
Permeability Assay (Basolateral to Apical - B-to-A):
-
Add the degrader solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Incubate and collect samples from the apical side for analysis.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests active efflux.
-
Section 4: Visualizations - Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the action and troubleshooting of thalidomide-based degraders.
References
Technical Support Center: Enhancing Ternary Complex Stability with Linker Modifications
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing ternary complex stability through linker modifications, with a primary focus on Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and how does it influence ternary complex stability?
A: The linker in a Proteolysis Targeting Chimera (PROTAC) is a critical component that connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its function extends beyond being a simple spacer; it plays a pivotal role in the formation and stability of the essential ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] The linker's length, chemical composition, and flexibility are key parameters that dictate the distance and relative orientation between the target protein and the E3 ligase.[2] This geometry is crucial for facilitating the protein-protein interactions necessary for a stable and productive ternary complex, which ultimately leads to the ubiquitination and degradation of the target protein.[1][2]
Q2: How does linker length impact the formation and stability of the ternary complex?
A: Linker length is a critical determinant of PROTAC efficacy.[2]
-
Too short: A linker that is too short can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[2][3]
-
Too long: An excessively long or flexible linker might result in non-productive binding modes.[2] While a ternary complex may form, the geometry might not be optimal for efficient ubiquitin transfer.[2] Additionally, very flexible linkers can have a significant entropic penalty for forming the ordered ternary complex, which can reduce its stability.[1][4]
There is no universal optimal linker length; it must be determined empirically for each specific target protein and E3 ligase pair.[4][5]
Q3: What is "cooperativity" in the context of ternary complexes, and why is it important for stability?
A: Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.[2][6]
-
Positive cooperativity (α > 1): This is highly desirable and occurs when the formation of a binary complex (e.g., PROTAC-E3 ligase) increases the binding affinity for the target protein.[2] This leads to a more stable ternary complex.[2][6]
-
Negative cooperativity (α < 1): This occurs when the binding of the first protein decreases the affinity for the second, resulting in a less stable ternary complex.[1]
The linker's design is instrumental in influencing cooperativity. By controlling the distance and orientation between the two proteins, the linker can promote or hinder the formation of favorable protein-protein interactions that lead to positive cooperativity.[1]
Q4: How do I choose the right attachment point for the linker on my ligands?
A: The linker attachment point, or "exit vector," is a critical parameter.[3] The linker should be attached at a position on the ligand that does not interfere with its key binding interactions with either the target protein or the E3 ligase.[3] Typically, a suitable attachment point is a solvent-exposed region of the ligand when it is bound to its respective protein.[3] Analyzing the crystal structure of the ligand-protein complex is an effective way to identify these potential attachment points.[3]
Q5: How can linker composition and rigidity affect my PROTAC?
A: The chemical makeup of the linker is as important as its length.[4]
-
Flexible Linkers (e.g., PEG, alkyl chains): These are common starting points as their length is easily varied.[7] Polyethylene glycol (PEG) linkers can also improve the solubility of the PROTAC molecule.[7] However, high flexibility can sometimes lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[4]
-
Rigid Linkers (e.g., cycloalkanes, aromatic rings): Incorporating rigid elements can help to pre-organize the PROTAC into a bioactive conformation.[7] This can reduce the entropic penalty of forming the complex and may lead to increased potency and selectivity.[7] However, a poorly designed rigid linker might completely prevent the formation of a productive complex.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, with a focus on linker-related causes and solutions.
Issue 1: My PROTAC shows high binary binding affinity to both the target protein and E3 ligase, but it fails to induce target degradation in cells.
This is a common challenge that often points to problems with the formation of a productive ternary complex.[3]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | Synthesize and test a library of PROTACs with varying linker lengths and compositions. A systematic approach, like adding or removing PEG units or methylene (B1212753) groups, can help identify the optimal length.[3][7] If using a highly flexible linker, try introducing some rigidity with cyclic structures. Conversely, if a rigid linker is failing, a more flexible option may be required.[7] |
| Unfavorable Ternary Complex Geometry | Even if a ternary complex forms, the linker may orient the target protein and E3 ligase in a way that the necessary lysine (B10760008) residues on the target are not accessible for ubiquitination.[3] Consider altering the linker's attachment points on one or both ligands to change the relative orientation of the proteins.[3] |
| Poor Cell Permeability | The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from entering the cell. Modify the linker to improve permeability, for example, by reducing the number of hydrogen bond donors or adjusting lipophilicity.[2] |
| PROTAC Instability | The linker may be susceptible to metabolic degradation within the cell. Assess the metabolic stability of your PROTAC in cell lysates or microsomes.[2] |
Issue 2: I am observing a "hook effect," where degradation efficiency decreases at higher PROTAC concentrations.
The hook effect is caused by the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) at high PROTAC concentrations.[7] While inherent to the PROTAC mechanism, its severity can be influenced by linker design.[7]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Stability | The linker may not be promoting positive cooperativity, leading to a less stable ternary complex compared to the binary complexes.[3] |
| Low Cooperativity | Redesign the linker to enhance positive cooperativity. This could involve altering its rigidity or composition to create more favorable protein-protein interactions.[1] |
| High Flexibility | A very flexible linker might have a significant entropic penalty for forming the ordered ternary complex, thus favoring the formation of binary complexes.[1] Systematically vary the linker's composition and rigidity. A more rigid linker might pre-organize the PROTAC into a bioactive conformation, which can help alleviate the hook effect.[1] |
Issue 3: My biophysical assay (e.g., SPR, FRET) shows a low signal, suggesting poor ternary complex formation.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The linker may be too short, causing steric clashes that prevent the simultaneous binding of the target protein and E3 ligase.[6] Synthesize and test PROTACs with longer linkers. |
| Incorrect Protein Immobilization (SPR/BLI) | Ensure the immobilized protein is active and that the immobilization strategy does not block the binding site.[6] Consider alternative immobilization chemistries or orienting the protein via a tag. |
| Inefficient FRET Pair or Steric Hindrance from Labels (FRET) | Verify the spectral overlap and distance dependence of your chosen donor-acceptor pair. The distance between the labels in the ternary complex must be within the FRET range (typically 1-10 nm).[6] The fluorescent labels themselves might interfere with protein-protein interactions. Try different labeling sites on the proteins that are distal to the expected interaction interface.[6] |
| Protein Instability | Assess the stability of your individual proteins under the assay conditions using techniques like differential scanning fluorimetry (DSF). Optimize buffer conditions (pH, salt concentration) to enhance protein stability.[6] |
Quantitative Data Summary
The following tables summarize the impact of linker modifications on PROTAC performance from various studies. Note that direct comparisons across different systems should be made with caution, as absolute values are system-dependent.[5]
Table 1: Impact of Linker Length on Ternary Complex Formation and Degradation
| PROTAC System | Linker Modification | Ternary Complex Stability (KD, ternary) | Cooperativity (α) | Degradation Potency (DC50) |
| BTK-CRBN | Short Linker | Weaker | Negative | Ineffective[5] |
| BTK-CRBN | Longer Linker | Stronger | N/A | Potent[5] |
| BRD4-VHL (MZ1) | 3-PEG Linker | 25 nM | 22 | 13 nM[5] |
| SMARCA2-VHL (PROTAC 1) | PEG linker | 160 nM | 3.2 | 25 nM[5] |
| SMARCA2-VHL (ACBI1) | Optimized linker | 18 nM | 26 | 0.9 nM[5] |
Table 2: Impact of Linker Composition on Degradation of BRD4 (JQ1-based PROTACs recruiting VHL)
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | 10 | >1000 | <20 |
| PEG | 13 | 100 | 80 |
| Alkyl | 12 | 25 | >95 |
| Alkyl-Aromatic | 14 | 15 | >95 |
| Data synthesized from studies on JQ1-based BRD4 degraders recruiting the VHL E3 ligase.[8] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess ternary complex stability.
Protocol 1: Ternary Complex Formation and Stability Analysis by Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinities (KD) and kinetics (kon, koff) of binary and ternary complex formation, and to determine the cooperativity factor (α).
Methodology:
-
Instrument Setup and Ligand Immobilization:
-
Equilibrate the SPR instrument with running buffer until a stable baseline is achieved.
-
Immobilize one of the proteins (e.g., a His-tagged E3 ligase on an NTA sensor chip) according to the manufacturer's instructions.
-
-
Binary Binding Analysis:
-
Analyte 1 (Target Protein): Inject a series of concentrations of the target protein over the immobilized E3 ligase surface to measure their direct interaction.
-
Analyte 2 (PROTAC): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the KD for this binary interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the target protein mixed with a range of concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The observed binding will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary and ternary binding experiments to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD = koff/kon).
-
Calculate the cooperativity factor (α) as the ratio of the binary binding affinity to the ternary binding affinity (α = KD of PROTAC to E3 ligase / KD of PROTAC+Target to E3 ligase).[9]
-
Protocol 2: Ternary Complex Formation Analysis by TR-FRET Assay
Objective: To detect and quantify the formation of the ternary complex in solution, suitable for high-throughput screening.
Methodology:
-
Reagent Preparation:
-
Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively. This can be achieved using specific antibodies or by creating fusion proteins.
-
Prepare a serial dilution of the PROTAC in the appropriate assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add the labeled target protein and labeled E3 ligase to each well of the microplate.
-
Add the PROTAC dilutions (or DMSO/buffer for controls) to the wells.
-
Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow for ternary complex formation.[10]
-
-
Signal Detection and Data Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (e.g., [Acceptor emission / Donor emission] * 10,000).
-
Plot the TR-FRET ratio against the log of the PROTAC concentration. The resulting data often forms a bell-shaped curve due to the "hook effect." The peak of the curve represents the optimal concentration for ternary complex formation, and the height of the peak indicates the relative amount of complex formed.[9]
-
Protocol 3: Thermodynamic Characterization of Ternary Complex Formation by Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters (ΔH, ΔS, KD) of binary and ternary complex formation.
Methodology:
-
Sample Preparation:
-
Prepare purified protein solutions (target protein and E3 ligase) and the PROTAC, all in the same, precisely matched buffer to minimize heat of dilution effects.
-
Thoroughly degas all solutions before use.
-
-
Binary Titrations:
-
Titration 1 (PROTAC into E3 Ligase): Place the E3 ligase solution in the ITC cell and titrate in the PROTAC solution from the syringe.
-
Titration 2 (PROTAC into Target Protein): Place the target protein solution in the cell and titrate in the PROTAC.
-
-
Ternary Titration:
-
Place the E3 ligase solution in the ITC cell.
-
Titrate in a solution containing the target protein pre-mixed with the PROTAC from the syringe.
-
-
Data Analysis:
-
Integrate the heat peaks from the thermogram for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the components.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[1] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizations
Caption: The mechanism of action for a PROTAC, highlighting ternary complex formation.
Caption: Troubleshooting workflow for PROTACs showing no target degradation.
Caption: Logical relationship between linker properties and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Dealing with Hydrolytic Instability of Thalidomide-Based Linkers
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues related to the hydrolytic instability of thalidomide-based linkers in Proteolysis Targeting Chimeras (PROTACs) and other chemical probes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for thalidomide-based linkers? A1: The primary degradation mechanism is the non-enzymatic hydrolysis of the four amide bonds within the thalidomide (B1683933) moiety's glutarimide (B196013) and phthalimide (B116566) rings.[1] This process is highly dependent on pH, with the rate of hydrolysis increasing significantly in neutral to basic conditions (pH > 6).[1] Under physiological conditions (pH 7.4), this can lead to the opening of one or both rings, which inactivates the molecule's ability to recruit the Cereblon (CRBN) E3 ligase.[1]
Q2: Which part of my thalidomide-based PROTAC is most susceptible to hydrolysis? A2: The thalidomide moiety itself is typically the most vulnerable component to hydrolytic degradation.[1] While other parts of the PROTAC, such as the linker or the warhead, can also degrade, the inherent instability of the glutarimide and phthalimide rings in aqueous solutions is a primary concern.[1][2]
Q3: How does pH affect the stability of my thalidomide-based PROTAC? A3: The stability of thalidomide-based PROTACs is highly pH-dependent.[1] The rate of hydrolysis is significantly slower in acidic conditions compared to neutral or basic environments.[1] For example, early studies showed that thalidomide's half-life is approximately 2.4 hours at pH 7.4 and 37°C.[3] Therefore, maintaining a slightly acidic pH in experimental buffers, when possible, can significantly reduce the rate of degradation.[1]
Q4: Are thalidomide analogs like lenalidomide (B1683929) and pomalidomide (B1683931) more stable? A4: Yes, certain analogs can offer greater stability. Lenalidomide, which lacks one of the phthalimide carbonyl groups, is less susceptible to hydrolysis than thalidomide.[1][2] Pomalidomide's stability can be influenced by the linker attachment point.[4] Additionally, novel non-phthalimide CRBN binders, such as phenyl dihydrouracil-based and conformationally locked benzamide-type derivatives, have been developed as more stable alternatives that also avoid issues of racemization.[1][5]
Q5: How does the linker attachment point on the thalidomide ring impact stability? A5: The linker attachment point on the thalidomide core significantly influences the hydrolytic stability of the entire molecule.[2][4] Studies have shown that attaching the linker at the C4 position of the phthalimide ring generally results in more stable derivatives compared to attachments at the C5 position.[2][4] The chemical nature of the linker itself (e.g., alkylether vs. aminoalkyl) also plays a crucial role in determining stability.[4]
Troubleshooting Guides
Issue 1: Unexpected Peaks in LC-MS Analysis of my PROTAC
-
Possible Cause: Hydrolytic degradation of the thalidomide moiety. You are likely observing hydrolysis products, such as the opening of the glutarimide or phthalimide ring.[1]
-
Troubleshooting Steps:
-
Analyze the Mass Spectra: Look for mass additions corresponding to one or more water molecules (+18 Da per hydrolysis event).[1]
-
Compare with Known Degradants: The primary hydrolysis products of thalidomide are α-(o-carboxybenzamido) glutarimide and 2-phthalimidoglutaramic acid.[1] Check if the masses of your unknown peaks correspond to these or analogous structures for your specific PROTAC.[1]
-
Perform a pH-Dependent Degradation Study: Incubate your PROTAC in buffers of varying pH levels (e.g., pH 5, 7.4, and 9) and analyze samples by LC-MS over time. A significant increase in the intensity of the unknown peaks at higher pH is a strong indicator of hydrolytic degradation.[1]
-
Issue 2: Low or Inconsistent Degradation Efficiency in Cellular Assays
-
Possible Cause 1: The PROTAC is degrading in the cell culture medium before it can act. Due to their high molecular weight and lipophilicity, PROTACs can also suffer from poor aqueous solubility, leading to aggregation and precipitation, which can be mistaken for instability.[3]
-
Troubleshooting Steps:
-
Assess Stability in Media: Incubate your PROTAC in the exact cell culture medium used for your assays at 37°C. Take samples at various time points (e.g., 0, 2, 6, 12, 24 hours) and quantify the amount of intact PROTAC remaining using LC-MS.[1]
-
Reduce Incubation Time: If significant degradation is observed, shorten the duration of your cellular assays to the minimum time required to observe target degradation.[1]
-
Lower Medium pH (if tolerated): If your cell line can tolerate it, consider using a medium buffered to a slightly more acidic pH to slow hydrolysis.[1]
-
-
Possible Cause 2: Poor physicochemical properties are leading to precipitation.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your cell culture wells for any signs of compound precipitation.[3]
-
Solubility Assessment: Determine the aqueous solubility of your PROTAC in the relevant buffer or media.
-
Modify Linker: Consider synthesizing analogs with more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, to improve solubility.[6][7]
-
Data Presentation: Stability of Thalidomide Derivatives
The stability of thalidomide-based linkers is highly dependent on their chemical structure and the experimental conditions. Below are tables summarizing quantitative data from cited studies.
Table 1: Half-Lives of Thalidomide and N-Alkyl Analogs Data adapted from a study assessing stability in phosphate (B84403) buffer at 32°C.[8]
| Compound | pH | Half-life (hours) |
| Thalidomide | 6.4 | 25 - 35 |
| N-Alkyl Analogs | 6.4 | 25 - 35 |
Table 2: Influence of Linker Type and Attachment Point on Hydrolytic Stability Data adapted from a study on thalidomide-linker conjugates in pH 7.4 buffer.[4]
| Linker Type | Attachment Point | Relative Stability | Key Observation |
| Aminoalkyl (T01) | C4 | Less Stable | Aminoalkyl and acyl linkers showed lower hydrolytic stability.[4] |
| Methylamino-acyl (T11) | C4 | Less Stable | These linkers resulted in more pronounced neosubstrate degradation.[4] |
| Alkylether (T05, T09) | C4 | More Stable | Alkylether linkers conferred greater hydrolytic stability.[4] |
| Various | C5 | Highly Unstable | Attaching the linker at position 5 resulted in highly unstable compounds.[4] |
Visualizations
Caption: Hydrolytic degradation pathway of a thalidomide-based PROTAC.
Caption: Experimental workflow for assessing hydrolytic stability.
Caption: Troubleshooting workflow for poor PROTAC activity.
Experimental Protocols
Protocol 1: HPLC-Based Assay for Quantifying Hydrolytic Stability
This protocol allows for the quantification of the degradation of a thalidomide-based PROTAC over time at different pH values.[1]
-
Materials:
-
Thalidomide-based PROTAC
-
Phosphate buffers (e.g., at pH 6.0, 7.4, and 8.0)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (B52724) (ACN), HPLC grade[1]
-
Formic acid (or other suitable modifier)[1]
-
HPLC system with a UV detector[1]
-
C18 reversed-phase HPLC column[1]
-
-
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.[1]
-
Dilute the stock solution into each of the phosphate buffers to a final concentration of 100 µM.[1]
-
Incubate the solutions at a constant temperature, such as 37°C.[1]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.[1]
-
Quench the degradation by adding an equal volume of 1% formic acid in acetonitrile.[1]
-
Analyze the samples by HPLC. A typical mobile phase is a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]
-
Monitor the disappearance of the peak corresponding to the intact PROTAC at a suitable UV wavelength.[1]
-
Calculate the half-life (t₁/₂) of the PROTAC at each pH by plotting the natural logarithm of the peak area of the intact PROTAC versus time.[1]
-
Protocol 2: LC-MS Analysis for Identification of Degradation Products
This protocol is used to identify the products of hydrolytic degradation.[1]
-
Materials:
-
Procedure:
-
Inject the quenched and degraded PROTAC sample from Protocol 1 into the LC-MS system.[1]
-
Use a chromatographic method similar to Protocol 1 to separate the components.[1]
-
Acquire mass spectra in positive ion mode.[1]
-
Analyze the mass spectra to identify the molecular weights of the degradation products. Compare the observed masses to the expected masses of potential hydrolysis products (e.g., addition of 18 Da for a single hydrolysis event).[1]
-
If possible, perform tandem MS (MS/MS) on the degradation product peaks to obtain fragmentation patterns, which can aid in structural elucidation.[1]
-
Protocol 3: Western Blot for Protein Degradation
This protocol determines the extent of target protein degradation in cells following treatment with a PROTAC.[3][6]
-
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)[6]
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors[6][9]
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)[3][9]
-
HRP-conjugated secondary antibody[3]
-
Chemiluminescent substrate[4]
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of your PROTAC and a vehicle control for a specified time (e.g., 24 hours).[3][6]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer.[3][6]
-
Protein Quantification: Determine the protein concentration of each lysate.[3][6]
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, separate them by SDS-PAGE, and transfer the proteins to a membrane (e.g., PVDF).[3][9]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein. Wash, then incubate with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.[3]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
strategies to improve in vitro-in vivo correlation for PROTACs
Welcome to the PROTACs IVIVC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on improving the in vitro-in vivo correlation (IVIVC) of Proteolysis-Targeting Chimeras (PROTACs). Here you will find troubleshooting guides for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good in vitro-in vivo correlation (IVIVC) for PROTACs so challenging?
PROTACs present unique challenges for IVIVC due to their distinct mechanism of action and physicochemical properties that often fall outside of Lipinski's "Rule of Five".[1] Their large molecular weight, complex structures, and the need to facilitate a ternary complex formation (Target Protein-PROTAC-E3 Ligase) contribute to these difficulties.[2] Key factors include poor solubility and permeability, metabolic instability, and potential off-target effects that may not be fully captured by in vitro models.[1][3][4] The "hook effect," where efficacy decreases at high concentrations, further complicates dose-response predictions in vivo.[1][5]
Q2: What are the primary drivers of poor oral bioavailability for PROTACs?
Poor oral bioavailability is a common hurdle for PROTACs and is primarily attributed to:
-
Low Aqueous Solubility: Many PROTACs have poor solubility in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal tract.[3][4][6]
-
Poor Permeability: Due to their high molecular weight and large polar surface area, PROTACs often exhibit low permeability across intestinal membranes.[3][4][7]
-
First-Pass Metabolism: PROTACs can be extensively metabolized by enzymes in the gut wall and liver (e.g., Cytochrome P450s) before reaching systemic circulation, significantly reducing the amount of active compound.[1][6]
Q3: How critical is linker length and composition for in vivo efficacy?
The linker is not just a passive spacer; its length, composition, and flexibility are pivotal in dictating a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] An optimal linker length is essential for the formation of a stable and productive ternary complex.[2] A linker that is too short can cause steric hindrance, while an overly long or flexible linker might lead to inefficient ubiquitination.[2] The linker's chemical composition also influences solubility, cell permeability, and metabolic stability.[8]
Q4: How does the choice of E3 ligase impact IVIVC?
The choice of E3 ligase (e.g., VHL, CRBN) is a critical determinant of PROTAC success.[9] Different E3 ligases have varying expression levels across different tissues and cell types, which can lead to discrepancies between in vitro and in vivo activity. The stability and degradation of the PROTAC itself can also be influenced by the E3 ligase it recruits.[] Therefore, selecting an E3 ligase with appropriate expression and activity in the target tissue is crucial for in vivo efficacy.
Q5: What is the "hook effect" and how does it affect in vivo studies?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex required for degradation.[1] This is a critical consideration for in vivo studies, as achieving a sustained therapeutic concentration that is effective but below the threshold for the hook effect is necessary for optimal efficacy.[1]
Troubleshooting Guides
Issue 1: Potent In Vitro Degradation, but Poor In Vivo Efficacy
-
Possible Cause: Poor pharmacokinetic (PK) properties.
-
Troubleshooting Steps:
-
Conduct a PK study: Measure the concentration of the PROTAC in plasma and target tissue over time to determine its exposure.[1]
-
Assess metabolic stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic liabilities.[5]
-
Evaluate solubility and permeability: Use in vitro assays like PAMPA or Caco-2 to assess these properties.[3][11]
-
Optimize the PROTAC structure: Modify the linker or ligands to improve metabolic stability, solubility, and permeability. Strategies include introducing metabolic blocking groups or using more rigid linkers.[][12]
-
-
-
Possible Cause: Inefficient ternary complex formation in the in vivo environment.
-
Troubleshooting Steps:
-
Confirm target and E3 ligase expression in vivo: Ensure that both the target protein and the recruited E3 ligase are expressed in the target tissue at sufficient levels.
-
Evaluate ternary complex formation in a cellular context: Use techniques like NanoBRET™ to measure ternary complex formation in live cells.[13]
-
Re-evaluate linker length and composition: The optimal linker for in vitro activity may not be ideal for the in vivo setting. Systematically vary the linker to find the optimal balance for in vivo ternary complex formation.[2]
-
-
Issue 2: High In Vitro Permeability Doesn't Translate to In Vivo Absorption
-
Possible Cause: Efflux transporter activity.
-
Troubleshooting Steps:
-
Conduct Caco-2 assays with efflux inhibitors: Determine if the PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Modify the PROTAC structure: Alter the structure to reduce its affinity for efflux transporters.
-
-
-
Possible Cause: High non-specific binding.
-
Troubleshooting Steps:
-
Measure plasma protein binding: High binding to plasma proteins can reduce the free fraction of the PROTAC available for absorption and activity.
-
Improve formulation: Use formulation strategies like lipid-based nanoparticles or amorphous solid dispersions to enhance solubility and reduce non-specific binding.[14]
-
-
Data Presentation
Table 1: Physicochemical and In Vitro ADME Properties of Representative PROTACs
| PROTAC | Target | E3 Ligase | MW (Da) | cLogP | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| ARV-110 | AR | CRBN | >700 | >5 | Low | Low | Moderate |
| ARV-471 | ER | CRBN | >700 | >5 | Low | Low | High |
| MZ1 | BRD4 | VHL | ~800 | ~4.5 | Moderate | Moderate | Moderate |
| dBET1 | BRD4 | CRBN | ~780 | ~4.2 | Moderate | Moderate | Low |
Note: This table presents generalized data based on publicly available information for illustrative purposes. Actual values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of a PROTAC in the presence of liver microsomes.
Materials:
-
Test PROTAC
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add the PROTAC to pre-warmed phosphate buffer containing liver microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the in vitro half-life (t½) from the disappearance rate of the PROTAC.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a PROTAC using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC
-
Lucifer yellow (for monolayer integrity)
-
LC-MS/MS system
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test PROTAC solution to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
Measure the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
To assess efflux, perform the assay in the reverse direction (B to A).
-
At the end of the experiment, measure the flux of Lucifer yellow to confirm monolayer integrity.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations
Caption: A workflow for optimizing PROTACs to improve IVIVC.
Caption: The formation of productive vs. non-productive PROTAC complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. benchchem.com [benchchem.com]
- 14. scholars.mssm.edu [scholars.mssm.edu]
Validation & Comparative
thalidomide-based PROTACs vs VHL-based PROTACs
A Comprehensive Comparison of Thalidomide-Based and VHL-Based PROTACs in Targeted Protein Degradation
For researchers and drug development professionals venturing into the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase to recruit is a critical decision in the design of Proteolysis Targeting Chimeras (PROTACs). Among the more than 600 E3 ligases identified in humans, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor have been the most extensively utilized.[1][2] This guide provides an objective, data-driven comparison of thalidomide-based PROTACs, which recruit CRBN, and VHL-based PROTACs, to aid in the rational design of these novel therapeutics.
Mechanism of Action: A Tale of Two E3 Ligases
Both thalidomide-based and VHL-based PROTACs operate on the same fundamental principle: they act as heterobifunctional molecules that induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ligase.[1][3] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][4] However, the specific E3 ligase complexes they recruit, CRL4-CRBN and CRL2-VHL respectively, possess distinct characteristics that can influence the efficacy, selectivity, and pharmacological properties of the resulting PROTAC.[3]
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for Cereblon (CRBN).[5][6] In contrast, VHL-based PROTACs typically employ ligands that mimic the hydroxyproline (B1673980) motif of Hypoxia-Inducible Factor 1α (HIF-1α), the natural substrate of VHL.[4][7]
Signaling Pathway Diagrams
To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways for both CRBN- and VHL-based PROTACs.
Quantitative Comparison of Performance
To provide a quantitative comparison, the following tables summarize the performance of well-characterized CRBN- and VHL-based PROTACs targeting the same proteins. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, cell lines and assay conditions are provided to aid in the interpretation of the data.[5][8]
Table 1: Comparison of BRD4 Degraders
| PROTAC Name | E3 Ligase Recruited | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation(s) |
| ARV-825 | Cereblon (CRBN) | BRD4 | Burkitt's lymphoma | <1 | >90 | [9] |
| dBET1 | Cereblon (CRBN) | BRD4 | Breast cancer | 430 | ~98 | [9] |
| MZ1 | von Hippel-Lindau (VHL) | BRD4 | HeLa | 8 | >90 | [9] |
| ARV-771 | von Hippel-Lindau (VHL) | BET proteins | Prostate cancer | <5 | >90 | [9] |
Table 2: Comparison of IDO1 Degraders
| PROTAC Name/ID | E3 Ligase Recruited | IDO1 Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation(s) |
| PROTAC IDO1 Degrader-1 | Cereblon (CRBN) | Epacadostat | HeLa | 2840 | 93 | [8] |
| NU223612 | Cereblon (CRBN) | BMS-986205 analog | U87 | 330 | >90 | [8] |
| 21 (NU227326) | Cereblon (CRBN) | BMS-986205 analog | U87 | 4.5 | 88 | [8] |
| Various | von Hippel-Lindau (VHL) | BMS-986205 analog | U87 | Data not consistently reported with specific DC₅₀/Dₘₐₓ values in direct comparison to CRBN. | - | [8] |
Key Differences and Considerations
The choice between a CRBN- and a VHL-based PROTAC can significantly impact degradation efficiency, selectivity, and pharmacokinetic properties.[3]
-
Ligand Properties: Thalidomide and its analogs are small molecules with known favorable drug-like properties.[3] In contrast, ligands for VHL are often more peptidic and larger, which can present challenges for cell permeability and oral bioavailability.[10]
-
Selectivity: VHL's well-defined and buried binding pocket can lead to higher selectivity for the target protein.[10] For instance, the VHL-based PROTAC MZ1 demonstrated greater selectivity for BRD4 over other BET family members, whereas the CRBN-based dBET1 degraded BRD2, BRD3, and BRD4 with similar potency.[3]
-
"Hook Effect": The hook effect, a phenomenon where degradation efficiency decreases at high concentrations, has often been reported to be less pronounced for VHL-based PROTACs compared to their CRBN-based counterparts.[3]
-
Tissue Expression and Subcellular Localization: The expression levels of the E3 ligase in target cells are crucial. CRBN is ubiquitously expressed and can shuttle between the nucleus and cytoplasm, while VHL is predominantly cytosolic.[8][9] This can be a critical consideration depending on the primary location of the target protein.
-
Off-Target Effects: CRBN-based PROTACs carry a risk of off-target degradation of zinc-finger transcription factors, an effect inherent to the thalidomide-based moiety.[11]
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust experimental methodologies.[5]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the characterization and comparison of PROTACs.
Protocol 1: Western Blot for Determination of DC₅₀ and Dₘₐₓ
This is a fundamental technique to quantify the degradation of the target protein.[7][12]
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to attach overnight.[13] Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).[12][14]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12][13] Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading.[14]
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[12] Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding.[13] Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, actin) overnight at 4°C.[13] After washing, incubate with an appropriate HRP-conjugated secondary antibody.[13]
-
Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[13] Quantify the band intensities using densitometry software.[13] Normalize the target protein level to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[13]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[13][15]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.[15] After 24 hours, treat the cells with a serial dilution of the PROTAC or vehicle control for the desired treatment period (e.g., 48 or 72 hours).[15]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[15] Add the reagent to each well, mix to induce cell lysis, and incubate to stabilize the luminescent signal.[15]
-
Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer.[15] Subtract the background luminescence and calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.[15]
Protocol 3: Biophysical Assays for Binding Affinity (ITC and SPR)
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques to measure the binding affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.[16][17]
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, and entropy) in a single experiment.[16][18] A typical experiment involves titrating the PROTAC into a solution containing the target protein or the E3 ligase and measuring the resulting heat changes.[18]
-
Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[16] This technique can determine the association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd).[19]
Conclusion
Both thalidomide-based (CRBN-recruiting) and VHL-based PROTACs are highly effective at inducing targeted protein degradation.[5] The optimal choice between them is often target- and cell-type dependent and requires a careful evaluation of the target biology, desired pharmacokinetic properties, and potential for off-target effects.[1][3] While CRBN-based PROTACs often leverage smaller, more drug-like E3 ligase ligands, VHL-based degraders may offer advantages in terms of selectivity for certain targets.[3] A thorough understanding of the distinct characteristics of each E3 ligase, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the rational design and development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. o2hdiscovery.co [o2hdiscovery.co]
- 18. benchchem.com [benchchem.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thalidomide-Based Linkers for PROTACs: Optimizing Degradation Efficacy
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate proteins of interest.[1][2] A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase recruiter. For many successful PROTACs, a derivative of thalidomide (B1683933) is used to engage the Cereblon (CRBN) E3 ligase.[3][4] Far from being a simple spacer, the linker's composition, length, and attachment point are pivotal in determining a PROTAC's overall efficacy, including its degradation potency, selectivity, and pharmacokinetic properties.[5][6][7]
This guide provides a comparative analysis of different thalidomide-based linkers, supported by experimental data, to inform the rational design of next-generation protein degraders for researchers, scientists, and drug development professionals.
Data Presentation: Comparing Linker Performance
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values suggest greater efficacy.[6][8][9] The following tables summarize quantitative data on how different linker properties influence these key performance metrics.
Table 1: Impact of Linker Composition on PROTAC Performance
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative DC50 |
| Alkyl Chains | Hydrophobic, can be rigid or flexible. | Synthetically straightforward, generally good metabolic stability.[10] | Lower aqueous solubility, high flexibility can lead to non-productive binding.[10][11] | Submicromolar to low nanomolar. |
| PEG (Polyethylene Glycol) | Hydrophilic, flexible. | Improves solubility and permeability.[2][10] Can facilitate productive ternary complex formation.[10] | Can sometimes lead to weaker degradation compared to alkyl linkers of similar length.[12] | Highly variable, can be less potent than optimized alkyl linkers. |
| Hybrid (Alkyl/PEG) | Aims to balance hydrophilicity and rigidity. | Can optimize solubility, permeability, and binding orientation. | Synthetic complexity can be higher. | Can achieve high potency (low nanomolar). |
| Rigid (e.g., containing cyclic structures) | Conformational restriction. | May improve potency and selectivity by pre-organizing the molecule for binding. | Less adaptable to different protein pairs. | Can achieve high potency. |
Note: DC50 values are highly dependent on the specific target protein, cell line, and experimental conditions.
Table 2: Influence of Linker Length on BRD4 Degradation
The optimal linker length is not universal and must be determined empirically for each target.[13] The relationship between linker length and degradation efficacy is often non-linear.[14] A linker that is too short can cause steric hindrance, while an overly long linker may lead to an unstable ternary complex.[13]
| PROTAC | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 2 | PEG (0 units) | Not Specified | H661 | < 500 | > 90 |
| PROTAC with 1 PEG unit | PEG | Not Specified | H661 | > 5000 | ~50 |
| PROTAC with 2 PEG units | PEG | Not Specified | H661 | ~1000 | ~80 |
| dBET1 | Not Specified | Not Specified | MV4;11 | 8 | > 98 |
| ARV-825 | Not Specified | Not Specified | RS4;11 | 1 | > 95 |
Data compiled from multiple sources; experimental conditions may vary.[1][8] This comparison for the BET protein BRD4 highlights how both very short and longer linkers can be effective, while intermediate lengths can be detrimental, underscoring the complex structure-activity relationship.[13]
Table 3: Comparison of Thalidomide Analogs as CRBN Anchors
The choice of the thalidomide-based E3 ligase ligand itself can significantly impact PROTAC performance, with pomalidomide (B1683931) generally showing a higher binding affinity to CRBN than thalidomide.[15][16]
| E3 Ligase Ligand | Relative CRBN Binding Affinity | Typical PROTAC Potency | Key Considerations |
| Thalidomide | Baseline | Potent | Widely used in early PROTAC development.[16] |
| Pomalidomide | Higher than Thalidomide[15][16] | Often more potent than thalidomide-based counterparts.[15] | Frequently used in more recent and clinically advanced PROTACs.[16] |
| Lenalidomide | Higher than Thalidomide | Can achieve picomolar potency for certain targets.[9] | May offer advantages in potency and metabolic stability.[9] |
Visualizing Key Processes and Relationships
To better understand the mechanisms and workflows involved in developing thalidomide-based PROTACs, the following diagrams illustrate key concepts.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A generalized workflow for evaluating PROTAC efficacy.
Caption: Logical relationship of linker properties to PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of PROTAC development. The following are detailed methodologies for key experiments.
1. Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][14]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[6]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil samples. Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[1] Use a loading control antibody (e.g., GAPDH or β-actin) to normalize protein levels.
-
Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.[8] Calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine DC50 and Dmax values.[8]
2. Ternary Complex Formation Assay (TR-FRET)
This assay measures the PROTAC-induced proximity between the target protein and the E3 ligase.[10]
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the formation of the ternary complex. A donor fluorophore-labeled antibody binds to one protein (e.g., His-tagged POI), and an acceptor fluorophore-labeled antibody binds to the other (e.g., GST-tagged CRBN). When the proteins are brought into proximity by the PROTAC, FRET occurs.
-
Methodology:
-
Prepare a reaction mixture containing the purified target protein, the purified E3 ligase complex, and the respective donor and acceptor antibodies in an assay buffer.
-
Add serial dilutions of the PROTAC to the mixture in a microplate.
-
Incubate the plate at room temperature to allow complex formation.
-
Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.[10]
-
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.
3. Cell Viability / Cytotoxicity Assay (MTS Assay)
This assay assesses the cytotoxic effects of the PROTAC on the treated cells.[6]
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).[6]
-
Assay: Add MTS reagent to each well and incubate for 1-4 hours. The reagent is bioreduced by viable cells into a colored formazan (B1609692) product.[6]
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The linker is a critical determinant of a thalidomide-based PROTAC's success. Its composition (e.g., PEG vs. alkyl), length, and the choice of the thalidomide analog as the E3 ligase anchor all play a synergistic role in dictating the potency and efficacy of the resulting degrader.[6] While general principles are emerging, the optimal linker design is often target- and system-dependent, underscoring the necessity of empirical screening and iterative optimization.[6][13] The data and protocols presented in this guide provide a framework for the rational design and evaluation of novel thalidomide-based PROTACs, paving the way for the development of more effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
1-Piperazinehexanoic acid-thalidomide PROTAC efficacy compared to small molecule inhibitors
A Comparative Guide for Researchers in Drug Discovery
In the rapidly evolving landscape of targeted therapies, the strategic degradation of pathogenic proteins has emerged as a powerful modality, offering distinct advantages over traditional inhibition. This guide provides a detailed comparison of two prominent approaches for targeting Bruton's tyrosine kinase (BTK), a critical mediator in B-cell signaling and a validated target in various B-cell malignancies and autoimmune diseases. We will delve into the efficacy of thalidomide-based Proteolysis Targeting Chimeras (PROTACs), which induce BTK degradation, versus small molecule inhibitors, exemplified by the first-in-class covalent inhibitor, Ibrutinib.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors, such as Ibrutinib, function by binding to the active site of BTK, thereby blocking its kinase activity and downstream signaling. In contrast, thalidomide-based PROTACs are heterobifunctional molecules that co-opt the body's own cellular machinery for protein disposal. One end of the PROTAC binds to BTK, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Comparison of Efficacy
The efficacy of small molecule inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the target's activity by 50%. For PROTACs, the key metrics are the half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax).
| Compound Class | Compound Name | Target | IC50 (nM) | DC50 (nM) | Dmax (%) | Cell Line |
| Small Molecule Inhibitor | Ibrutinib | BTK | 0.5[1][2][3][4] | - | - | Cell-free/Various |
| Thalidomide-Based PROTAC | DD-03-171 | BTK | - | 5.1 | >90 (inferred) | Mantle Cell Lymphoma |
| Thalidomide-Based PROTAC | Covalent BTK PROTAC | EGFR | - | 214.8[5] | 79.1[5] | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these two classes of molecules.
Western Blot for BTK Degradation
This assay is fundamental for quantifying the reduction in BTK protein levels following PROTAC treatment.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., mantle cell lymphoma cell lines) and treat with varying concentrations of the BTK PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for BTK.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BTK degradation.[6][7][8][9]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or anti-proliferative effects of both small molecule inhibitors and PROTACs.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (Ibrutinib or BTK PROTAC).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 or GI50 (concentration for 50% growth inhibition).[10][11][12]
In-Cell Ubiquitination Assay
This assay provides direct evidence of the PROTAC's mechanism of action by detecting the ubiquitination of the target protein.
Protocol Outline:
-
Cell Treatment: Treat cells with the BTK PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for accumulating ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve protein modifications.
-
Immunoprecipitation (IP):
-
Incubate cell lysates with an anti-BTK antibody to capture BTK and its modified forms.
-
Use protein A/G beads to pull down the antibody-protein complexes.
-
-
Elution and Western Blot:
-
Elute the captured proteins from the beads.
-
Perform a Western blot as described above, but probe the membrane with an anti-ubiquitin antibody.
-
-
Analysis: A high-molecular-weight smear or laddering pattern in the PROTAC and proteasome inhibitor-treated lanes indicates poly-ubiquitinated BTK.[12][13][14][][16]
Concluding Remarks
The comparison between thalidomide-based BTK PROTACs and the small molecule inhibitor Ibrutinib highlights a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation. While Ibrutinib demonstrates potent enzymatic inhibition, BTK PROTACs offer the potential for more sustained pathway inhibition through the physical elimination of the target protein. The choice between these modalities will depend on the specific therapeutic context, including the potential for inhibitor resistance and the desired duration of target modulation. The experimental protocols provided herein offer a robust framework for the head-to-head evaluation of these promising therapeutic strategies.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. ptglab.com [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 16. bmglabtech.com [bmglabtech.com]
In Vivo Validation of Piperazine-Containing Thalidomide PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo performance of a representative piperazine-containing thalidomide-based Proteolysis Targeting Chimera (PROTAC), UBX-382, a potent Bruton's tyrosine kinase (BTK) degrader. Due to the limited public availability of in vivo data for PROTACs with the precise "1-Piperazinehexanoic acid-thalidomide" linker, this guide focuses on a structurally related and well-documented PROTAC to provide relevant insights into the in vivo validation process and performance benchmarks. The guide will compare the efficacy of UBX-382 with the established BTK inhibitor, ibrutinib (B1684441), based on available preclinical data.
PROTAC of Interest: UBX-382
UBX-382 is an orally bioavailable PROTAC that induces the degradation of both wild-type and C481S mutant BTK, a key protein in B-cell signaling pathways implicated in various hematological malignancies. It utilizes a thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase and a piperazine-containing linker to connect to the BTK-binding warhead. While the linker is not 1-Piperazinehexanoic acid, its piperazine (B1678402) component is a common feature in many PROTAC designs, contributing to favorable physicochemical properties.
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the key quantitative data for UBX-382, comparing its performance with the BTK inhibitor ibrutinib where applicable.
Table 1: In Vitro Performance of UBX-382
| Parameter | UBX-382 | Ibrutinib | Reference |
| Target | Bruton's tyrosine kinase (BTK) | Bruton's tyrosine kinase (BTK) | [1] |
| Mechanism of Action | BTK Degradation | BTK Inhibition | [1] |
| DC₅₀ (BTK Degradation) in TMD-8 cells | ~4 nM | Not Applicable | [1] |
| IC₅₀ (BTK Binding) | Not specified | Not specified | |
| Cell Line Antiproliferative IC₅₀ (TMD-8) | Not specified | Not specified |
Table 2: In Vivo Performance of UBX-382 vs. Ibrutinib in a TMD-8 Xenograft Model
| Parameter | UBX-382 | Ibrutinib | Reference |
| Animal Model | CB17/SCID mice with TMD-8 xenografts | CB17/SCID mice with TMD-8 xenografts | [1] |
| Dosing Regimen | 10 or 30 mg/kg, oral, once daily for 21 days | Not specified in direct comparison | [1] |
| Tumor Growth Inhibition | Complete tumor regression | Did not inhibit tumor growth | [1] |
| Pharmacodynamic Effect | BTK protein degradation in tumor tissue | Not applicable (inhibitor) | [1] |
| Tolerability | No significant changes in body weight | Not specified | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.
In Vivo Xenograft Model for Efficacy Studies[1]
-
Animal Model: Female CB17/severe combined immunodeficient (SCID) mice were used for the xenograft studies.
-
Cell Line and Implantation: The human diffuse large B-cell lymphoma (DLBCL) cell line TMD-8, which expresses wild-type BTK, was used. 5 x 10⁶ TMD-8 cells were implanted subcutaneously into the right flank of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size. Mice were then randomized into treatment and control groups.
-
Drug Administration: UBX-382 was administered orally at doses of 3, 10, or 30 mg/kg once daily for 21 days. A vehicle control was also administered to a separate group.
-
Monitoring: Tumor volume and body weight were measured three times per week. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Endpoint: The study continued for a specified period, and in some cases, mice were monitored for tumor rebound after the cessation of treatment.
Pharmacodynamic (PD) Analysis[1]
-
Tissue Collection: At the end of the treatment period, or at specified time points, tumors were excised from the mice.
-
Protein Extraction: Tumor tissues were homogenized and lysed to extract total protein.
-
Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BTK and a loading control (e.g., GAPDH).
-
Quantification: The intensity of the protein bands was quantified to determine the extent of BTK protein degradation in the tumor tissue of the treated groups compared to the vehicle control group.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of a thalidomide-based BTK PROTAC.
Experimental Workflow Diagram
Caption: Workflow for in vivo validation of a PROTAC in a xenograft model.
Logical Relationship Diagram
Caption: Logical steps in the in vivo validation of a PROTAC.
References
The Influence of Linker Composition on Thalidomide-Based PROTAC Target Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Piperazinehexanoic Acid and Other Linker Chemistries in Cereblon-Recruiting PROTACs, Supported by Experimental Data and Detailed Methodologies.
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its function. For PROTACs that recruit the Cereblon (CRBN) E3 ligase using a thalidomide-based ligand, the linker is not a mere spacer but a critical determinant of the PROTAC's efficacy, and importantly, its target selectivity.
This guide provides a comparative analysis of different linker types, with a focus on how a 1-Piperazinehexanoic acid linker compares to other common linker motifs, such as polyethylene (B3416737) glycol (PEG) and simple alkyl chains, in influencing the target selectivity of thalidomide-based PROTACs.
The Decisive Role of the Linker in PROTAC Selectivity
The linker's length, rigidity, and chemical composition are paramount in the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates the correct proximity and orientation between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.[1] A suboptimal linker can lead to steric hindrance, unproductive complex formation, or poor physicochemical properties, diminishing the PROTAC's activity.[3]
Furthermore, the linker can significantly influence the selectivity of a PROTAC. This is particularly critical for thalidomide-based PROTACs, as the thalidomide (B1683933) moiety itself can induce the degradation of endogenous zinc-finger (ZF) transcription factors, known as neosubstrates.[4] A well-designed linker can favor the formation of the on-target ternary complex over these off-target interactions, thereby enhancing the PROTAC's therapeutic window.[5]
Comparative Analysis of Linker Performance
While direct head-to-head data for a 1-Piperazinehexanoic acid linker against all other linker types for a single target is not extensively available in the public domain, we can infer its performance based on the properties of piperazine-containing linkers and compare them to other well-characterized linker classes. The following tables summarize representative quantitative data for CRBN-based PROTACs, illustrating the impact of linker composition on degradation efficiency and selectivity.
Table 1: Impact of Linker Composition on Target Degradation Efficiency
| Linker Type | Representative Structure Element | Key Characteristics | Typical DC50 Range (nM) | Typical Dmax (%) | References |
| Alkyl Chain | -(CH2)n- | Flexible, hydrophobic. Good cell permeability, but potency is highly dependent on optimal length. | 1 - 100 | >80 | [1][5] |
| PEG-based | -(CH2CH2O)n- | Flexible, hydrophilic. Can improve solubility and cell permeability. | 0.1 - 50 | >90 | [1][5] |
| Piperazine-based | N(CH2CH2)2N | Rigid, can improve metabolic stability and pre-organize the PROTAC for favorable ternary complex formation. The second nitrogen can enhance aqueous solubility. | 1 - 50 | >90 | [6][7] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific target protein, cell line, and experimental conditions.
Table 2: Influence of Linker on Off-Target Neosubstrate Degradation
| Linker Type | Impact on Neosubstrate (e.g., IKZF1) Degradation | Rationale | References |
| Alkyl Chain | Variable, can be significant | Flexible nature may allow for conformations that facilitate neosubstrate binding. | [4] |
| PEG-based | Can be modulated by length and attachment point | The linker's conformation can either promote or hinder the interactions required for neosubstrate degradation. | [5] |
| Piperazine-based | Can be designed to reduce neosubstrate degradation | The rigid structure can be optimized to favor the on-target ternary complex, potentially disfavoring the geometry required for neosubstrate recruitment. | [7] |
Signaling Pathways and Experimental Workflows
To understand and evaluate the target selectivity of a PROTAC, it is crucial to visualize its mechanism of action and the experimental workflows used for its characterization.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for assessing PROTAC target selectivity.
Experimental Protocols
Accurate determination of a PROTAC's target selectivity requires robust and well-defined experimental protocols.
Protocol 1: Western Blotting for DC50 and Dmax Determination
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]
1. Cell Culture and Treatment:
-
Plate the desired cell line in 6-well plates and allow them to adhere or reach the appropriate density.
-
Prepare serial dilutions of the PROTACs with different linkers in complete growth medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of the PROTACs and incubate for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Mass Spectrometry-Based Global Proteomics for Off-Target Analysis
This method provides an unbiased approach to identify and quantify off-target protein degradation across the proteome.[9]
1. Cell Culture and PROTAC Treatment:
-
Culture cells and treat with the PROTAC of interest at a concentration that gives significant on-target degradation (e.g., 5x DC50) and a vehicle control for a specified duration (e.g., 24 hours).
2. Sample Preparation:
-
Harvest and lyse the cells as described for Western blotting.
-
Precipitate the proteins and resuspend them in a denaturing buffer.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
3. Protein Digestion and Peptide Labeling:
-
Digest the proteins into peptides using trypsin.
-
For quantitative analysis, label the peptides from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags - TMT).
4. LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Process the raw MS data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the protein abundance data.
-
Compare the protein abundance between PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated. These are potential off-targets.
Protocol 3: NanoBRET™/HiBiT® Assays for Target Engagement and Degradation Kinetics
These are live-cell, real-time assays to measure target engagement and degradation kinetics.[10][11]
1. Cell Line Generation (for HiBiT):
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein in a cell line stably expressing the LgBiT subunit.
2. Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a 96-well plate.
-
Add the Nano-Glo® Live Cell Reagent to the wells.
-
Treat the cells with a serial dilution of the PROTAC.
3. Luminescence Measurement:
-
Measure the luminescence at various time points using a plate reader to monitor the kinetics of protein degradation.
4. Data Analysis:
-
Normalize the luminescence signal from PROTAC-treated wells to vehicle-treated wells.
-
The decrease in luminescence is proportional to the degradation of the HiBiT-tagged target protein.
-
Plot the percentage of remaining protein against time and PROTAC concentration to determine degradation rates, DC50, and Dmax.
Conclusion
The linker is a pivotal component in the design of thalidomide-based PROTACs, with its composition, length, and rigidity critically influencing target selectivity. While flexible linkers like alkyl and PEG chains have been widely used and can achieve high potency, more rigid structures incorporating motifs like piperazine (B1678402) offer potential advantages in terms of metabolic stability and the ability to fine-tune the geometry of the ternary complex. This can lead to improved on-target potency and a more favorable selectivity profile by minimizing the degradation of off-target neosubstrates.
A systematic approach to linker design and evaluation, employing the robust experimental protocols outlined in this guide, is paramount for the development of next-generation protein degraders with enhanced potency and selectivity. The empirical data generated from these assays, combined with an understanding of the underlying principles of ternary complex formation, will facilitate the rational design of PROTACs with an optimized therapeutic index.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
A Biophysical Dive into Ternary Complexes: Comparing Thalidomide Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) hinges on a deep understanding of the ternary complex—the transient assembly of a target protein, the PROTAC, and an E3 ligase. The chemical linker connecting the target-binding and E3-recruiting moieties is a critical determinant of the stability and productivity of this complex. This guide provides a biophysical comparison of ternary complexes formed with different thalidomide-based linkers, offering insights supported by experimental data to inform the design of more effective protein degraders.
The efficacy of a PROTAC is intimately linked to the biophysical properties of the ternary complex it forms. Key parameters include the stability of the complex, the kinetics of its formation and dissociation, and the cooperativity between the binding partners.[1] Thalidomide (B1683933) and its analogs, which recruit the Cereblon (CRBN) E3 ligase, are widely used in PROTAC design.[2] The linker, however, is far from a passive spacer; its length, composition, and attachment point profoundly influence the geometry and thermodynamics of the ternary complex.[3][4]
Quantitative Comparison of Linker Effects on Ternary Complex Formation
The following table summarizes key biophysical parameters for a series of hypothetical BRD4-targeting PROTACs with different thalidomide linkers. These values are illustrative and compiled from trends observed in multiple studies to demonstrate the impact of linker modifications on ternary complex formation with the CRBN E3 ligase. Direct comparisons across different studies can be challenging due to variations in experimental conditions.[5]
| PROTAC | Linker Type & Length | Binary Affinity (PROTAC to CRBN, Kd, nM) | Binary Affinity (PROTAC to BRD4, Kd, nM) | Ternary Complex Affinity (Kd, nM) | Association Rate (kon, M-1s-1) | Dissociation Rate (koff, s-1) | Thermal Shift (ΔTm, °C) | Cooperativity (α) |
| PROTAC-1 | Alkyl, 4 atoms | 1500 | 150 | >1000 | - | - | +0.5 | <1 |
| PROTAC-2 | Alkyl, 8 atoms | 1200 | 120 | 80 | 2.5 x 105 | 2.0 x 10-2 | +4.2 | 15 |
| PROTAC-3 | PEG, 8 atoms | 1000 | 100 | 50 | 3.1 x 105 | 1.5 x 10-2 | +5.5 | 20 |
| PROTAC-4 | PEG, 12 atoms | 1100 | 110 | 65 | 2.8 x 105 | 1.8 x 10-2 | +4.8 | 17 |
| PROTAC-5 | Rigid (Piperazine), 10 atoms | 1300 | 130 | 95 | 1.8 x 105 | 1.7 x 10-2 | +3.5 | 13.7 |
Key Observations:
-
Linker Length: An optimal linker length is crucial for effective ternary complex formation. A linker that is too short (PROTAC-1) can lead to steric hindrance, preventing the formation of a stable complex.[5] As the linker length increases (PROTAC-2 and PROTAC-4), a productive complex can form, though an excessively long linker may not be optimal.[5]
-
Linker Composition: The composition of the linker significantly impacts the biophysical properties of the ternary complex. Hydrophilic and flexible linkers like polyethylene (B3416737) glycol (PEG) can improve solubility and facilitate productive ternary complex formation (PROTAC-3).[6] More rigid linkers (PROTAC-5) can pre-organize the PROTAC into a bioactive conformation, potentially enhancing selectivity.[7]
-
Cooperativity: Positive cooperativity (α > 1) indicates that the binding of one protein partner enhances the binding of the other, leading to a more stable ternary complex.[8] This is a key feature of effective PROTACs. The cooperativity factor is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = Kd binary / Kd ternary).[9]
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for biophysical characterization.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of rational drug design. The following are detailed methodologies for the key biophysical assays cited.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.[10]
-
Immobilization: Covalently immobilize the E3 ligase (e.g., CRBN/DDB1) onto a sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff, and Kd).
-
Ternary Complex Formation Analysis: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4) and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase.
-
Data Analysis: The increase in binding response compared to the PROTAC-only interaction indicates ternary complex formation. Fit the sensorgram data to a suitable binding model to determine the kinetic parameters for the ternary complex.[11]
Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes associated with binding events, providing thermodynamic parameters such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[10]
-
Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. Ensure all components are in the same buffer to minimize heat of dilution effects.
-
Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.
-
Ternary Titration: Titrate the solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell. The resulting thermogram will show the heat changes upon formation of the ternary complex.
-
Data Analysis: Integrate the peaks of the thermogram and fit the data to a suitable binding model to determine the thermodynamic parameters for ternary complex formation. Cooperativity can be assessed by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.[12]
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF), measures changes in the thermal stability of a protein upon ligand binding.
-
Reagent Preparation: Prepare a solution of the target protein (e.g., BRD4) and a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Assay Setup: In a 96-well PCR plate, mix the protein and dye with either the PROTAC alone or the PROTAC and the E3 ligase.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm (ΔTm) in the presence of the PROTAC and E3 ligase indicates the formation of a stabilizing ternary complex.
Conclusion
The linker is a pivotal component in the design of thalidomide-based PROTACs, with its length and composition critically influencing the formation and stability of the ternary complex. A systematic biophysical characterization using techniques such as SPR, ITC, and TSA is essential to understand the structure-activity relationship and to guide the optimization of PROTACs for enhanced potency and selectivity. By carefully tuning the linker properties, researchers can engineer more effective protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Correlation of Thalidomide-Based PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted therapy, enabling the degradation of proteins previously considered "undruggable".[1] Thalidomide (B1683933) and its analogs have become central to the design of many successful PROTACs, acting as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] A critical aspect of developing these novel therapeutics is understanding the correlation between their activity in laboratory-based in vitro assays and their efficacy in living organisms, or in vivo. This guide provides an objective comparison of the performance of thalidomide-based PROTACs, with a focus on the correlation between in vitro degradation and in vivo anti-tumor activity, supported by experimental data and detailed methodologies.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits the CRBN E3 ligase (a thalidomide derivative), and a linker connecting the two.[3] By simultaneously binding to the POI and CRBN, the PROTAC facilitates the formation of a ternary complex.[1] This proximity enables the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.[4]
Correlating In Vitro Potency with In Vivo Efficacy: A Case Study of BET Degraders
A compelling example of in vitro to in vivo correlation can be seen with PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4, which are implicated in various cancers.[5] ARV-825 and ARV-771 are two well-characterized BET-targeting PROTACs that both utilize a thalidomide-based ligand to recruit CRBN, but differ in their linkers and target-binding moieties, leading to distinct pharmacological properties.[6]
| PROTAC | Target | In Vitro Activity (Cell Line) | In Vivo Model | In Vivo Efficacy | Reference |
| ARV-825 | BET Proteins (BRD4) | >90% BRD4 depletion at equimolar concentrations compared to BET inhibitors (sAML cells) | sAML Xenograft Model | More potent than BET inhibitors in inducing apoptosis. | [5] |
| ARV-771 | BET Proteins (BRD2/3/4) | DC50 <1 nM for BET protein degradation (CRPC cell lines) | CRPC Mouse Xenograft | Leads to tumor regression. | [7] |
| ARV-771 | BET Proteins | Significantly reduced leukemia growth and improved survival compared to a BET inhibitor. | sAML Xenograft Model | Superior in vivo efficacy. | [8] |
Note: DC50 (half-maximal degradation concentration) is a measure of the potency of a PROTAC. A lower DC50 indicates a more potent compound.
The data presented in the table above illustrates a strong correlation between the potent in vitro degradation of BET proteins by ARV-825 and ARV-771 and their significant anti-tumor efficacy in in vivo models.[5][7][8] This correlation is a crucial step in the validation of a PROTAC candidate for further development.
Experimental Workflow for IVIVC Assessment
A systematic approach is required to establish a clear in vitro and in vivo correlation for a novel PROTAC. The workflow typically involves a series of assays to confirm the mechanism of action, determine potency, and evaluate therapeutic potential.
Detailed Experimental Protocols
A thorough understanding of the methodologies used to generate comparative data is essential for accurate interpretation and replication. Below are generalized protocols for key experiments in the evaluation of thalidomide-based PROTACs.
Protocol 1: Target Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[3]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[3]
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[3]
2. Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
4. Western Blot:
-
Normalize protein samples and load onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and quantify band intensities to determine DC50 and Dmax values.
Protocol 2: Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
2. Compound Treatment:
-
Add serial dilutions of the PROTAC to the wells and incubate for the desired duration (e.g., 72 hours).
3. Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Mix and incubate to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC is mediating the ubiquitination of the target protein.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[3]
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.[3]
2. Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[3]
-
Use protein A/G agarose (B213101) beads to pull down the complex.[3]
3. Elution and Western Blot:
-
Elute the protein from the beads and perform a Western blot as described in Protocol 1.
-
Probe the membrane with an antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the immunoprecipitated target protein.
Protocol 4: In Vivo Efficacy in a Tumor Xenograft Model
This is the ultimate test of a PROTAC's therapeutic potential in a relevant animal model.[9]
1. Animal Model:
-
Use immunocompromised mice (e.g., NOD-SCID) and implant human cancer cells subcutaneously.
2. Tumor Growth and Randomization:
-
Once tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
3. PROTAC Administration:
-
Formulate the PROTAC in a suitable vehicle and administer it to the treatment group (e.g., daily via intraperitoneal injection).
4. Monitoring:
-
Measure tumor volume and body weight regularly throughout the study.
5. Endpoint Analysis:
-
At the end of the study, excise the tumors and weigh them.
-
Collect tumor tissue to assess target protein degradation by Western blot (pharmacodynamic analysis).
Conclusion
The successful development of thalidomide-based PROTACs relies on a rigorous and systematic evaluation of their in vitro and in vivo activities. A strong correlation between potent in vitro degradation of the target protein and robust in vivo anti-tumor efficacy is a key indicator of a promising therapeutic candidate. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design, execute, and interpret studies aimed at advancing this exciting class of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Arvinas Collaborators Present Data on BET PROTAC Degraders at 2016 ASH Annual Meeting | Arvinas [ir.arvinas.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Thalidomide and Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to tag the target protein for degradation. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of thalidomide (B1683933) and its analog, lenalidomide (B1683929).[1]
This guide provides an objective comparison of thalidomide- and lenalidomide-based PROTACs, supported by experimental data, to aid researchers in making informed decisions for their drug development programs.
Performance Comparison: Degradation Efficiency
The choice between a thalidomide or lenalidomide scaffold for a CRBN-recruiting PROTAC can significantly impact its degradation efficacy. Lenalidomide generally exhibits a slightly higher binding affinity for CRBN compared to thalidomide.[2] This enhanced affinity may contribute to more efficient formation of the ternary complex (PROTAC-Target-E3 Ligase), leading to more potent protein degradation.
Experimental data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4) indicate that lenalidomide-based degraders can achieve superior degradation efficiency, with lower half-maximal degradation concentrations (DC50) and higher maximum degradation levels (Dmax), as compared to their thalidomide-based counterparts.[2]
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Thalidomide | BRD4 | 15 | >95 |
| PROTAC 2 | Lenalidomide | BRD4 | pM range | >90 |
Note: This data is representative and illustrates the potential for higher potency with lenalidomide-based PROTACs for certain targets. The optimal choice is context-dependent and should be empirically determined for each new target protein.[1][2]
Physicochemical and Pharmacokinetic Properties
Beyond degradation potency, the physicochemical properties of the E3 ligase ligand can influence the overall characteristics of the PROTAC. The structural difference in lenalidomide, which lacks one of the phthalimide (B116566) carbonyl groups present in thalidomide, may lead to improved metabolic and chemical stability.[1][3] This enhanced stability is a desirable attribute for in vivo applications and can potentially lead to more favorable pharmacokinetic profiles.[3][4]
Table 2: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Thalidomide-Based PROTACs | Lenalidomide-Based PROTACs |
| Metabolic Stability | Generally stable, but the phthalimide ring can be susceptible to hydrolysis.[4] | The modified phthalimide structure may lead to enhanced metabolic stability.[1][4] |
| Chemical Stability | Generally stable under physiological conditions.[4] | May exhibit improved chemical stability due to structural differences.[4] |
| Solubility | Can be challenging due to the high molecular weight and lipophilicity of PROTACs.[4] | The structural modification in lenalidomide may offer advantages in solubility.[4] |
| Permeability | Highly dependent on the overall PROTAC structure.[4] | Similar to thalidomide-based PROTACs, permeability is multifactorial.[4] |
Mechanism of Action and Signaling Pathway
Both thalidomide and lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and the CRBN E3 ligase.[1] CRBN is a component of the larger Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] The proximity induced by the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.[5]
PROTAC-mediated targeted protein degradation pathway.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the development and comparison of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is the most common method to confirm and quantify target protein degradation.[2][6]
Experimental Workflow:
Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS.[5] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5] Centrifuge the lysates to remove cell debris and collect the supernatant.[5] Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
SDS-PAGE and Protein Transfer: Normalize all samples to the same protein concentration.[5] Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6] Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[6] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6] Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[6]
-
Detection and Analysis: Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[6] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][6] Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[2] Calculate the percentage of protein degradation relative to the vehicle-treated control.[2]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the binding affinity (dissociation constant, Kd) between the E3 ligase ligand and the E3 ligase.
Experimental Workflow:
Workflow for SPR-based binding affinity assay.
Methodology:
-
Immobilization: Recombinant CRBN (often in a complex with DDB1) is immobilized on the surface of a sensor chip using standard amine coupling chemistry.[3]
-
Binding: A solution containing the thalidomide or lenalidomide derivative at various concentrations is flowed over the chip surface, allowing it to bind to the immobilized CRBN.[3]
-
Detection: The change in the SPR signal is monitored in real-time to measure the association of the compound.[3]
-
Dissociation: A buffer solution without the compound is flowed over the chip to measure the dissociation of the compound from CRBN.[3]
-
Data Analysis: The association and dissociation curves are fitted to a binding model to determine the dissociation constant (Kd).
Conclusion
Both thalidomide and lenalidomide are highly effective scaffolds for designing potent CRBN-recruiting PROTACs.[1] While lenalidomide-based PROTACs may offer advantages in terms of degradation potency and improved physicochemical stability for certain targets, the optimal choice is nuanced and depends heavily on the specific target protein, the desired pharmacokinetic properties, and the intended therapeutic application.[1][2] The experimental protocols provided in this guide offer a foundation for the rigorous evaluation and comparison of novel PROTAC degraders.
References
Benchmarking 1-Piperazinehexanoic acid-thalidomide Against Novel E3 Ligase Ligands: A Comparative Guide for Researchers
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of designing potent and selective Proteolysis Targeting Chimeras (PROTACs). 1-Piperazinehexanoic acid-thalidomide serves as a key building block for PROTACs that recruit the Cereblon (CRBN) E3 ligase. This guide provides an objective comparison of the performance of CRBN-recruiting PROTACs, exemplified by thalidomide-based degraders, against those utilizing novel E3 ligase ligands, supported by experimental data and detailed methodologies.
Performance Comparison of E3 Ligase-Recruiting PROTACs
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. Key metrics include the half-maximal degradation concentration (DC50), representing the potency of the degrader, and the maximum degradation level (Dmax), indicating the efficacy. The following tables summarize the performance of PROTACs recruiting different E3 ligases against the well-characterized bromodomain-containing protein 4 (BRD4).
| PROTAC Name | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | CRBN | BRD4 | MV4;11 | 4.3 | >95 | [1] |
| ARV-825 | CRBN | BRD4 | RS4;11 | <1 | >90 | [1] |
| MZ1 | VHL | BRD4 | HeLa | Low nM range | >90% | [1] |
| A1874 | MDM2 | BRD4 | HCT116 | Nanomolar potency | ~98% | [1] |
| IAP-PROTAC-BRD4 (Estimated) | IAP | BRD4 | Various | Not directly available | Not directly available | [2] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparative analysis of PROTACs. Below are generalized methodologies for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot (for DC50 and Dmax Determination)
This is the most common method to directly measure the reduction in target protein levels.[3]
1. Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest.[1]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the total protein amount for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.
Protocol 2: In-Cell Target Protein Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for a shorter duration (e.g., 1-4 hours).
-
Include a vehicle control and a positive control co-treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
2. Immunoprecipitation (IP):
-
Lyse the cells as described in the Western Blot protocol.
-
Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.
-
Add Protein A/G agarose (B213101) beads to pull down the complex.
3. Western Blotting:
-
Elute the protein from the beads and perform a Western blot as described above.
-
Probe the membrane with an antibody against ubiquitin.
4. Data Analysis:
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.
Protocol 3: Biophysical Assays for Ternary Complex Formation
Understanding the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for rational PROTAC design.
a) Surface Plasmon Resonance (SPR):
-
Objective: To measure the binding affinities and kinetics of the binary and ternary complexes.[4]
-
Methodology:
-
Immobilize the E3 ligase (e.g., VHL or CRBN complex) on an SPR sensor chip.[4]
-
To measure binary interaction, inject a series of concentrations of the PROTAC over the chip.
-
To measure ternary interaction, inject a series of concentrations of the target protein pre-incubated with a constant concentration of the PROTAC.
-
Fit the sensorgram data to appropriate binding models to determine association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
b) Isothermal Titration Calorimetry (ITC):
-
Objective: To determine the thermodynamic parameters of binding, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).[5]
-
Methodology:
-
Load the target protein into the sample cell of the calorimeter.
-
Titrate the PROTAC solution from the injection syringe into the sample cell.
-
Measure the heat changes associated with each injection.
-
To assess ternary complex formation, the target protein can be pre-saturated with the PROTAC before titration with the E3 ligase.
-
Analyze the data to obtain a complete thermodynamic profile of the interactions.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Comparison of E3 ligase recruitment pathways.
References
A Comparative Analysis of PROTACs with Piperazine versus PEG Linkers: A Guide for Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of its therapeutic efficacy.[1][2][3] This guide provides an objective, data-supported comparison of two prevalent linker classes: those incorporating piperazine (B1678402) moieties and those based on polyethylene (B3416737) glycol (PEG) chains.[3][4] By examining their impact on key pharmacological parameters, this document aims to equip researchers, scientists, and drug development professionals with the insights needed for rational PROTAC design.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3][5][6] They are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][5][6] The linker is not merely a spacer but actively influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3][7][8]
Core Tenets of Piperazine and PEG Linkers in PROTAC Design
Piperazine Linkers: The incorporation of a piperazine ring into a PROTAC linker is a strategic choice to enhance rigidity and conformational control.[5][9] This rigidity can pre-organize the PROTAC into a conformation favorable for stable ternary complex formation.[5][9] Furthermore, the basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly improve the solubility of the PROTAC molecule.[8][10][11] However, the pKa of the piperazine ring is sensitive to its chemical environment, and modifications to the linker can alter its protonation state and, consequently, its desired properties.[10][11]
PEG Linkers: Polyethylene glycol (PEG) linkers are widely used due to their flexibility, hydrophilicity, and synthetic accessibility.[6][12][13] The hydrophilic nature of the repeating ethylene (B1197577) glycol units generally enhances the aqueous solubility of PROTACs, which is often a challenge for these large molecules.[14][15][16] The flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, which can be advantageous for forming a productive ternary complex.[6][17] However, this flexibility can also lead to an entropic penalty upon complex formation, potentially destabilizing the ternary complex.[7] Additionally, PEG linkers can be susceptible to metabolic cleavage, which may reduce the in vivo half-life of the PROTAC.[14][17]
Quantitative Comparison of PROTAC Performance
The following tables summarize key quantitative data from various studies, comparing the performance of PROTACs with piperazine and PEG linkers.
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Findings | Reference |
| Piperazine-containing | BRD4 | VHL | <100 | >90 | A piperazine-containing linker with a length of 15 atoms provided the optimal geometry for efficient ternary complex formation, resulting in potent degradation of BRD4. | [5] |
| PEG-based | BRD4 | CRBN | >5000 | <50 | A PEG linker of similar length was less effective compared to the piperazine-containing linker for this target-ligase pair. | [1] |
| Piperazine-containing | Androgen Receptor (AR) | <1 | >90 | Replacement of a flexible linker with a more rigid structure incorporating piperazine and piperidine (B6355638) moieties significantly improved metabolic stability and potency. | [18] | |
| PEG-based | Tank-binding kinase 1 (TBK1) | VHL | 3 | 96 | A PROTAC with a 21-atom PEG linker exhibited potent degradation of TBK1. | [18] |
| Alkyl/Ether (for comparison) | Tank-binding kinase 1 (TBK1) | VHL | No degradation | - | Linkers shorter than 12 atoms showed no degradation. | [4] |
Table 1: Comparison of Degradation Efficiency (DC50 and Dmax)
| Linker Type | PROTAC ID | Permeability (Pe) (10⁻⁶ cm/s) | Solubility | Key Findings | Reference |
| PEG-based | 7 | 0.6 | Generally improves solubility | A 2-unit PEG linker showed moderate passive permeability. | [14] |
| PEG-based | 8 | 0.03 | Generally improves solubility | A 3-unit PEG linker had significantly lower permeability. | [14] |
| Piperazine-containing | ARD-69 | Not specified | Significantly improved | Replacement of a PEG linker with a piperazine-containing linker significantly improved solubility. | [19] |
| Piperazine-containing | Not specified | Can be enhanced | Can be significantly improved upon protonation | Cationic rigid linkers with piperazine can enhance water solubility and cell permeability. | [20] |
Table 2: Comparison of Physicochemical Properties
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC action and evaluation, the following diagrams illustrate the key biological pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
A Researcher's Guide to On-Target vs. Off-Target Degradation of CRBN-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target and off-target degradation profiles of Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs). This analysis is supported by experimental data and detailed methodologies for key evaluation assays. A critical challenge in the development of CRBN-based PROTACs is the potential for off-target degradation of endogenous proteins, known as "neosubstrates," which can lead to unintended biological consequences.[1] This guide will delve into the specifics of these effects and provide a framework for their evaluation.
The Double-Edged Sword of CRBN Recruitment
CRBN-based PROTACs have gained prominence due to the favorable physicochemical properties of CRBN ligands, which are often derived from immunomodulatory imide drugs (IMiDs) like thalidomide, pomalidomide (B1683931), and lenalidomide.[1] However, these IMiD-based moieties can independently act as "molecular glues," inducing the degradation of proteins that are not the intended therapeutic target.[2] This phenomenon is a primary source of off-target effects for this class of PROTACs.
A key group of off-target neosubstrates includes zinc-finger transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), as well as other proteins like GSPT1.[2][] The degradation of these proteins is independent of the PROTAC's "warhead" that binds to the intended target protein.[4] This off-target activity is a critical consideration in the design and evaluation of CRBN-based PROTACs, as it can contribute to cellular toxicity and other undesirable side effects.[]
Quantitative Comparison of On-Target and Off-Target Degradation
The efficacy and selectivity of a PROTAC are primarily assessed by its ability to induce the degradation of the target protein while minimizing effects on other proteins. Key metrics for this evaluation are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5][6] The following tables provide a summary of quantitative data for representative CRBN-based PROTACs, illustrating their on-target and off-target degradation profiles.
| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target Neosubstrate(s) | Off-Target DC50 (nM) | Reference(s) |
| dBET1 | BRD4 | HEK293T | ~4 | >90 | IKZF1, IKZF3, GSPT1 | Not specified | [7] |
| ARV-471 | Estrogen Receptor α | MCF7 | <1 | >95 | Not specified | Not specified | [8] |
| MS4078 | ALK | Jurkat | Not specified | Not specified | ZFP91 | Not specified | [9] |
| dTAG-13 | FKBP12F36V | Jurkat | Not specified | Not specified | ZFP91 | Not specified | [9] |
Table 1: On-Target vs. Off-Target Degradation Profiles of Selected CRBN-Based PROTACs. Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions.[1]
Mitigating Off-Target Effects Through Rational Design
Recent research has focused on strategies to minimize the off-target degradation induced by the CRBN-recruiting moiety. A promising approach involves the chemical modification of the IMiD scaffold.[10] For instance, attaching the linker to the C5 position of the pomalidomide phthalimide (B116566) ring can sterically hinder the binding of neosubstrates, thereby improving the selectivity of the PROTAC.[9][10]
| PROTAC Design Strategy | Rationale | Expected Outcome |
| C5 Linker Attachment on Pomalidomide | Steric hindrance to prevent binding of neosubstrate proteins to the CRBN-PROTAC complex. | Reduced degradation of zinc-finger proteins and other neosubstrates. |
| Methoxy-Substituted Pomalidomide Ligands | Altering the electronic and steric properties of the CRBN ligand to disfavor neosubstrate binding. | Enhanced selectivity for the on-target protein. |
Table 2: Design Strategies to Enhance the Selectivity of CRBN-Based PROTACs.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in evaluating CRBN-based PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Figure 1: PROTAC Mechanism of Action. This diagram illustrates the catalytic cycle of a CRBN-based PROTAC, from the formation of the ternary complex to the proteasomal degradation of the target protein.
Figure 2: Experimental Workflow. This diagram outlines a typical workflow for the comprehensive evaluation of the on-target and off-target effects of CRBN-based PROTACs.
Detailed Experimental Protocols
A thorough evaluation of PROTAC on-target and off-target degradation requires a combination of global, unbiased techniques and targeted validation methods.
Global Proteomics for Unbiased Off-Target Identification
This method provides a proteome-wide view of changes in protein abundance following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.[1][11]
-
Objective: To identify all proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, and then digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.
-
Data Analysis: Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
-
Targeted Validation by Western Blotting
This technique is used to confirm the degradation of the on-target protein and specific off-target candidates identified from global proteomics or known neosubstrate lists.[2]
-
Objective: To quantify the levels of specific proteins of interest.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC as described for the proteomics experiment and prepare cell lysates.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target protein, potential off-target proteins, and a loading control (e.g., GAPDH, β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Perform densitometry to quantify the band intensities and normalize to the loading control.
-
Ternary Complex Formation Assays
These assays are crucial for confirming that the PROTAC can effectively bring the target protein and the E3 ligase into proximity, a prerequisite for degradation.[6]
-
Objective: To detect and quantify the formation of the Target Protein-PROTAC-CRBN ternary complex.
-
Example Protocol (NanoBRET™):
-
Cell Line Engineering: Generate a cell line that stably expresses the target protein fused to a NanoLuc® luciferase and CRBN fused to a HaloTag®.
-
Cell Treatment: Treat the cells with the NanoBRET™ 618 ligand (a fluorescent HaloTag® ligand) and a serial dilution of the PROTAC.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) signals.
-
Data Analysis: Calculate the BRET ratio. A dose-dependent increase in the BRET ratio is indicative of ternary complex formation.[9][12]
-
Conclusion
The evaluation of on-target versus off-target degradation is a critical step in the development of safe and effective CRBN-based PROTACs. The inherent "molecular glue" activity of the commonly used IMiD-based CRBN ligands necessitates a thorough assessment of neosubstrate degradation.[13] By employing a combination of global proteomics, targeted validation, and biophysical assays, researchers can gain a comprehensive understanding of a PROTAC's selectivity profile. Furthermore, rational design strategies, such as modifying the CRBN ligand, offer a promising avenue for engineering next-generation PROTACs with improved safety and efficacy.[] The experimental protocols and comparative data presented in this guide provide a foundational framework for these essential investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. biorxiv.org [biorxiv.org]
- 13. A double-edged sword of neo-substrate degradation in PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Cooperativity in Ternary Complex Formation for E3 Ligases
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, understanding the formation of a stable ternary complex is paramount. The efficacy of heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), hinges on their ability to simultaneously engage a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby inducing the target's degradation. A critical parameter governing the stability of this ternary complex is cooperativity (α), which quantifies how the binding of one protein partner influences the affinity for the other.[1][2] This guide provides a comparative analysis of cooperativity across different E3 ligases, details the experimental methodologies used for its assessment, and presents supporting data to inform the rational design of potent and selective degraders.
The Concept of Cooperativity (α)
Cooperativity is a measure of the change in binding affinity of the degrader for one protein partner in the presence of the other. It is mathematically defined as the ratio of the dissociation constant (Kd) for a binary interaction to the dissociation constant for the corresponding ternary interaction.[1][3]
-
Positive Cooperativity (α > 1): The binding of the first protein enhances the binding affinity of the second, resulting in a more stable ternary complex. This is often driven by favorable new protein-protein interactions at the interface.[2][4]
-
Negative Cooperativity (α < 1): The binding of the first protein reduces the affinity for the second, leading to a less stable complex, potentially due to steric clashes or unfavorable interactions.[1][5]
-
Non-cooperative (α = 1): The binding events are independent, and the stability of the ternary complex is simply the product of the individual binary binding affinities.[5][6]
While high positive cooperativity is often associated with potent degradation, it is not an absolute requirement, and effective degradation can be achieved even in non-cooperative or negatively cooperative systems.[5][7]
Data Presentation: Cooperativity Across Different E3 Ligases
The choice of E3 ligase is a crucial aspect of degrader design, as different ligases can induce varying degrees of cooperativity with the same target protein. The following table summarizes quantitative cooperativity data for ternary complexes formed with prominent E3 ligases.
| E3 Ligase | Target Protein (Domain) | Degrader Molecule | Cooperativity (α) | Measurement Method | Reference(s) |
| VHL | SMARCA2 | ACBI1 | 26 | Intracellular NanoBRET Assay | [2][8] |
| VHL | SMARCA2 | PROTAC 1 | 3.2 | Intracellular NanoBRET Assay | [2][8] |
| VHL | BRD4 (BD2) | MZ1 | 22 | Surface Plasmon Resonance (SPR) | [9] |
| VHL | BET Proteins | MZ1 | Positive | Isothermal Titration Calorimetry (ITC) | [10] |
| VHL | BET Proteins | MZP-54, MZP-55, MZP-61 | Negative | ¹⁹F NMR | [10] |
| Cereblon (CRBN) | Bruton's Tyrosine Kinase (BTK) | PROTACs (Short Linker) | < 1 (Negative) | SPR / TR-FRET | [5][7] |
| Cereblon (CRBN) | Bruton's Tyrosine Kinase (BTK) | PROTACs (Long Linker) | ~ 1 (Non-cooperative) | SPR / TR-FRET | [5][7] |
| MDM2 | p53 | (Forms complex with p300) | Forms functional ternary complex | Co-immunoprecipitation / Fractionation | [11][12] |
Note: For the MDM2-p53-p300 complex, cooperativity is described functionally rather than with a quantitative alpha value in the context of induced degradation.
Mandatory Visualizations
PROTAC-Mediated Ternary Complex Formation Pathway
The diagram below illustrates the general mechanism of action for a PROTAC, highlighting the formation of the key ternary complex that precedes target ubiquitination and degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Cooperativity Assessment
A generalized workflow for determining the cooperativity factor (α) using Surface Plasmon Resonance (SPR) is depicted below. This process involves measuring both binary and ternary binding affinities to calculate the cooperativity.
Caption: SPR experimental workflow for cooperativity.
Experimental Protocols
Several biophysical techniques are routinely employed to measure the thermodynamics and kinetics of ternary complex formation.[13] Each method offers distinct advantages in terms of throughput, sample consumption, and the type of information generated.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (kon, koff) and affinity data (Kd) for biomolecular interactions.[1]
-
Principle: One binding partner (e.g., the E3 ligase) is immobilized on a sensor chip. The other components are flowed over the surface, and changes in the refractive index at the surface, which correlate with mass binding, are measured.
-
Protocol Outline:
-
Immobilization: Covalently attach the E3 ligase (e.g., VHL or Cereblon complex) to a sensor chip surface.
-
Binary Binding Analysis (PROTAC to E3): Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary dissociation constant, Kd(PROTAC-E3).
-
Binary Binding Analysis (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine Kd(PROTAC-POI).
-
Ternary Complex Analysis: Prepare samples containing a fixed, near-saturating concentration of the POI and inject varying concentrations of the PROTAC over the immobilized E3 ligase. Alternatively, inject a pre-incubated mixture of PROTAC and POI. This measures the apparent affinity of the PROTAC for the E3 in the presence of the POI.[1][14]
-
Data Analysis: Fit the sensorgram data from the binding experiments to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd values. Cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd.[3][6]
-
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10]
-
Principle: A solution of one molecule (the "ligand") is titrated into a solution of another (the "macromolecule") in a sample cell. The heat changes associated with each injection are measured.
-
Protocol Outline:
-
Degassing: Thoroughly degas all protein and compound solutions before use to avoid air bubbles.
-
Binary Titrations:
-
To determine Kd(PROTAC-E3), place the E3 ligase in the sample cell and the PROTAC in the syringe. Perform a series of injections.
-
To determine Kd(PROTAC-POI), place the POI in the sample cell and the PROTAC in the syringe and repeat the titration.
-
-
Ternary Titration: To measure the affinity of the POI to the pre-formed PROTAC-E3 ligase complex, place the E3 ligase and a saturating concentration of the PROTAC in the sample cell. Titrate the POI from the syringe into the cell.[1]
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters. Cooperativity is calculated from the ratio of the binary and ternary affinities.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, proximity-based assay well-suited for high-throughput screening of ternary complex formation.[1]
-
Principle: The E3 ligase and POI are labeled with a corresponding donor (e.g., Terbium) and acceptor (e.g., FITC) fluorophore pair. When the PROTAC brings the two proteins into close proximity (<10 nm), energy transfer occurs from the excited donor to the acceptor, generating a specific FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Label the E3 ligase with a donor fluorophore and the POI with an acceptor fluorophore.
-
Assay Setup: In a microplate, add the labeled E3 ligase and labeled POI at optimized, fixed concentrations.
-
Compound Addition: Add the PROTAC at a range of concentrations to generate a dose-response curve.
-
Incubation: Incubate the plate for a defined period (e.g., 30-120 minutes) to allow the ternary complex to form and the signal to stabilize.[1]
-
Signal Detection: Read the plate using a TR-FRET-compatible reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The dose-response curve is often bell-shaped due to the "hook effect" at high PROTAC concentrations, where binary complexes predominate. The peak of the curve represents maximal ternary complex formation.[1] Comparing the potency (EC50) of ternary complex formation in this assay to binary affinities measured by other means can provide an assessment of cooperativity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cooperative regulation of p53 by modulation of ternary complex formation with CBP/p300 and HDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDM2 inhibits p300-mediated p53 acetylation and activation by forming a ternary complex with the two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. med.emory.edu [med.emory.edu]
Navigating the Selectivity of Thalidomide-Based PROTACs: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of Proteolysis Targeting Chimeras (PROTACs) is paramount for developing safe and effective therapeutics. This guide provides an objective comparison of thalidomide-based PROTACs, focusing on their on-target efficacy versus off-target effects, supported by experimental data and detailed methodologies.
Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are widely used as E3 ligase recruiters in PROTAC design. They function by hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of a target protein. However, a critical challenge with this class of PROTACs is the inherent ability of the thalidomide moiety to induce the degradation of endogenous proteins known as "neosubstrates." This off-target activity can lead to unintended biological consequences, making a thorough assessment of cross-reactivity essential.
The primary neosubstrates of the thalidomide-CRBN complex include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), Sal-like protein 4 (SALL4), and various zinc finger proteins (ZFPs).[1][2] The degradation of these proteins can have both therapeutic effects, as seen with the immunomodulatory properties of IMiDs, and toxicological consequences, such as the teratogenicity associated with SALL4 degradation.[2][3]
Performance Comparison: On-Target Potency vs. Neosubstrate Degradation
The specificity of a thalidomide-based PROTAC is a delicate balance between its affinity for the intended target protein and the inherent off-target activity of the CRBN ligand. Factors such as the specific thalidomide analog used (thalidomide, lenalidomide, or pomalidomide), the chemical nature and length of the linker, and the point of linker attachment to the thalidomide scaffold all play a crucial role in modulating this balance.[1]
Quantitative mass spectrometry-based proteomics has become the gold standard for assessing PROTAC specificity, providing an unbiased, proteome-wide view of protein abundance changes upon treatment. This allows for the simultaneous quantification of on-target efficacy and potential off-target liabilities. Key metrics for comparison are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Below is a summary of quantitative data for prominent thalidomide-based PROTACs targeting the BET (Bromodomain and Extra-Terminal) proteins, highlighting their on-target potency and known off-target effects.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target Neosubstrate | Off-Target DC50 (nM) | Off-Target Dmax (%) | Reference(s) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | IKZF1 | ~800 | ~60 | [4][5][6] |
| BRD4 | MV4;11 | ~5 | > 90 | IKZF3 | - | - | [4] | ||
| dBET1 | Thalidomide | BRD4 | MV4;11 | ~2 | > 90 | IKZF1 | > 1000 | < 50 | [4][7] |
| BRD4 | 293T | ~4 | > 90 | IKZF3 | - | - | [8] | ||
| Compound PS-2 | Pomalidomide | BTK | Mino | - | - | IKZF1 | 28 | 99 | [9] |
| BTK | Mino | - | - | IKZF3 | 2.5 | 99 | [9] | ||
| PS-RC-1 | Pomalidomide | BTK | Mino | - | - | IKZF1 | 802 | - | [3] |
| BTK | Mino | - | - | IKZF3 | 44 | - | [3] |
Note: The data presented is compiled from various sources and experimental conditions may differ, affecting direct comparability. "-" indicates data not available in the cited sources.
This illustrative data demonstrates the high on-target potency of these PROTACs, often in the low nanomolar range. However, it also highlights the common off-target degradation of neosubstrates like IKZF1 and IKZF3, albeit generally at higher concentrations than required for on-target activity. The choice of the CRBN ligand can also influence the neosubstrate profile, with pomalidomide-based PROTACs often showing more pronounced degradation of certain ZFPs.[1][10]
Visualizing the Mechanisms and Workflows
To better understand the processes involved in thalidomide-based PROTAC activity and cross-reactivity assessment, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Therapeutic Windows of PROTACs and Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window, a critical measure of a drug's safety and efficacy, is a paramount consideration in drug development. This guide provides an objective comparison of the therapeutic window of Proteolysis Targeting Chimeras (PROTACs) versus traditional small molecule inhibitors. By harnessing the cell's own protein disposal machinery, PROTACs offer a novel mechanism of action that can translate into a wider therapeutic window. This is achieved through their catalytic nature, which allows for efficacy at lower concentrations, and their potential for increased selectivity, thereby reducing off-target effects.[1][2][3]
This guide presents supporting experimental data from preclinical studies, details the methodologies used in these key experiments, and provides visual representations of the underlying biological processes and experimental workflows.
Redefining Efficacy and Safety: The PROTAC Advantage
Small molecule inhibitors have long been a cornerstone of targeted therapy, primarily functioning by binding to and blocking the active site of a target protein.[2] This "occupancy-driven" model necessitates maintaining a sufficient drug concentration to ensure continuous target engagement, which can lead to off-target effects and associated toxicities.[3]
PROTACs, in contrast, operate on an "event-driven" model.[4] These heterobifunctional molecules act as a bridge, bringing a target protein into proximity with an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[5][6] A single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules, allowing for potent effects at substoichiometric concentrations.[1][3] This catalytic activity, coupled with the potential for greater selectivity, suggests that PROTACs may possess a wider therapeutic window compared to their small molecule inhibitor counterparts.[1]
Quantitative Comparison: PROTACs vs. Small Molecule Inhibitors
The following tables summarize quantitative data from preclinical studies comparing the efficacy and in some cases, implied safety, of PROTACs and small molecule inhibitors targeting Bromodomain-containing protein 4 (BRD4) and Bruton's Tyrosine Kinase (BTK).
Table 1: Comparison of BRD4-Targeting PROTAC (ARV-825) and Small Molecule Inhibitor (JQ1)
| Parameter | PROTAC (ARV-825) | Small Molecule Inhibitor (JQ1) | Implication for Therapeutic Window |
| Degradation (DC50) | <1 nM (in various cell lines)[7] | Not Applicable (Inhibitor) | PROTACs effectively eliminate the target protein at very low concentrations. |
| Cell Viability (IC50) | 2-50 nM (in AML cells)[7] | 10-100 times higher than ARV-825[7] | PROTACs can be significantly more potent in inhibiting cancer cell growth. |
| Binding Affinity (Kd) | BD1: 90 nM, BD2: 28 nM[7] | ~77 nM (BRD4(1))[7] | While binding affinity is important, the catalytic mechanism of PROTACs leads to enhanced potency. |
| Downstream Effects | Profound & sustained c-MYC suppression[7] | Reversible c-MYC suppression[7] | PROTACs can lead to a more durable biological response. |
Table 2: Comparison of BTK-Targeting PROTACs and Small Molecule Inhibitor (Ibrutinib)
| Parameter | PROTACs (e.g., MT-802, L18I) | Small Molecule Inhibitor (Ibrutinib) | Implication for Therapeutic Window |
| BTK Degradation | Efficiently degrades wild-type and ibrutinib-resistant BTK[8] | Inhibits BTK activity | PROTACs can overcome resistance mechanisms mediated by target protein mutations. |
| Off-Target Effects | Fewer off-target effects observed; no degradation of ITK, TEC, or EGFR[8] | Binds to homologous proteins of BTK, leading to off-target effects[8] | PROTACs can exhibit greater selectivity, potentially reducing side effects. |
| Downstream Signaling | Abolishes BTK phosphorylation and inhibits downstream signaling in ibrutinib-resistant cells[9] | Ineffective at inhibiting downstream signaling in resistant cells[9] | PROTACs can restore therapeutic efficacy in resistant settings. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation (DC50 Determination)
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.[5]
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time period (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to ensure equal protein loading.[7]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 value, the concentration at which 50% of the target protein is degraded, can then be calculated by fitting the data to a dose-response curve.[7][10]
Cell Viability Assay (IC50 Determination)
This assay measures the effect of a compound on cell proliferation and is used to determine the half-maximal inhibitory concentration (IC50).[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Compound Treatment: After cell adherence, treat the cells with serial dilutions of the PROTAC or small molecule inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Utilize a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[7]
In Vivo Toxicology Studies
These studies are essential to evaluate the safety profile of a PROTAC in a living organism.
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dose Administration: Administer the PROTAC at various dose levels and routes (e.g., intravenous, intraperitoneal, subcutaneous, or oral gavage). Include a vehicle control group.[11]
-
Monitoring: Observe the animals for clinical signs of toxicity, changes in body weight, and food/water consumption.[11]
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points to analyze hematological and clinical chemistry parameters.
-
Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs and tissues for histopathological examination to identify any treatment-related microscopic changes.[11]
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Mechanism of action of a PROTAC molecule.
Caption: Experimental workflow for comparing therapeutic windows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating PROTAC-Mediated Degradation Using CRISPR-Cas9 Knockout Models
For researchers, scientists, and drug development professionals, the validation of on-target protein degradation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides an objective comparison of methodologies for validating PROTAC activity, with a focus on the use of CRISPR-Cas9 knockout models as a gold standard for confirming on-target effects.
PROTACs are a revolutionary therapeutic modality that induces the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the target protein entirely.[1][2] This unique mechanism necessitates a robust validation process to confirm that the observed biological effects are a direct result of the degradation of the intended target protein. CRISPR-Cas9-mediated gene knockout offers a precise and powerful tool for this purpose by allowing for a direct comparison of PROTAC effects in wild-type cells versus cells where the target gene has been permanently removed.[3]
Core Validation Methodologies: A Comparative Overview
A multi-pronged approach to validation provides the highest degree of confidence in a PROTAC's efficacy and specificity.[1] While traditional methods like Western Blotting are fundamental for quantifying degradation, CRISPR-Cas9 knockout provides an orthogonal approach to unequivocally link the PROTAC's activity to its intended target.[3]
| Validation Method | Principle | Key Parameters | Throughput | Key Advantages | Limitations |
| Western Blot | Antibody-based detection of target protein levels in cell lysates.[2] | DC50, Dmax[2] | Low to Medium | Direct visualization of protein levels; widely accessible.[2] | Semi-quantitative; can have antibody-related variability. |
| CRISPR-Cas9 Knockout | Permanent disruption of the gene encoding the target protein.[4] | Abolition of PROTAC effect | Low | Definitive on-target validation; creates a true negative control.[3][5] | Time-consuming to generate stable cell lines; potential for off-target gene edits.[6] |
| RNA interference (RNAi) | Transient knockdown of target mRNA using siRNA.[7] | Attenuation of PROTAC effect | High | Faster than CRISPR knockout; allows for transient gene silencing.[7] | Often results in incomplete knockdown; significant off-target effects.[6] |
| Quantitative Mass Spectrometry | Unbiased, global proteomic analysis to measure changes in protein abundance.[8] | On-target degradation; off-target effects | Low | Comprehensive view of on- and off-target degradation.[8] | Technically demanding; high cost. |
| HiBiT Lytic Assay | Luminescence-based detection of a HiBiT tag knocked into the endogenous target protein using CRISPR.[1][8] | Degradation rate, DC50, Dmax[1] | High | Real-time degradation kinetics in live cells; highly sensitive.[1] | Requires generation of a tagged cell line.[1] |
DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.[1][2] Dmax: The maximum percentage of protein degradation achieved.[1][2]
The Power of CRISPR-Cas9 in PROTAC Validation
The core principle behind using CRISPR-Cas9 for PROTAC validation is straightforward: if a PROTAC's activity is mediated through a specific target protein, then knocking out the gene for that protein should render the PROTAC ineffective.[5] This provides a clear and definitive link between the PROTAC and its intended target, which is crucial for preclinical development.[3]
Experimental Workflow for CRISPR-Cas9 Validation
The process involves generating a knockout cell line for the target protein and then comparing the cellular response to the PROTAC in these cells versus the wild-type parental cell line.
Case Study: Validating an MDM2 Degrader
A key example of this validation strategy is with PROTACs targeting MDM2, a negative regulator of the p53 tumor suppressor.[3] Overexpression of MDM2 in cancer cells leads to the suppression of p53.[3] A PROTAC designed to degrade MDM2 would be expected to stabilize p53, leading to cell cycle arrest or apoptosis.[3]
MDM2-p53 Signaling Pathway
Mechanism of an MDM2 PROTAC and its Validation
An MDM2-targeting PROTAC would form a ternary complex with MDM2 and an E3 ligase, leading to the ubiquitination and subsequent degradation of MDM2.[3][9] This would in turn stabilize p53.
By treating both wild-type and MDM2 knockout cells with the PROTAC, researchers can confirm that the stabilization of p53 and subsequent cell death only occurs in the wild-type cells, thus validating MDM2 as the true target.[3]
Experimental Protocols
Protocol 1: Generation of CRISPR-Cas9 Knockout Cell Line
-
sgRNA Design : Design two to three single guide RNAs (sgRNAs) targeting an early exon of the target gene to maximize the chance of a frameshift mutation.[3]
-
Vector Construction : Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection : Transfect the sgRNA/Cas9 plasmids into the desired cell line.
-
Single-Cell Sorting : After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clonal Expansion : Expand the single-cell clones.
-
Validation : Screen the expanded clones for target protein knockout using Western Blot. Confirm the gene edit at the genomic level by Sanger sequencing of the targeted locus.
Protocol 2: Western Blot Analysis for PROTAC Efficacy
-
Cell Culture and Treatment : Plate wild-type and validated knockout cells in appropriate culture plates and allow them to adhere overnight.[3]
-
Treat cells with serial dilutions of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified time course (e.g., 24 hours).[3] Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[3] Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Visualization : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Data Analysis : Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Addressing Off-Target Effects
A critical aspect of PROTAC validation is assessing off-target effects, where the PROTAC induces the degradation of proteins other than the intended target.[1] Unbiased quantitative proteomics is the gold standard for identifying potential off-target liabilities.[1] Once potential off-targets are identified, they can be validated using orthogonal methods like Western Blotting.[1]
Conclusion
The combination of CRISPR-Cas9-mediated gene editing with established biochemical and cell-based assays provides a rigorous and definitive framework for validating the on-target activity of PROTACs.[3] By demonstrating a clear differential response between wild-type and target knockout cells, researchers can confidently attribute the therapeutic effects of a degrader to the specific removal of the intended protein.[3] This validation is a critical step in the preclinical development of targeted protein degraders and underscores the power of precision gene-editing technologies in modern drug discovery.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 1-Piperazinehexanoic acid-thalidomide
For Immediate Implementation by Laboratory Personnel
The proper disposal of 1-Piperazinehexanoic acid-thalidomide, a potent thalidomide (B1683933) analog, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Thalidomide and its derivatives are classified as highly potent compounds with the primary health concern being their teratogenic potential, meaning they can cause severe birth defects.[1][2][3][4] Therefore, all handling and disposal operations must be conducted with the utmost care, treating the compound as biologically active and hazardous.
This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols for cytotoxic and hazardous materials. Adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, solution, or contaminated materials).
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving allows for safe removal of the outer layer if contamination occurs. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or aerosolized particles. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher. | Necessary when handling the powdered form or if there is a risk of aerosol generation. |
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the liberation of aerosols or powdered drug into the air.[5]
II. Step-by-Step Disposal Protocol
The disposal of this compound and all associated contaminated materials must follow hazardous waste regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7][8]
Step 1: Waste Segregation and Collection
-
Solid Waste: All non-sharp, solid waste contaminated with this compound (e.g., gloves, gowns, bench paper, pipette tips, vials) must be placed in a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Sharps Waste: All contaminated sharps (e.g., needles, syringes, broken glass) must be immediately placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[9]
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste (e.g., solvents, cell culture media) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Labeling of Hazardous Waste Containers
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Teratogen," "Cytotoxic")
-
The accumulation start date
-
The name and contact information of the generating laboratory/researcher
Step 3: Storage of Hazardous Waste
Store all hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. The storage area should have secondary containment to prevent spills from spreading.
Step 4: Scheduling Waste Pickup
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this waste through general trash or down the drain.[4]
III. Spill and Decontamination Procedures
Immediate and effective management of any spillage is crucial to minimize contamination and health risks.[9]
Spill Kit: A dedicated cytotoxic spill kit must be readily available in all areas where this compound is handled.[5][10]
Spill Cleanup Protocol:
-
Alert others and secure the area: Immediately notify personnel in the vicinity and restrict access to the spill area.
-
Don appropriate PPE: Put on the full PPE as described in Section I.
-
Contain the spill:
-
Decontaminate the area:
-
Carefully collect all contaminated materials (absorbent pads, broken glass) and place them in the solid hazardous waste container.
-
Clean the spill area twice with a strong alkaline cleaning agent or a decontaminating solution recommended by your EHS office.[9][11]
-
Rinse the area thoroughly with water, absorbing the rinse water with fresh absorbent pads and disposing of them as hazardous waste.[9]
-
-
Dispose of contaminated PPE: After the cleanup is complete, carefully remove and dispose of all PPE in the hazardous waste container.
-
Wash hands: Thoroughly wash hands with soap and water.[9]
-
Report the incident: Report the spill to your laboratory supervisor and EHS office as soon as practicable.[9]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide is intended to provide clear, actionable steps for the safe handling and disposal of this compound. Always consult your institution's specific EHS guidelines and protocols. By adhering to these procedures, you contribute to a safer laboratory environment and protect our ecosystem.
References
- 1. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalomid (Thalidomide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Thalidomide: MedlinePlus Drug Information [medlineplus.gov]
- 4. benchchem.com [benchchem.com]
- 5. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 6. m.youtube.com [m.youtube.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. england.nhs.uk [england.nhs.uk]
- 11. packageinserts.bms.com [packageinserts.bms.com]
Essential Safety and Logistical Information for Handling 1-Piperazinehexanoic acid-thalidomide
Core Safety Principles and Hazard Assessment
Thalidomide and its derivatives are classified as highly potent compounds with the primary health concern being their teratogenic potential, which can cause severe birth defects.[4] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is biologically active and hazardous.[4]
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[4][5]
-
Acute Toxicity: Potential for adverse health effects from short-term exposure.[4]
-
Environmental Hazard: Potential to harm aquatic life if released. Disposal into drains or general trash is strictly prohibited.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling 1-Piperazinehexanoic acid-thalidomide in any form.[4] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator.[2] - Disposable solid-front lab coat with tight-fitting cuffs.[2] - Double gloves (e.g., nitrile).[2] - Disposable sleeves.[2] - Safety glasses or goggles (if not using a full-face respirator).[2] | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is crucial to prevent exposure.[2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.[2] - Lab coat.[2] - Safety glasses with side shields or chemical splash goggles.[2] - Chemical-resistant gloves (e.g., nitrile).[2] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills still exists. |
| General Handling and Administration | - Lab coat. - Safety glasses. - Single pair of chemical-resistant gloves. | To protect against accidental skin contact and splashes during routine handling.[2] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.[6]
-
Prepare the work area by ensuring a certified chemical fume hood is operational and the work surface is clean and uncluttered.[4][7]
-
Assemble all required equipment and reagents before handling the compound to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task within a chemical fume hood to minimize inhalation risk.[2]
-
Solution Preparation: Prepare solutions within a chemical fume hood to control exposure to aerosols or vapors.[3]
-
General Use: Always handle the compound in a manner that avoids direct contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where the compound is handled.[3][8]
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.[4]
-
Properly doff and dispose of contaminated PPE in designated hazardous waste containers.[3]
-
Wash hands thoroughly with soap and water after handling is complete.[9]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to waste handlers.[2] All waste generated from the use of this compound is considered hazardous.[10]
| Waste Type | Disposal Procedure |
| Solid Waste (Unused Compound) | - Collect in a clearly labeled, sealed, and puncture-resistant container.[2] - Label as "Hazardous Waste" and include the chemical name.[2] - Dispose of through your institution's hazardous waste management program.[2] |
| Contaminated Labware (e.g., pipette tips, vials, gloves, wipes) | - Collect in a designated, puncture-resistant, and sealed container.[2] - Label as "Hazardous Waste" with the name of the compound.[2] - All cleaning materials used for decontamination should be disposed of as solid hazardous waste.[4] |
| Liquid Waste (Solutions containing the compound) | - Collect in a sealed, labeled, and compatible container.[10] - Do not mix with other waste streams unless compatibility is confirmed. - The container must be clearly labeled with the chemical name and concentration.[2] |
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.[10]
-
Evacuate: Non-essential personnel should leave the immediate area.[1][4]
-
Alert: Notify personnel in the immediate vicinity and contact your institution's Environmental Health and Safety (EHS) department.[10]
-
Contain:
-
Clean-Up: Wearing appropriate PPE, carefully clean up the spill according to your institution's established procedures for potent compounds.[2] Collect all contaminated materials and place them in the designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent or cleaning solution.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. hse.gov.uk [hse.gov.uk]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
